Product packaging for 5-Bromo-2-formylbenzoic acid(Cat. No.:CAS No. 4785-52-8)

5-Bromo-2-formylbenzoic acid

Cat. No.: B1268887
CAS No.: 4785-52-8
M. Wt: 229.03 g/mol
InChI Key: WAMUJTFUQTUCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-formylbenzoic acid (CAS 4785-52-8 ) is a versatile benzoic acid derivative with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . This compound is a valuable synthetic building block in organic and medicinal chemistry research. Its structure, featuring both an aldehyde and a carboxylic acid functional group on an aromatic ring that is also substituted with a bromine atom, allows for multiple sites of chemical reactivity . The bromine atom can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl or extended carbon-chain structures. Simultaneously, the formyl group (aldehyde) is a key handle for nucleophilic addition or condensation reactions, useful for constructing more complex molecular architectures like heterocycles. The carboxylic acid group can form esters, amides, or be used as a coordinating moiety. This multi-functionality makes this compound particularly useful in the synthesis of complex organic molecules, including potential pharmaceutical intermediates and functional materials . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes and is strictly for laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO3 B1268887 5-Bromo-2-formylbenzoic acid CAS No. 4785-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMUJTFUQTUCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345341
Record name 5-Bromo-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-52-8
Record name 5-Bromo-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-formylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-formylbenzoic Acid

This guide provides a comprehensive technical overview of this compound, a trifunctional aromatic compound of significant interest to researchers, chemists, and professionals in drug development. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, makes it a versatile and valuable building block in modern organic synthesis. We will explore its physicochemical properties, spectroscopic signatures, synthetic routes, and diverse reactivity, with a focus on its application in the construction of complex molecular scaffolds relevant to medicinal chemistry.

Core Physicochemical and Structural Data

This compound is a solid at room temperature.[1] Its structure presents three distinct functional groups, each offering a handle for selective chemical modification. This trifunctionality is the cornerstone of its utility in synthetic chemistry.

Table 1: Key Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 4785-52-8[2]
Molecular Formula C₈H₅BrO₃[2]
Molecular Weight 229.03 g/mol [2]
Appearance Solid
InChI Key WAMUJTFUQTUCJQ-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=C(C=C1Br)C(=O)O)C=O[2]

Spectroscopic Profile: An Interpretive Overview

While specific analytical data is proprietary to suppliers, an experienced chemist can reliably predict the key features in the spectroscopic data for this compound based on its structure.

  • ¹H NMR Spectroscopy : The proton spectrum would exhibit distinct signals. The aldehyde proton (–CHO) would appear as a singlet far downfield, typically between 9.5-10.5 ppm. The carboxylic acid proton (–COOH) would be a broad singlet, also significantly downfield (>10 ppm). The three aromatic protons would show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy : The carbon spectrum would be characterized by two signals in the carbonyl region: one for the carboxylic acid carbon (~165-185 ppm) and another for the aldehyde carbon (~190-200 ppm). Six distinct signals would be expected in the aromatic region, including the carbon atom bonded to the bromine, which would be influenced by the halogen's electronic effects.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong C=O stretching vibrations. The carboxylic acid would show a broad O–H stretch from ~2500-3300 cm⁻¹ overlapping with C-H stretches, and a C=O stretch around 1700-1725 cm⁻¹. The aldehyde would display a C=O stretch around 1690-1740 cm⁻¹ and characteristic C-H stretches (~2720 and ~2820 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum would show a distinctive molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification

The synthesis of this compound typically involves the selective oxidation of the corresponding methyl-substituted precursor, 5-bromo-2-methylbenzoic acid. This precursor itself can be synthesized via electrophilic bromination of 2-methylbenzoic acid.[4]

Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Start 2-Methylbenzoic Acid Reagent1 Br₂ / H₂SO₄ Start->Reagent1 Product1 5-Bromo-2-methylbenzoic Acid Reagent1->Product1 Reagent2 Oxidizing Agent (e.g., KMnO₄, SeO₂) Product1->Reagent2 Product2 This compound Reagent2->Product2 Purification Recrystallization / Column Chromatography Product2->Purification FinalProduct Pure Product Purification->FinalProduct Reactivity_Diagram cluster_acid Carboxylic Acid Reactions cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions Core 5-Bromo-2-formylbenzoic Acid Amide Amide Formation (R-NH₂ / DCC) Core->Amide 1. -COOH Ester Esterification (R-OH / H⁺) Core->Ester 1. -COOH ReductiveAmination Reductive Amination Core->ReductiveAmination 2. -CHO Heterocycle Heterocycle Synthesis (e.g., Phthalazinones) Core->Heterocycle 2. -CHO Suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd cat.) Core->Suzuki 3. -Br Buchwald Buchwald-Hartwig (R-NH₂ / Pd cat.) Core->Buchwald 3. -Br

References

An In-Depth Technical Guide to 5-Bromo-2-formylbenzoic Acid: A Key Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount. 5-Bromo-2-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique arrangement of a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring offers a versatile platform for the construction of complex molecular architectures. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical overview of this compound, from its fundamental properties to its potential applications in the synthesis of novel therapeutic agents.

Core Molecular Identity

  • CAS Number: 4785-52-8[1][2]

  • Molecular Formula: C₈H₅BrO₃[1][2]

  • Molecular Weight: 229.03 g/mol [1][2]

  • IUPAC Name: this compound[2]

  • Synonyms: 4-bromo-2-carboxybenzaldehyde, 5-Bromophthaldehydic acid[2]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 5, a formyl (aldehyde) group at position 2, and a carboxyl (carboxylic acid) group at position 1.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development.

PropertyValueSource(s)
Physical State Solid, typically a white to off-white powder.
Melting Point 130-131 °C[1]
Boiling Point 378.2 °C (predicted)[1]
Solubility Good solubility in polar protic solvents like methanol and ethanol. Good solubility in chlorinated solvents such as chloroform and dichloromethane. Limited solubility in low polarity solvents like diethyl ether, and very poor solubility in hydrocarbons like hexane.[3]

Synthesis and Manufacturing

While multiple synthetic routes can be envisaged, a common and logical approach to this compound involves the selective oxidation of the corresponding methyl-substituted precursor, 5-bromo-2-methylbenzoic acid. This precursor can be synthesized through the bromination of 2-methylbenzoic acid.

Proposed Synthetic Pathway

G A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination (e.g., Br2, H2SO4) C This compound B->C Selective Oxidation (e.g., NBS, light/heat)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, two-step procedure for the synthesis of this compound, based on established chemical transformations.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2-methylbenzoic acid to concentrated sulfuric acid at room temperature.

  • Bromination: Slowly add bromine dropwise to the solution while maintaining the temperature. Stir the reaction mixture for several hours at room temperature.

  • Work-up: Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation to this compound

  • A plausible and frequently employed method for the conversion of a methyl group on an aromatic ring to an aldehyde is through a two-step process involving radical bromination followed by hydrolysis.

  • Benzylic Bromination: Dissolve the 5-bromo-2-methylbenzoic acid from Step 1 in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to initiate the reaction.

  • Hydrolysis: After the reaction is complete, the resulting benzylic bromide can be hydrolyzed to the aldehyde. This can be achieved by heating with aqueous sodium carbonate or using other established methods for benzylic halide hydrolysis.

  • Purification: The final product, this compound, can be purified by recrystallization.

Reactivity Profile and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This trifunctional nature allows for a variety of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Reactivity of the Functional Groups
  • Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

  • Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, reductive amination, and oxidation to a carboxylic acid or reduction to an alcohol.

  • Bromo-Aryl Group: The bromine atom on the aromatic ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Role in the Synthesis of SGLT2 Inhibitors

While direct synthesis routes for major drugs using this compound are not prominently published in readily accessible literature, the analogous compound, 5-bromo-2-chlorobenzoic acid, is a known key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin.[4] These drugs are at the forefront of treating type 2 diabetes, heart failure, and chronic kidney disease.[4] The structural similarity and analogous reactivity profile strongly suggest that this compound is a highly valuable intermediate for the synthesis of novel SGLT2 inhibitors and other pharmacologically active compounds.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predicted analysis of its expected spectral data.

¹H NMR Spectroscopy (Predicted)
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 11-13 ppm.

  • Aldehyde Proton (-CHO): A singlet is anticipated between 9-10 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7-8.5 ppm). Due to their different chemical environments and coupling with each other, they are expected to show a complex splitting pattern, likely a set of doublets and a doublet of doublets.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (Carboxylic Acid): A signal is expected in the range of 165-175 ppm.

  • Carbonyl Carbon (Aldehyde): A signal is anticipated around 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

FT-IR Spectroscopy (Predicted Key Absorptions)
  • O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1725 cm⁻¹.[5]

  • C=O Stretch (Aldehyde): A strong, sharp peak is expected in the range of 1680-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

  • C-Br Stretch: A moderate to strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

GHS Hazard Classification
  • Pictograms: GHS06 (Skull and Crossbones)[6]

  • Signal Word: Danger[6]

  • Hazard Statements: H301 (Toxic if swallowed)[6]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal Considerations
  • Dispose of contents and container in accordance with local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

This compound is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical modifications, providing a robust platform for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase, making this compound a valuable tool for medicinal chemists and process development scientists.

References

5-Bromo-2-formylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-2-formylbenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal intermediate in synthetic organic chemistry and drug discovery. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

This compound is an aromatic compound characterized by a benzoic acid backbone substituted with both a bromine atom and a formyl (aldehyde) group. This trifunctional nature makes it a highly versatile building block for creating complex molecular architectures. The strategic placement of the reactive aldehyde, the carboxylic acid, and the bromine atom—a key functional group for cross-coupling reactions—underpins its utility in medicinal chemistry.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO₃[1][2][3]
Molecular Weight 229.03 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 4785-52-8[1][4]
Appearance Solid
SMILES C1=CC(=C(C=C1Br)C(=O)O)C=O[1]
InChI Key WAMUJTFUQTUCJQ-UHFFFAOYSA-N[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted benzoic acids like this compound often involves multi-step pathways that leverage the directing effects of existing substituents on the aromatic ring. While specific, high-yield proprietary methods exist, a common and logical laboratory-scale approach involves the selective bromination of a suitable precursor.

A plausible synthetic route begins with 2-methylbenzoic acid. The methyl group can be brominated and subsequently oxidized to yield the desired formyl and carboxylic acid functionalities. A more direct approach involves the bromination of 2-formylbenzoic acid. However, controlling the regioselectivity of the bromination is critical to ensure the bromine atom is introduced at the 5-position. The presence of the electron-withdrawing carboxyl and formyl groups directs the electrophilic substitution to the meta position relative to them.

A generalized workflow for a common synthesis strategy is outlined below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation Start 2-Alkylbenzoic Acid Precursor Intermediate 5-Bromo-2-alkylbenzoic Acid Start->Intermediate Electrophilic Aromatic Substitution Reagents1 Bromine (Br₂) Sulfuric Acid (H₂SO₄) Reagents1->Intermediate Final This compound Intermediate->Final Side-chain Oxidation Reagents2 Oxidizing Agent (e.g., KMnO₄, CrO₃) Reagents2->Final

Caption: Generalized 2-step synthesis workflow for this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-alkylbenzoic Acid

This protocol is a representative method for the bromination step, adapted from established procedures for similar compounds.[5][6]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 2-alkylbenzoic acid.

  • Acidification: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.

  • Bromination: Add bromine dropwise to the stirred solution at a controlled temperature (typically 0-25°C). The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, the mixture is carefully poured into ice water to precipitate the crude product.

  • Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed with water to remove residual acid, and then dried. Further purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 5-bromo-2-alkylbenzoic acid.[6]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold in the synthesis of pharmacologically active molecules. The three functional groups offer distinct chemical handles for sequential, controlled modifications.

  • Carboxylic Acid: Allows for the formation of amides and esters, which can modulate a drug candidate's solubility, bioavailability, and metabolic stability.[7]

  • Formyl Group: Acts as a reactive site for condensation reactions to build more complex heterocyclic systems or can be reduced to an alcohol or oxidized further.

  • Bromine Atom: Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[7]

This multi-faceted reactivity is crucial in modern drug discovery for generating libraries of compounds for screening. For example, a closely related compound, 5-Bromo-2-methylbenzoic acid, is a key starting material in the synthesis of Canagliflozin , an SGLT2 inhibitor used to treat type 2 diabetes.[5][8] Similarly, halogenated benzoic acids are instrumental in developing novel anti-inflammatory and anticancer agents.[7][9]

G cluster_0 Chemical Modifications Scaffold This compound Mod1 Amidation/Esterification (-COOH group) Scaffold->Mod1 Mod2 Condensation/Reductive Amination (-CHO group) Scaffold->Mod2 Mod3 Cross-Coupling (e.g., Suzuki) (-Br atom) Scaffold->Mod3 Library Diverse Compound Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. Based on aggregated GHS information, this compound presents several hazards.

Hazard Identification & Precautionary Measures
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS06DangerH301: Toxic if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation

Sources:[1][10][11]

Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][13] For operations that may generate dust, respiratory protection may be necessary.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not eat, drink, or smoke in the handling area.[10][13] Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12][13] Keep away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-formylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-formylbenzoic acid is a key bifunctional building block in organic synthesis, prized for its utility in the construction of complex heterocyclic systems and as a precursor in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and a bromine atom—on an aromatic scaffold imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction design, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering both predictive insights and robust experimental protocols for its quantitative determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups and the overall molecular architecture. The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. The formyl group is also polar and can act as a hydrogen bond acceptor. These groups contribute to the compound's affinity for polar solvents. Conversely, the benzene ring and the bromine atom are largely nonpolar or weakly polar, favoring interactions with less polar solvents. Therefore, the overall solubility is a balance between these competing characteristics, making the choice of solvent critical for achieving desired concentrations. The principle of "like dissolves like" is a foundational concept in predicting its solubility; polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes[1][2].

Predicted Solubility Profile

Solvent Class Solvent Examples Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolGood to HighThe hydroxyl group of the solvent can form strong hydrogen bonds with both the carboxylic acid and formyl groups of the solute[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling effective solvation of the polar functional groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodThese solvents can interact favorably with the aromatic ring and the bromine atom, while also offering sufficient polarity to solvate the polar groups to some extent[3].
Ethers Diethyl Ether, Tetrahydrofuran (THF)Limited to ModerateThese solvents are weak hydrogen bond acceptors and have lower polarity, resulting in less effective solvation of the highly polar carboxylic acid group[3].
Aromatic Hydrocarbons Toluene, BenzenePoor to LimitedThese nonpolar solvents primarily interact through van der Waals forces with the benzene ring and are poor solvents for the polar functional groups.
Aliphatic Hydrocarbons Hexane, HeptaneVery PoorThe significant mismatch in polarity between the solute and these nonpolar solvents leads to minimal solubility[3].

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is essential. The following protocols describe established methods for this purpose.

Protocol 1: Qualitative Solubility Assessment

This rapid method is useful for initial screening of solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Agitate the mixture vigorously for 60 seconds at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Determination via the Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the mixture to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Gravimetric Analysis: Transfer the sampled supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the container with the dried residue. The mass of the dissolved solute can then be determined.

    • Spectroscopic Analysis: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. The saturated solution is diluted with the same solvent to a concentration that falls within the linear range of a previously constructed calibration curve.

    • Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method. The saturated solution is appropriately diluted and injected into an HPLC system to determine the concentration based on a standard curve.

Calculation:

Solubility (g/L) = (Mass of dissolved compound in g) / (Volume of solvent in L)

Factors Influencing Solubility: A Mechanistic Overview

The solubility of this compound is a complex interplay of several factors at the molecular level. Understanding these factors is key to predicting and manipulating its solubility.

G Solubility Solubility of this compound Solute Solute Properties Solute->Solubility Influences Polarity Molecular Polarity (Carboxylic Acid, Formyl) Solute->Polarity H_Bonding Hydrogen Bonding (Donor & Acceptor) Solute->H_Bonding MW Molecular Weight & Crystal Lattice Energy Solute->MW Solvent Solvent Properties Solvent->Solubility Influences SolventPolarity Solvent Polarity (Dielectric Constant) Solvent->SolventPolarity SolventH_Bonding Solvent H-Bonding (Protic vs. Aprotic) Solvent->SolventH_Bonding System System Conditions System->Solubility Influences Temp Temperature System->Temp pH pH (for aqueous systems) System->pH

Caption: Key factors influencing the solubility of this compound.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature[4]. This is because the dissolution process is often endothermic, and adding thermal energy helps to overcome the crystal lattice energy of the solid.

  • Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent is a primary determinant[2]. Polar solvents will more effectively solvate the polar carboxylic acid and formyl groups.

  • Hydrogen Bonding: The ability of the solvent to engage in hydrogen bonding with the solute is critical. Polar protic solvents, which can act as both hydrogen bond donors and acceptors, are generally excellent solvents for this compound. Polar aprotic solvents, which are only hydrogen bond acceptors, are also effective.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions. A higher melting point can sometimes indicate a stronger crystal lattice and potentially lower solubility. The melting point of this compound is reported to be in the range of 130-131 °C or 154-156 °C, depending on the source[5][6].

Conclusion

This compound exhibits a nuanced solubility profile that is highly dependent on the choice of solvent. Its bifunctional nature, with both polar and nonpolar characteristics, allows for its dissolution in a range of organic solvents, with a clear preference for polar protic and aprotic media. For researchers and drug development professionals, a systematic approach to solvent selection, guided by the principles outlined in this guide and confirmed by empirical testing using the provided protocols, is essential for optimizing synthetic procedures, purification, and formulation.

References

A Technical Guide to the Safe Handling of 5-Bromo-2-formylbenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 5-Bromo-2-formylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets, established laboratory safety protocols, and regulatory guidelines to ensure a high standard of scientific integrity and occupational safety.

Understanding the Compound: Physicochemical & Hazard Profile

This compound is a bifunctional aromatic compound, incorporating a carboxylic acid, an aldehyde, and a bromo group on a benzene ring. These functional groups contribute to its reactivity and its toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Data Summary
PropertyValueSource
Chemical Formula C₈H₅BrO₃PubChem[1]
Molecular Weight 229.03 g/mol Sigma-Aldrich, PubChem[1]
Appearance Solid, powderSigma-Aldrich
CAS Number 4785-52-8PubChem[1]
GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its oral toxicity and its potential to cause irritation.[1] The GHS classification, based on aggregated data, underscores the need for stringent safety measures.[1]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDangerGHS06 (Skull and Crossbones)
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Source: Aggregated GHS information from ECHA C&L Inventory as reported by PubChem.[1]

The "Danger" signal word and the "Toxic if swallowed" classification are of primary concern, indicating that even small quantities ingested accidentally could cause serious harm.[1] The irritant properties necessitate measures to prevent skin and eye contact, as well as inhalation of the powder.[1]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE). This strategy is mandated by occupational safety bodies like OSHA to minimize exposure.[2]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted inside a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of fine particles, which may cause respiratory irritation.[1] The hood's airflow captures airborne particulates, drawing them away from the user's breathing zone.

  • Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (also known as a powder hood) provides a localized, controlled environment that prevents the dispersion of the powder.[3]

  • Emergency Equipment: Laboratories must be equipped with easily accessible and fully functional safety showers and eyewash stations.[5] Proximity of this equipment to the handling area is crucial for immediate response in case of accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is required to protect against residual hazards or in the event of a spill.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[6] Gloves should be inspected for tears or holes before each use and changed frequently, especially if contamination is suspected.[7] Always wash hands thoroughly after removing gloves.[3]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect the eyes from splashes or airborne powder.[8] Given the "serious eye irritation" classification, this is a non-negotiable requirement.[1]

  • Protective Clothing: A laboratory coat must be worn to protect street clothes and skin from contamination.[7] Lab coats should be buttoned and have sleeves fully extended.

  • Respiratory Protection: While engineering controls should be sufficient, if a situation arises where dust cannot be controlled (e.g., a large spill), a NIOSH-approved respirator may be necessary.[9] The use of respirators requires a formal respiratory protection program as outlined by OSHA.

Procedural Guide: From Storage to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Storage and Segregation

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous interactions.

  • Container: Store this compound in a tightly closed, clearly labeled container.[8]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[8]

  • Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents. While specific reactivity data is limited, the aldehyde functionality can be susceptible to oxidation. It's prudent practice to segregate organic acids from bases.[10]

Experimental Workflow: Weighing and Handling Protocol

This protocol outlines a self-validating system for safely handling the powdered compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Objective: To safely weigh and prepare a solution of this compound.

Methodology:

  • Preparation:

    • Causality: Proper preparation minimizes the time spent actively handling the hazardous material.

    • Ensure the chemical fume hood is on and operating correctly.

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Decontaminate the work surface within the fume hood.

    • Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood.

  • Weighing:

    • Causality: Performing this step in a contained environment is the most critical step for preventing inhalation exposure.

    • Place the analytical balance inside the fume hood or use a ventilated balance enclosure.[3][4]

    • Carefully open the stock container. Avoid creating puffs of airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Close the stock container immediately after dispensing.

  • Solution Preparation:

    • Causality: Adding the solid to the liquid minimizes the potential for splashing compared to the reverse.

    • Place the weigh boat containing the powder into the beaker where the solution will be made.

    • Slowly add the solvent to the beaker, rinsing the powder from the weigh boat.

    • Stir the mixture gently until the solid is dissolved.

  • Cleanup:

    • Causality: Immediate and thorough cleanup prevents cross-contamination and future accidental exposures.

    • Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth or towel.

    • Dispose of all contaminated disposable items (gloves, weigh boat, wipes) in a designated hazardous waste container.[11]

    • Wash hands thoroughly after the procedure is complete.

Workflow Diagram: Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Weighing & Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 prep3 Prepare & Decontaminate Workspace prep2->prep3 safety1 Is PPE Complete? prep2->safety1 weigh1 Transfer Powder to Weigh Boat prep3->weigh1 weigh2 Securely Close Stock Container weigh1->weigh2 safety2 Is Work in Hood? weigh1->safety2 sol1 Add Solid to Solvent in Beaker weigh2->sol1 sol2 Stir to Dissolve sol1->sol2 clean1 Wipe Down Surfaces & Equipment sol2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 safety3 Is Waste Segregated? clean2->safety3 safety1->prep3 safety2->weigh2 Yes safety3->clean3 Yes

References

An In-depth Technical Guide to 5-Bromo-2-formylbenzoic Acid: From Historical Emergence to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Bromo-2-formylbenzoic acid, a versatile trifunctional chemical intermediate. Delving into its historical context, likely rooted in the late 19th-century exploration of phthalide chemistry, we trace its conceptual origins. We then present a detailed examination of modern synthetic methodologies, emphasizing the chemical principles that ensure high purity and yield. The guide further explores the compound's significant role as a molecular building block in medicinal chemistry and materials science, supported by specific examples. Included are detailed experimental protocols, characterization data, and diagrams to provide a practical and in-depth resource for laboratory and industrial applications.

Introduction and Core Properties

This compound, also known by its historical synonym 5-bromophthaldehydic acid, is a unique aromatic compound featuring a benzene ring substituted with a bromine atom, a carboxylic acid group, and a formyl (aldehyde) group. This trifunctional arrangement makes it a highly valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its strategic importance is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for a range of pharmacologically active molecules.[1]

The compound exists in a fascinating ring-chain tautomerism with its cyclic lactol form, 3-hydroxy-5-bromophthalide. This equilibrium is a critical aspect of its reactivity, influencing its behavior in different chemical environments.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 4785-52-8[2]
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
Physical Form Solid
GHS Pictogram GHS06 (Skull and crossbones)
Signal Word Danger
Hazard Statement H301 (Toxic if swallowed)

This table provides a concise summary of essential data. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Historical Context and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in modern databases, its intellectual origins can be logically traced to the foundational work on its parent compound, 2-formylbenzoic acid (phthalaldehydic acid). The first synthesis of 2-formylbenzoic acid was reported in 1887, achieved through the hydrolysis of 2-bromophthalide.[3] This seminal work on the reactivity of brominated phthalides strongly suggests that this compound was likely first synthesized, or at least conceptualized, through a similar pathway involving a brominated phthalide precursor.

The key precursor, 5-bromophthalide, is a stable crystalline solid that can be synthesized from a variety of starting materials, including phthalic imide and 4-bromophthalic anhydride.[4][5] The hydrolysis of this lactone to the open-chain aldehyde-acid would have been a logical extension of the established chemistry of the time.

The diagram below illustrates this inferred historical synthetic pathway.

G cluster_0 Inferred Historical Synthesis Phthalide Phthalide 5-Bromophthalide 5-Bromophthalide Phthalide->5-Bromophthalide Bromination 5-Bromo-2-formylbenzoic_acid 5-Bromo-2-formylbenzoic_acid 5-Bromophthalide->5-Bromo-2-formylbenzoic_acid Hydrolysis

Caption: Inferred historical synthesis of this compound.

Modern Synthetic Methodologies

Modern synthetic strategies for this compound are centered on efficiency, selectivity, and yield. The most common and reliable method involves the selective oxidation of the corresponding methyl group of a precursor, a transformation for which several robust protocols exist. An alternative conceptual approach, mirroring the historical pathway, is the hydrolysis of the lactone 5-bromophthalide.

Synthesis via Oxidation of 5-Bromo-2-methylbenzoic Acid

The direct oxidation of the methyl group in 5-bromo-2-methylbenzoic acid to an aldehyde is a favored contemporary route. This approach benefits from the commercial availability of the starting material. The challenge in this synthesis lies in achieving selective oxidation to the aldehyde without over-oxidation to the dicarboxylic acid. Various oxidizing agents can be employed, with reagents like N-Bromosuccinimide (NBS) followed by hydrolysis being a common strategy.

The workflow for this synthetic approach is outlined below:

G cluster_1 Modern Synthetic Workflow Start Starting Material: 5-Bromo-2-methylbenzoic acid Step1 Step 1: Benzylic Bromination (e.g., NBS, radical initiator) Start->Step1 Intermediate Intermediate: 5-Bromo-2-(bromomethyl)benzoic acid Step1->Intermediate Step2 Step 2: Hydrolysis (e.g., Aqueous base, then acidification) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation of 5-Bromo-2-methylbenzoic Acid

This protocol describes a representative modern synthesis.

Objective: To synthesize this compound from 5-bromo-2-methylbenzoic acid.

Materials:

  • 5-bromo-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Benzylic Bromination

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzoic acid (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)benzoic acid.

Step 2: Hydrolysis to the Aldehyde

  • Dissolve the crude 5-bromo-2-(bromomethyl)benzoic acid in a suitable solvent mixture such as aqueous acetone.

  • Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC.

  • Upon completion, cool the mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

Step 3: Purification

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the brominated intermediate can be confirmed by a mass shift in mass spectrometry. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected NMR spectra would show a characteristic aldehyde proton signal around 9-10 ppm and the disappearance of the methyl signal from the starting material.

Applications in Research and Development

The trifunctional nature of this compound makes it a powerful building block for constructing complex molecules, particularly in the pharmaceutical industry.[6] The three distinct functional groups—aldehyde, carboxylic acid, and bromo group—can be selectively addressed in subsequent synthetic steps.

  • Aldehyde: Participates in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, or used as a directing group in ortho-metalation reactions.

  • Bromo Group: Serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

A significant application of structurally related compounds is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, 5-bromo-2-methylbenzoic acid is a known starting material for the synthesis of canagliflozin.[7] While direct use of this compound in the synthesis of a marketed drug is less documented, its utility as a versatile intermediate for creating libraries of compounds for drug discovery is clear.[6]

The following diagram illustrates the logical connections of how the functional groups of this compound enable its use as a versatile building block.

G cluster_2 Role as a Synthetic Building Block cluster_3 Potential Reactions Core This compound Aldehyde Aldehyde Group Core->Aldehyde enables Carboxylic_Acid Carboxylic Acid Group Core->Carboxylic_Acid enables Bromo Bromo Group Core->Bromo enables Reductive_Amination Reductive_Amination Aldehyde->Reductive_Amination Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Suzuki_Coupling Suzuki_Coupling Bromo->Suzuki_Coupling Complex_Molecules Bioactive Molecules & Novel Materials Reductive_Amination->Complex_Molecules Amide_Coupling->Complex_Molecules Suzuki_Coupling->Complex_Molecules

Caption: Reactivity of this compound's functional groups.

Conclusion

This compound stands as a testament to the enduring utility of well-designed chemical building blocks. Its historical roots, likely intertwined with the early investigations of phthalide chemistry, have given way to modern, efficient synthetic routes that make it readily accessible for contemporary research. The compound's trifunctional nature provides chemists with a versatile platform for the synthesis of complex and valuable molecules, particularly in the realm of drug discovery. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such strategically functionalized intermediates is poised to increase, ensuring that this compound will remain a relevant and valuable tool for the scientific community.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-formylbenzoic acid is a key bifunctional aromatic building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its synthetic utility is largely dictated by the reactivity of the aldehyde group, which is significantly influenced by the electronic and steric effects of the adjacent carboxylic acid and the bromine substituent. This technical guide provides a comprehensive analysis of the aldehyde's reactivity, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. We will explore the nuanced landscape of nucleophilic additions, oxidations, reductions, and condensation reactions, with a special focus on the chemoselectivity and the unique intramolecular interactions conferred by the ortho-carboxylic acid moiety.

Introduction: Understanding the Electronic Landscape

The reactivity of the aldehyde in this compound is a fascinating interplay of substituent effects. The carbonyl carbon of the aldehyde is inherently electrophilic, a property that is significantly modulated by the two electron-withdrawing groups on the benzene ring: the bromo group at the 5-position and the carboxylic acid at the 2-position.

  • Inductive and Resonance Effects: Both the bromine atom and the carboxylic acid group exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

  • Intramolecular Interactions: The ortho-positioning of the carboxylic acid group relative to the aldehyde is of paramount importance. This molecule exhibits ring-chain tautomerism, existing in equilibrium with its cyclic lactol form, 3-hydroxy-6-bromophthalide.[2] This equilibrium can influence the availability and reactivity of the free aldehyde form. Furthermore, under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which can act as an intramolecular catalyst or nucleophile.[3]

Nucleophilic Addition Reactions: The Cornerstone of Reactivity

Nucleophilic addition is the most fundamental reaction of the aldehyde group in this compound.[1] The enhanced electrophilicity of the carbonyl carbon facilitates a wide range of such transformations.

Reduction to 5-Bromo-2-(hydroxymethyl)benzoic Acid

The selective reduction of the aldehyde in the presence of the carboxylic acid is a crucial transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature, which typically does not reduce carboxylic acids under standard conditions.[4][5]

Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde.[6] The resulting alkoxide intermediate is then protonated during the workup to yield the primary alcohol. The carboxylic acid, being less electrophilic, remains intact.[7][8]

Experimental Protocol: Sodium Borohydride Reduction

Step Procedure Rationale
1 Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of THF and methanol.Methanol serves as a proton source for the final workup and helps to solubilize the borohydride reagent.
2 Cool the solution to 0 °C in an ice bath.The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.
3 Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise.Portion-wise addition prevents a rapid, uncontrolled reaction. An excess of NaBH₄ ensures complete conversion.
4 Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.Monitoring the reaction by TLC will indicate the consumption of the starting material.
5 Quench the reaction by the slow addition of water or dilute HCl at 0 °C.This step neutralizes any unreacted NaBH₄ and protonates the intermediate alkoxide.
6 Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.Standard workup procedure to isolate and purify the product.
Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) to the aldehyde group allows for the formation of new carbon-carbon bonds, leading to secondary alcohols.

Causality Behind Experimental Choices: A key challenge in this reaction is the acidic proton of the carboxylic acid, which will readily quench the organometallic reagent. Therefore, it is often necessary to protect the carboxylic acid, for example, as an ester, prior to the addition of the organometallic reagent.[9][10] Alternatively, using an excess of the organometallic reagent can overcome this issue, with the first equivalent deprotonating the carboxylic acid and the subsequent equivalent adding to the aldehyde.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for creating larger, more complex molecules from this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry.[11][12][13] The reaction involves a phosphonium ylide, which acts as a nucleophile.

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[14] This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]

Experimental Protocol: Wittig Reaction

Step Procedure Rationale
1 Suspend the corresponding phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).Anhydrous conditions are crucial as the ylide is a strong base and will be quenched by water.
2 Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.The choice of base and temperature depends on the stability of the ylide.
3 Stir the resulting colored solution (ylide) for 30-60 minutes.This ensures complete formation of the ylide.
4 Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.The carboxylic acid will be deprotonated by the ylide, so an additional equivalent of base may be required.
5 Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).The reaction time can vary from a few hours to overnight.
6 Quench the reaction with water or a saturated aqueous solution of NH₄Cl.This step neutralizes any remaining base and ylide.
7 Isolate and purify the product using standard extraction and chromatography techniques.The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between the aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[16][17][18]

Mechanism Insight: The weak base deprotonates the active methylene compound to form a stabilized carbanion (enolate).[19] This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate typically undergoes dehydration to form a stable α,β-unsaturated product.[20]

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

Step Procedure Rationale
1 Dissolve this compound (1.0 eq) and an active methylene compound such as malonic acid (1.1 eq) in pyridine.Pyridine acts as both the solvent and the basic catalyst. The Doebner modification is particularly suitable for substrates with a carboxylic acid.[20]
2 Add a catalytic amount of piperidine.Piperidine is a more effective basic catalyst for the initial condensation.
3 Heat the reaction mixture to reflux for several hours.The heat promotes both the condensation and the subsequent decarboxylation if malonic acid is used.
4 Monitor the reaction by TLC.The disappearance of the starting aldehyde indicates the progress of the reaction.
5 Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.This step neutralizes the pyridine and piperidine and protonates the product, causing it to precipitate.
6 Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.This allows for the isolation and purification of the α,β-unsaturated carboxylic acid.

Oxidation to 5-Bromo-1,2-benzenedicarboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium-based reagents.[1] However, milder and more environmentally friendly methods are often preferred.

Mechanism Insight: The oxidation of aldehydes typically involves the formation of a hydrate intermediate, which is then further oxidized. The strong electron-withdrawing groups on the aromatic ring can facilitate this process.[21]

Experimental Protocol: Oxidation with Potassium Permanganate

Step Procedure Rationale
1 Dissolve this compound (1.0 eq) in an aqueous solution of a base such as sodium hydroxide.The basic medium facilitates the oxidation process and keeps the product in its soluble carboxylate form.
2 Heat the solution gently and add a solution of potassium permanganate (KMnO₄) dropwise until a faint pink color persists.The disappearance of the purple permanganate color indicates that it is being consumed in the reaction. A persistent pink color signifies that the oxidation is complete.
3 Heat the mixture for a short period to ensure complete reaction, then cool to room temperature.This drives the reaction to completion.
4 Add a reducing agent such as sodium bisulfite to quench any excess KMnO₄.This will decolorize the solution.
5 Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.MnO₂ is an insoluble brown solid.
6 Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.Protonation of the dicarboxylate salt renders it insoluble in water.
7 Collect the product by filtration, wash with cold water, and dry.Standard procedure for isolating a solid product.

Intramolecular Cyclization Reactions

The ortho-relationship of the aldehyde and carboxylic acid groups in this compound allows for unique intramolecular reactions, most notably the formation of phthalides (isobenzofuranones).

Mechanism Insight: In the presence of a reducing agent, the aldehyde is converted to a primary alcohol. This intermediate, 5-bromo-2-(hydroxymethyl)benzoic acid, can then undergo an acid-catalyzed intramolecular esterification (lactonization) to form the five-membered lactone ring of the phthalide.[22]

Visualization of Key Reaction Pathways

Reactivity_of_5_Bromo_2_formylbenzoic_acid main This compound reduction Reduction (NaBH4) main->reduction H- oxidation Oxidation (KMnO4) main->oxidation [O] wittig Wittig Reaction main->wittig Ph3P=CHR knoevenagel Knoevenagel Condensation main->knoevenagel CH2(X)Y, Base alcohol 5-Bromo-2-(hydroxymethyl)benzoic Acid reduction->alcohol dicarboxylic_acid 5-Bromo-1,2-benzenedicarboxylic Acid oxidation->dicarboxylic_acid alkene Alkene Product wittig->alkene unsaturated_acid α,β-Unsaturated Acid knoevenagel->unsaturated_acid

Caption: Key reaction pathways of this compound.

Conclusion

The aldehyde group in this compound is a highly versatile functional group whose reactivity is enhanced by the presence of electron-withdrawing bromo and carboxylic acid substituents. This guide has detailed the principal reactions of this aldehyde, including nucleophilic additions, condensations, and redox transformations. A thorough understanding of the electronic effects at play and the potential for intramolecular interactions is crucial for designing efficient and selective synthetic routes. The provided protocols offer a solid foundation for laboratory practice, enabling researchers to harness the full potential of this valuable building block in their synthetic endeavors.

References

Reactivity of the carboxylic acid group in 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Carboxylic Acid Reactivity of 5-Bromo-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and complex molecular architectures. Its utility is defined by the presence of three distinct functional groups on the aromatic ring: a carboxylic acid, an aldehyde, and a bromine atom. This guide provides a detailed exploration of the reactivity of the carboxylic acid group, framed by the electronic and steric influences of the adjacent formyl and bromo substituents. We will delve into the principles of chemoselectivity that govern its transformations and provide field-proven protocols for key reactions, including esterification, amidation, and reduction. This document is intended to serve as a practical resource for scientists aiming to leverage this reagent's synthetic potential while navigating the challenges posed by its multifunctional nature.

Molecular Structure and Electronic Landscape

This compound (CAS: 4785-52-8) possesses a unique substitution pattern that dictates its chemical behavior.[1][2] The reactivity of each functional group is not isolated but is modulated by the electronic interplay between all three substituents on the benzene ring.

  • Carboxylic Acid (-COOH): This group is a meta-director and strongly deactivating for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. It is the primary site of acidity and a key handle for nucleophilic acyl substitution reactions.

  • Formyl Group (-CHO): Also a strong electron-withdrawing group and a meta-director, the aldehyde deactivates the aromatic ring and increases the acidity of the carboxylic acid.[3] Its carbonyl carbon is also an electrophilic site, creating a challenge for chemoselectivity.

  • Bromo Group (-Br): The bromine atom exerts a dual electronic effect. It is deactivating via its electron-withdrawing inductive effect (-I) but is an ortho-, para-director due to electron donation via resonance (+M) from its lone pairs.

Collectively, these electron-withdrawing groups render the aromatic ring electron-deficient and significantly increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.[4][5] The stability of the resulting carboxylate anion is enhanced by the inductive withdrawal of electron density.[3][6]

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences on Carboxylic Acid Reactivity mol mol COOH Carboxylic Acid (-COOH) Primary reaction site Acidity enhanced CHO Formyl (-CHO) Strong -I, -M effects Increases COOH acidity Competing electrophilic site CHO->COOH -I, -M Br Bromo (-Br) Strong -I effect Increases COOH acidity Br->COOH -I

Caption: Electronic effects influencing the carboxylic acid group.

Chemoselectivity: The Core Challenge

The primary consideration when designing reactions involving this compound is chemoselectivity : achieving a reaction at the desired functional group (the carboxylic acid) without affecting the others (the aldehyde).[7] Both the carboxylic acid and the aldehyde contain electrophilic carbonyl carbons. Therefore, nucleophiles can potentially attack either site. Successful synthetic strategies depend on exploiting the subtle differences in reactivity between these two groups.

Functional GroupRelative ElectrophilicityCommon ReactionsKey Considerations
Carboxylic Acid Less electrophilic than aldehydes/ketones. Requires activation (e.g., protonation) for nucleophilic attack.[8][9]Esterification, Amidation, Reduction, Acyl Halide FormationOften requires harsh conditions (strong acid/base, powerful reducing agents) that can affect the aldehyde.
Aldehyde More electrophilic than the carboxylic acid.Acetal formation, Reduction, Nucleophilic additionSensitive to both acidic and basic conditions. Can be protected to ensure selective reaction at the carboxylic acid.

A decision workflow is often required to determine the best synthetic approach. For high-purity applications, a protection-deprotection strategy for the aldehyde is often the most reliable path.

decision_workflow start Goal: Selective Reaction at Carboxylic Acid check_purity Is high purity critical and yield maximization essential? start->check_purity protect Protect Aldehyde Group (e.g., Acetal Formation) check_purity->protect Yes direct Attempt Direct Chemoselective Reaction (Carefully controlled conditions) check_purity->direct No react_cooh Perform Carboxylic Acid Transformation (Esterification, Amidation, etc.) protect->react_cooh deprotect Deprotect Aldehyde Group (e.g., Acidic Hydrolysis) react_cooh->deprotect purify Purify Final Product react_cooh->purify If no protection used deprotect->purify direct->react_cooh Proceed with caution

Caption: Decision workflow for selective transformations.

Key Transformations of the Carboxylic Acid Group

This section details common and synthetically useful reactions targeting the carboxylic acid moiety of this compound, with a focus on practical execution and managing chemoselectivity.

Fischer-Speier Esterification

Esterification is a common transformation used to protect the carboxylic acid or to modulate the molecule's properties. The Fischer-Speier method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is standard but presents a challenge with this substrate.[10]

Causality Behind Experimental Choice: The acidic catalyst required to activate the carboxylic acid carbonyl towards nucleophilic attack by the alcohol can also catalyze the reaction of the alcohol with the highly reactive aldehyde group, forming an acetal byproduct.[11] Therefore, a successful direct esterification requires carefully controlled conditions. A more robust alternative involves protecting the aldehyde first.

Protocol A: Direct Chemoselective Esterification

  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol, 20-40 eq), which also serves as the solvent.

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction, neutralize carefully with a saturated solution of sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography to separate the desired ester from any unreacted starting material and acetal byproducts.

Protocol B: Protection-Esterification-Deprotection Strategy [11]

  • Protection: Dissolve this compound (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat to reflux with a Dean-Stark apparatus to remove water and drive the formation of the dioxane acetal.

  • Esterification: Once protection is complete, the intermediate can be isolated or, more conveniently, the solvent can be evaporated and the crude acetal-protected acid can be subjected to the Fischer esterification conditions described in Protocol A without risk of side reactions at the former aldehyde position.

  • Deprotection: After esterification, the crude product is dissolved in a mixture of acetone and 1M aqueous HCl. The mixture is stirred at room temperature until TLC analysis confirms the complete removal of the acetal group.

  • Workup & Purification: Neutralize the acid and perform an extraction as described previously. Purify by column chromatography to yield the pure ester.

Amidation

The formation of an amide bond is critical in medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Instead, coupling reagents are used to activate the carboxylic acid.

Causality Behind Experimental Choice: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond under mild conditions, which helps to preserve the integrity of the aldehyde group.

Protocol: EDC-Mediated Amidation

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add EDC (1.2 eq) and, optionally, an additive like Hydroxybenzotriazole (HOBt) (1.1 eq) to suppress side reactions and improve efficiency. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reduction to Primary Alcohol

Reduction of a carboxylic acid requires a powerful reducing agent, as the carboxyl group is relatively unreactive.[12][13]

Causality Behind Experimental Choice: Lithium aluminum hydride (LiAlH₄) is one of the few reagents strong enough to reduce a carboxylic acid to a primary alcohol.[14][15] However, it is highly reactive and will also readily reduce the aldehyde group. Sodium borohydride (NaBH₄) is not strong enough to reduce the carboxylic acid.[8][12] Therefore, selective reduction of the carboxylic acid is not feasible in a single step. The reaction with LiAlH₄ will produce 5-bromo-2-(hydroxymethyl)benzyl alcohol.

reduction_mechanism start R-COOH + LiAlH4 deprotonation Step 1: Deprotonation (Acid-Base Reaction) start->deprotonation carboxylate R-COO- Li+ + H2 + AlH3 deprotonation->carboxylate coordination Step 2: Coordination of AlH3 carboxylate->coordination complex R-CO(OAlH2)- coordination->complex hydride1 Step 3: Hydride Attack (Reduction to Aldehyde) complex->hydride1 aldehyde R-CHO hydride1->aldehyde hydride2 Step 4: Second Hydride Attack (Reduction of Aldehyde) aldehyde->hydride2 alkoxide R-CH2O- Li+ hydride2->alkoxide workup Step 5: Acidic Workup (H3O+) alkoxide->workup product R-CH2OH (Primary Alcohol) workup->product

Caption: Mechanism for the reduction of a carboxylic acid with LiAlH₄.[15][16]

Protocol: LiAlH₄ Reduction

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Caution: The initial reaction is a vigorous acid-base reaction that evolves H₂ gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Workup: A granular precipitate should form. Stir for 30 minutes, then filter the solid through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

Conclusion

The carboxylic acid group in this compound is a versatile functional handle, but its reactivity is intrinsically linked to the presence of the neighboring aldehyde. Understanding the electronic landscape of the molecule is paramount to predicting its behavior. While direct, chemoselective transformations are possible under carefully optimized conditions, a more robust and often necessary approach for complex syntheses involves a protection-deprotection strategy for the aldehyde group. The protocols and principles outlined in this guide provide a framework for researchers to confidently and efficiently utilize this valuable synthetic intermediate.

References

The Versatile Synthon: A Technical Guide to the Research Applications of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-formylbenzoic acid, a trifunctional aromatic compound, is emerging as a highly versatile and valuable building block in modern chemical research. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, offers a confluence of reactivity that researchers in drug discovery, materials science, and synthetic chemistry are beginning to leverage. This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this potent intermediate. We will delve into its pivotal role in the construction of complex heterocyclic scaffolds, its utility as a precursor to high-value pharmaceutical agents, including Poly(ADP-ribose) polymerase (PARP) and Sodium-glucose cotransporter-2 (SGLT2) inhibitors, and its nascent potential in the development of novel functional materials. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity profile are presented to empower researchers to fully exploit the synthetic potential of this compound.

Introduction: Unveiling a Multifaceted Building Block

This compound (also known as 5-bromophthaldehydic acid) is a crystalline solid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol .[1][2] The strategic arrangement of its three functional groups—a carboxylic acid at position 1, a formyl (aldehyde) group at position 2, and a bromine atom at position 5—renders it a uniquely reactive and versatile intermediate in organic synthesis.

The ortho-positioning of the carboxyl and formyl groups allows for a range of intramolecular cyclization reactions and multicomponent reactions, facilitating the rapid construction of complex heterocyclic systems.[3] The bromine atom, a readily displaceable leaving group, serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This trifecta of reactivity makes this compound a powerful tool for generating molecular diversity and accessing novel chemical space.

This guide will illuminate the current and potential applications of this compound, providing researchers with the technical insights and practical methodologies required to integrate it into their research and development programs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 4785-52-8[2]
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
Appearance Solid
Melting Point 130-131 °C[4]
Boiling Point 378.2 °C (predicted)[4]
SMILES C1=CC(=C(C=C1Br)C(=O)O)C=O[2]
InChIKey WAMUJTFUQTUCJQ-UHFFFAOYSA-N[2]

Spectroscopic Characterization: While detailed spectra are often proprietary or found within specific experimental sections of literature, typical spectroscopic data for this compound would include:

  • ¹H NMR: Resonances corresponding to the aldehydic proton, the aromatic protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons would be indicative of their relative positions on the benzene ring.

  • ¹³C NMR: Signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the carbon atoms of the aromatic ring, including the carbon atom attached to the bromine.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the aldehyde and carboxylic acid, and C-Br stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common synthetic route involves the selective bromination of a suitable precursor followed by oxidation.

Synthetic Pathway Overview

A prevalent method for the synthesis of this compound starts from 2-methylbenzoic acid. The synthesis proceeds through a bromination step to introduce the bromine atom at the 5-position, followed by oxidation of the methyl group to a formyl group.

Synthesis_of_5-Bromo-2-formylbenzoic_acid 2-methylbenzoic_acid 2-Methylbenzoic Acid 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid 2-methylbenzoic_acid->5-bromo-2-methylbenzoic_acid Bromination (e.g., Br2, H2SO4) 5-bromo-2-formylbenzoic_acid This compound 5-bromo-2-methylbenzoic_acid->5-bromo-2-formylbenzoic_acid Oxidation (e.g., NBS, BPO)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Bromination of 2-Methylbenzoic Acid

This protocol is adapted from established bromination procedures for similar substrates.[3]

Reaction: 2-Methylbenzoic acid → 5-Bromo-2-methylbenzoic acid

Materials:

  • 2-Methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the stirred solution over a period of 10-15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into ice water, which will cause the crude product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry the product.

  • Purify the crude 5-bromo-2-methylbenzoic acid by recrystallization from a suitable solvent such as ethanol.

Detailed Experimental Protocol: Oxidation to this compound

This protocol outlines a typical benzylic oxidation.

Reaction: 5-Bromo-2-methylbenzoic acid → this compound

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methylbenzoic acid in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography or recrystallization.

Applications in Pharmaceutical Research and Drug Development

The unique structural features of this compound make it a valuable precursor for the synthesis of various pharmaceutically active compounds. Its ability to participate in a wide range of chemical transformations allows for the construction of complex molecular scaffolds found in many modern therapeutics.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] The synthesis of several PARP inhibitors involves the construction of a phthalazinone core, for which 2-formylbenzoic acid and its derivatives are key starting materials.[5][6]

While direct synthesis of approved PARP inhibitors from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates like 2-fluoro-5-formylbenzoic acid suggests its high potential in this area.[6] The general synthetic strategy involves the reaction of the formyl group with a hydrazine derivative to form the phthalazinone ring, with the bromo- and carboxyl- functionalities available for further elaboration to build the final drug molecule.

PARP_Inhibitor_Synthesis start This compound intermediate Phthalazinone Intermediate start->intermediate Reaction with Hydrazine Derivative final PARP Inhibitor Analogue intermediate->final Further Functionalization (e.g., Cross-Coupling, Amide Coupling)

Caption: General synthetic route to PARP inhibitor analogues.

Precursor to SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[7] Several approved SGLT2 inhibitors, such as dapagliflozin and empagliflozin, feature a C-aryl glucoside core. The synthesis of these complex molecules often relies on key intermediates derived from substituted benzoic acids.

Notably, the closely related compound, 5-bromo-2-chlorobenzoic acid, is a well-established key intermediate in the synthesis of dapagliflozin and empagliflozin.[8][9] Given the similar reactivity profiles, this compound represents a viable alternative or precursor for the synthesis of novel SGLT2 inhibitors. The synthetic strategy typically involves a Friedel-Crafts acylation reaction followed by reduction and subsequent coupling with a protected glucose derivative.[8]

Synthesis of Heterocyclic Scaffolds

The ortho-formyl and carboxyl groups of this compound provide a versatile platform for the synthesis of a wide variety of heterocyclic compounds through condensation and multicomponent reactions.[3]

As mentioned in the context of PARP inhibitors, the reaction of 2-formylbenzoic acids with hydrazine derivatives is a classical and efficient method for the synthesis of phthalazinones.[10] Similarly, multicomponent reactions involving 2-formylbenzoic acid, an amine, and a third component can lead to the formation of isoindolinones, another important class of nitrogen-containing heterocycles.[3]

Experimental Protocol: General Synthesis of a Phthalazinone Derivative

Reaction: this compound + Hydrazine Hydrate → 4-Bromo-2H-phthalazin-1-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound in ethanol or acetic acid in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Heterocycle_Synthesis start This compound phthalazinone Phthalazinone Derivatives start->phthalazinone + Hydrazine Derivatives isoindolinone Isoindolinone Derivatives start->isoindolinone + Amine + Component C (Multicomponent Reaction) other_heterocycles Other Fused Heterocycles start->other_heterocycles + Bifunctional Nucleophiles

Caption: Synthesis of various heterocycles from this compound.

Potential Applications in Materials Science

While the primary research focus for this compound has been in medicinal chemistry, its unique structure suggests potential applications in materials science.

Precursor for Fluorescent Dyes and Probes

The rigid, aromatic core of this compound can serve as a scaffold for the synthesis of novel fluorescent dyes and probes. The bromine atom allows for the introduction of various electron-donating or -accepting groups via cross-coupling reactions, which can be used to tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths. The carboxyl and formyl groups can be further functionalized to attach the dye to biomolecules or to modulate its solubility and cellular localization.

Monomer for Specialty Polymers

The bifunctional nature of the carboxylic acid and the reactivity of the bromine atom and formyl group could allow this compound to be used as a monomer in the synthesis of specialty polymers. For instance, the carboxylic acid could be used for polyester or polyamide formation, while the bromine atom could be used for post-polymerization modification via cross-coupling reactions. This could lead to the development of polymers with tailored electronic, optical, or thermal properties.

Conclusion and Future Outlook

This compound is a potent and versatile synthetic intermediate with a wide range of potential applications. Its trifunctional nature provides a rich platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The established links of its structural analogues to important drug classes like PARP and SGLT2 inhibitors highlight the significant potential of this compound in future drug discovery efforts. Furthermore, its untapped potential in materials science, particularly in the development of novel dyes and polymers, presents exciting avenues for future research. As synthetic methodologies continue to advance, the utility of this multifaceted building block is poised to expand, making it an indispensable tool for chemists and materials scientists alike.

References

An In-depth Technical Guide to 5-Bromo-2-formylbenzoic Acid and its Structural Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-formylbenzoic acid scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique trifunctional chemical architecture. The strategic placement of a carboxylic acid, an aldehyde, and a modifiable aromatic ring provides a versatile platform for the synthesis of complex heterocyclic systems. This guide focuses on 5-Bromo-2-formylbenzoic acid, a key intermediate whose bromine substituent serves as both a critical pharmacophore element and a synthetic handle for further elaboration. We will provide an in-depth exploration of its synthesis, physicochemical properties, and pivotal role in constructing high-value molecules, particularly the phthalazinone core found in clinically significant PARP (Poly ADP-ribose polymerase) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of the 2-Formylbenzoic Acid Scaffold

2-Formylbenzoic acid and its derivatives are not mere synthetic curiosities; they are enabling building blocks for a multitude of complex molecular targets. The compound's defining feature is the ortho positioning of an aldehyde and a carboxylic acid. This arrangement facilitates a unique ring-chain tautomerism, where the molecule can exist in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[1] This inherent reactivity is the key to its utility, allowing it to act as a precursor to diverse heterocyclic systems like isoindolinones and, most notably, phthalazinones.[1]

The introduction of a bromine atom at the 5-position, yielding this compound, significantly enhances its utility. The bromine atom modulates the electronic properties of the aromatic ring and offers a reactive site for cross-coupling reactions, enabling the construction of elaborate molecular architectures. Its application is particularly prominent in the synthesis of targeted therapeutics, where precise molecular design is paramount.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with the chemical formula C₈H₅BrO₃ and a molecular weight of approximately 229.03 g/mol .[2][3][4] Understanding its properties is crucial for its effective use in synthesis.

Data Presentation: Comparative Analysis of Structural Analogs

The substitution on the aromatic ring significantly influences the molecule's properties. Below is a comparison of this compound with its unsubstituted parent compound and its 5-chloro analog.

Property2-Formylbenzoic Acid5-Chloro-2-formylbenzoic acidThis compound
CAS Number 119-67-5[3][5][6]4506-45-0[7]4785-52-8[4]
Molecular Formula C₈H₆O₃[3][5][6]C₈H₅ClO₃[7]C₈H₅BrO₃[2][3][4]
Molecular Weight 150.13 g/mol [3][5][6]184.57 g/mol [7]229.03 g/mol [2][3][4]
Appearance White crystalline powder[1]SolidSolid[2]
Melting Point 94-96 °CNot readily availableNot readily available

Note: The halogen substituent (Cl, Br) increases the molecular weight and is expected to influence acidity and reactivity due to its electron-withdrawing inductive effects.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is not widely detailed in dedicated publications, but a robust and scalable route can be designed based on classical and well-documented organic chemistry principles. The most logical and field-proven approach is the selective oxidation of a readily available, appropriately substituted precursor like 4-Bromo-o-xylene.

The causality behind this choice is twofold:

  • Precursor Availability: 4-Bromo-o-xylene can be synthesized in high yield via the electrophilic bromination of o-xylene.[5]

  • Oxidation Selectivity: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize both benzylic methyl groups to carboxylic acids.[8][9] However, by carefully controlling reaction conditions (e.g., stoichiometry of the oxidant, temperature), it is possible to achieve partial oxidation, yielding the desired 2-formylbenzoic acid derivative. The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid.

Experimental Workflow: Synthesis via Oxidation

This workflow illustrates a representative pathway from a common starting material to the target compound.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Selective Oxidation A o-Xylene B 4-Bromo-o-xylene A->B Br₂, Fe/I₂ Catalyst C 4-Bromo-o-xylene D This compound C->D KMnO₄ (controlled) H₂O, Heat

Caption: A representative two-step synthesis of this compound.

Detailed Protocol: Representative Synthesis via Oxidation of 4-Bromo-o-xylene

This protocol is a representative method based on the established chemistry of permanganate oxidation of alkylbenzenes.[8][10] Researchers should perform initial small-scale trials to optimize stoichiometry and reaction times.

Materials:

  • 4-Bromo-o-xylene

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (for quenching)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-Bromo-o-xylene (1.0 eq) and deionized water.

  • Oxidant Addition: While stirring vigorously, heat the mixture to reflux. Add potassium permanganate (approx. 2.0-3.0 eq) portion-wise over several hours. The purple color of the permanganate will dissipate as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

    • Causality Insight: Portion-wise addition is critical to control the exothermicity of the reaction and to avoid over-oxidation of the desired aldehyde product to the dicarboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the intermediate mono-oxidized product.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.

  • Purification: Filter the hot mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

  • Product Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution by slowly adding concentrated HCl until the pH is approximately 2. The target product, this compound, will precipitate out of the solution.

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Core Application: Synthesis of Phthalazinone-Based PARP Inhibitors

The primary value of this compound in drug discovery lies in its role as a precursor to the phthalazinone heterocycle. Phthalazinones are the structural core of several approved PARP inhibitors, a class of targeted cancer therapies.[11]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in fixing single-strand breaks (SSBs).[12] In healthy cells, if PARP is inhibited, SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[12] In these cells, inhibiting PARP leads to an accumulation of unrepaired DSBs, resulting in catastrophic genomic instability and cell death. This concept, where a defect in either of two genes has no effect, but defects in both are lethal, is known as synthetic lethality . PARP inhibitors are therefore highly effective against BRCA-mutated cancers, such as certain types of ovarian, breast, and prostate cancers.

Reaction Workflow: Phthalazinone Core Synthesis

The synthesis of the phthalazinone core is a robust and efficient cyclocondensation reaction between a 2-formylbenzoic acid derivative and a hydrazine.[13][14][15]

PhthalazinoneFormation A This compound C Hydrazone Intermediate A->C Condensation (forms C=N bond) B Hydrazine Hydrate (or substituted hydrazine) B->C D 7-Bromo-2H-phthalazin-1-one C->D Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of the phthalazinone core structure.

Detailed Protocol: Synthesis of 7-Bromo-2H-phthalazin-1-one

This self-validating protocol describes the key cyclization step. Successful synthesis can be confirmed by LC-MS analysis showing the expected mass of the product and disappearance of starting materials.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

    • Expertise Insight: Acetic acid can serve as both a solvent and a mild acid catalyst for the initial condensation step, often leading to cleaner reactions and higher yields.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-4 hours.

  • Monitoring: The reaction proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization.[14] Monitor the formation of the product by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The phthalazinone product, being a rigid heterocyclic system, is often poorly soluble in the reaction solvent and will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol followed by diethyl ether to remove residual solvent and impurities. The product is often of high purity, but can be recrystallized if necessary.

This resulting 7-Bromophthalazinone is a valuable intermediate itself. The bromine atom can be used in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other fragments required for potent PARP inhibition, as seen in the total synthesis of complex inhibitors like Olaparib.

Conclusion and Future Outlook

This compound and its structural analogs are more than just chemical intermediates; they are strategic tools for the rapid and efficient assembly of complex, biologically active molecules. Their true power is realized in the synthesis of heterocyclic cores like phthalazinones, which are central to the mechanism of action of life-saving PARP inhibitors. A thorough understanding of the synthesis and reactivity of this scaffold, as detailed in this guide, provides researchers with the foundational knowledge to design and execute synthetic campaigns targeting the next generation of precision therapeutics. Future work will likely focus on developing asymmetric syntheses from these precursors and expanding the diversity of structural analogs to probe new areas of chemical space.

References

A Theoretical and Practical Treatise on 5-Bromo-2-formylbenzoic Acid: A Keystone Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Bromo-2-formylbenzoic acid, a trifunctional aromatic compound, holds a significant position as a versatile intermediate in the synthesis of pharmaceuticals and functional materials. This in-depth technical guide provides a comprehensive exploration of its theoretical underpinnings and practical applications. The document navigates through its molecular structure, spectroscopic signatures, and inherent reactivity, underpinned by computational modeling and established experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and actionable experimental methodologies to facilitate further innovation.

Introduction: The Strategic Importance of this compound

This compound (C₈H₅BrO₃) is a substituted aromatic carboxylic acid characterized by the presence of a bromine atom, a formyl group, and a carboxylic acid moiety on the benzene ring.[1][2] This unique arrangement of functional groups imparts a rich and nuanced reactivity profile, making it a valuable building block in organic synthesis. The interplay of the electron-withdrawing nature of the formyl and carboxyl groups with the inductive and resonance effects of the bromine atom governs its chemical behavior and potential for elaboration into more complex molecular architectures.

The strategic importance of this molecule is underscored by its application as a key intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. While specific blockbuster drugs may not directly feature this fragment, its utility lies in the early stages of discovery and process development, where its distinct functionalities allow for selective transformations and the construction of diverse molecular scaffolds.

Molecular Structure and Properties: A Theoretical Perspective

The spatial arrangement of the constituent atoms and the distribution of electrons within this compound are fundamental to understanding its physical properties and chemical reactivity. In the absence of a publicly available crystal structure, theoretical modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate its geometric and electronic characteristics.

Optimized Molecular Geometry

DFT calculations, employing a suitable basis set such as B3LYP/6-311++G(d,p), can predict the optimized geometry of the molecule. The benzene ring is expected to be largely planar, with the carboxyl and formyl groups likely exhibiting some degree of out-of-plane torsion to minimize steric hindrance. The intramolecular interactions, such as potential hydrogen bonding between the carboxyl proton and the formyl oxygen, can also influence the preferred conformation.

Table 1: Predicted Geometrical Parameters for this compound (DFT B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C=O (aldehyde) Bond Length~1.22 Å
C=O (acid) Bond Length~1.21 Å
O-H Bond Length~0.97 Å
Dihedral Angle (Ring-CHO)Variable
Dihedral Angle (Ring-COOH)Variable
Electronic Properties and Reactivity Descriptors

The electronic properties of this compound dictate its reactivity towards electrophiles and nucleophiles. The formyl and carboxyl groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[3][4] Conversely, the carbonyl carbon of the aldehyde is a prime target for nucleophilic attack. The bromine atom, while deactivating due to its inductive effect, acts as an ortho-, para-director for any potential electrophilic aromatic substitution, although such reactions are generally disfavored due to the presence of the two deactivating groups.

Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. The HOMO is likely to be localized on the benzene ring and the bromine atom, while the LUMO is expected to be centered on the electron-deficient formyl and carboxyl groups. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

G BFBA This compound EP Electronic Properties BFBA->EP RP Reactivity Profile BFBA->RP HOMO HOMO (Ring, Br) EP->HOMO LUMO LUMO (CHO, COOH) EP->LUMO EAS Electrophilic Aromatic Substitution (Deactivated) RP->EAS NA Nucleophilic Addition (Favored at CHO) RP->NA

Figure 1: Conceptual diagram illustrating the relationship between the structure of this compound and its key electronic properties and reactivity.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to the disubstitution of the ring. The aldehyde proton should appear as a singlet in the downfield region (around 10 ppm), and the carboxylic acid proton will be a broad singlet, also in the downfield region (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals (typically >160 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Ar-H)7.5 - 8.5m
¹H (CHO)~10.0s
¹H (COOH)>10br s
¹³C (C=O, acid)~165-170-
¹³C (C=O, aldehyde)~190-195-
¹³C (Ar-C)120 - 140-
¹³C (C-Br)~120-125-
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is expected for the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. Two distinct carbonyl stretching bands should be visible: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the aldehyde (around 1680-1700 cm⁻¹). The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of the hydroxyl group, the formyl group, and the bromine atom. PubChem lists major mass spectral peaks at m/z 183, 185, and 131.[1]

Reactivity and Synthetic Applications

The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable synthon in multi-step organic synthesis.

Reactions of the Aldehyde Group

The aldehyde functionality is susceptible to a wide array of reactions, including:

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 5-bromophthalic acid.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents.

  • Nucleophilic Addition: The aldehyde undergoes addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes.

  • Reductive Amination: Condensation with amines followed by reduction leads to the formation of secondary amines.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be transformed into a variety of other functional groups:

  • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

  • Amide Formation: Conversion to an acid chloride followed by reaction with an amine is a common method for amide synthesis.

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring opens up possibilities for cross-coupling reactions, which are fundamental transformations in modern organic synthesis:

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of C-C bonds.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst also forms C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a route to arylamines.

G BFBA This compound Aldehyde Aldehyde Reactions BFBA->Aldehyde CarboxylicAcid Carboxylic Acid Reactions BFBA->CarboxylicAcid Bromine Bromine Reactions BFBA->Bromine Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction NucleophilicAddition Nucleophilic Addition Aldehyde->NucleophilicAddition Esterification Esterification CarboxylicAcid->Esterification AmideFormation Amide Formation CarboxylicAcid->AmideFormation Suzuki Suzuki Coupling Bromine->Suzuki Heck Heck Coupling Bromine->Heck

Figure 2: Reaction pathways of this compound, highlighting the reactivity of its three functional groups.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. These are based on established methods for similar compounds and should be adapted and optimized as necessary.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-formylbenzoic acid.

Materials:

  • 2-Formylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane

  • Sodium sulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath and add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a 10% sodium sulfite solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a hexane/ethyl acetate solvent system.

Computational Modeling Protocol

Software: Gaussian 16, GaussView 6, or similar quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • Construct the initial structure of this compound using a molecular builder.

    • Perform a geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Electronic Property Analysis:

    • From the optimized structure, calculate the molecular orbitals (HOMO and LUMO) and their corresponding energies.

    • Generate a molecular electrostatic potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Vibrational Analysis:

    • The frequency calculation from the geometry optimization will provide the theoretical vibrational frequencies.

    • Visualize the vibrational modes to aid in the assignment of the experimental IR spectrum. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.

G start Initial Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq min Confirm True Minimum (No Imaginary Frequencies) freq->min elec Electronic Property Analysis (HOMO, LUMO, MEP) min->elec Proceed vib Vibrational Analysis (Assign IR Spectra) min->vib Proceed end Theoretical Characterization Complete elec->end vib->end

Figure 3: Workflow for the computational modeling of this compound.

Conclusion

This compound stands as a testament to the enabling power of functionalized small molecules in advancing chemical synthesis and drug discovery. Its unique combination of reactive handles provides a versatile platform for the construction of complex molecular targets. This guide has sought to provide a comprehensive overview of its theoretical and practical aspects, from the prediction of its molecular properties through computational chemistry to its potential synthetic transformations. It is our hope that this detailed exploration will serve as a valuable resource for researchers and scientists, empowering them to leverage the full potential of this important chemical intermediate in their future endeavors.

References

The Bromine Effect: A Technical Guide to Modulating 2-Formylbenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the electronic effects of bromine substitution on the reactivity of 2-formylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the interplay of inductive and resonance effects imparted by bromine at various positions on the aromatic ring. We explore the consequential impact on the acidity of the carboxyl group and the electrophilicity of the formyl moiety. This guide synthesizes theoretical principles with actionable experimental protocols for quantifying these effects, including pKa determination and kinetic analysis of key reactions. Furthermore, we discuss the strategic application of these principles in the rational design of synthetic pathways for pharmaceutical intermediates.

Introduction: The Strategic Utility of 2-Formylbenzoic Acid and its Analogs

2-Formylbenzoic acid, also known as phthalaldehydic acid, is a uniquely versatile bifunctional molecule. It exists in a fascinating ring-chain tautomerism with its cyclic lactol form, 3-hydroxyphthalide, which governs its reactivity profile.[1] This compound serves as a pivotal intermediate in the synthesis of a variety of heterocyclic systems and has found significant application in medicinal chemistry. For instance, it is a key precursor in the production of the PARP inhibitor Olaparib, a targeted cancer therapeutic.[2]

The strategic placement of a bromine atom onto the 2-formylbenzoic acid scaffold introduces a powerful tool for fine-tuning the molecule's electronic properties and, consequently, its chemical reactivity. Understanding and predicting these electronic effects is paramount for optimizing reaction conditions, controlling regioselectivity, and designing novel molecular entities with desired pharmacological profiles. This guide will dissect the nuanced electronic influence of bromine and provide the practical framework to harness it.

Fundamental Principles: The Dichotomous Nature of Bromine's Electronic Effects

The influence of a bromine substituent on an aromatic ring is a classic example of competing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent, being strongest at the carbon atom directly attached to the bromine and diminishing with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring. This donation of electron density is most pronounced at the ortho and para positions.

For bromine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions. When considering the reactivity of the existing functional groups—the carboxylic acid and the aldehyde—these electronic perturbations have profound consequences.

Impact on Acidity: Bromine's Enhancement of Proton Lability

The acidity of the carboxylic acid group, quantified by its pKa, is a direct reflection of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by dispersing its negative charge, thereby increasing the acidity (i.e., lowering the pKa).

The introduction of a bromine atom to the 2-formylbenzoic acid ring is expected to increase its acidity compared to the parent molecule. The magnitude of this effect will be highly dependent on the position of the bromine atom relative to the carboxyl group.

Compound Predicted pKa Trend Rationale
2-Formylbenzoic AcidBaselineReference compound.
3-Bromo-2-formylbenzoic AcidMore acidic than parentStrong -I effect from the adjacent bromine.
4-Bromo-2-formylbenzoic AcidMore acidic than parentSignificant -I effect.
5-Bromo-2-formylbenzoic AcidMore acidic than parent-I effect, attenuated by distance.
6-Bromo-2-formylbenzoic AcidMost acidicStrong "ortho effect"; a combination of a powerful -I effect and potential steric hindrance to solvation of the carboxylate.
Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a robust method for the precise measurement of pKa values.[3][4]

Objective: To determine the pKa of a bromo-2-formylbenzoic acid isomer.

Materials:

  • Bromo-2-formylbenzoic acid isomer

  • Deionized water, boiled to remove CO2

  • 0.1 M NaOH solution, standardized

  • 0.1 M HCl solution, standardized

  • 0.15 M KCl solution (for maintaining constant ionic strength)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • Nitrogen gas line

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[3]

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the bromo-2-formylbenzoic acid isomer and dissolve it in 50 mL of deionized water in the beaker. Add 5 mL of 0.15 M KCl solution. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, but the results will be for an apparent pKa (pKaapp).

  • Inert Atmosphere: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle stirring. Purge the solution with a gentle stream of nitrogen for 5-10 minutes to displace dissolved CO2 and maintain an inert atmosphere throughout the titration.[3]

  • Initial Acidification (Optional): If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ensure the titration starts from the fully protonated form.

  • Titration: Immerse the pH electrode in the solution. Titrate the sample with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize (drift of less than 0.01 pH units per minute).[3] Continue the titration until the pH reaches approximately 12.

  • Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) versus the volume of NaOH.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[3]

Impact on Aldehyde Reactivity: Tuning the Electrophilic Center

The formyl group is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of the aldehyde is governed by the partial positive charge on the carbonyl carbon.

  • Electron-withdrawing bromine: A bromine atom on the ring will enhance the electron-withdrawing nature of the aromatic system, further polarizing the C=O bond of the aldehyde. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • Positional Effects: The enhancement of aldehyde reactivity will be most pronounced when the bromine is positioned to exert its maximum electron-withdrawing effect on the formyl group. This is generally expected when the bromine is ortho or para to the aldehyde. However, in 2-formylbenzoic acid, the positions are relative to both groups. A bromine at the 4 or 6 position would be para or ortho to the formyl group, respectively, and is expected to have the most significant activating effect.

This enhanced reactivity can be quantified by studying the kinetics of reactions involving the aldehyde, such as oxidation or acetal formation.

Experimental Protocol: Kinetic Analysis of Aldehyde Oxidation via UV-Vis Spectroscopy

This protocol provides a framework for comparing the rates of oxidation of different bromo-2-formylbenzoic acid isomers. The reaction of an aldehyde with an oxidizing agent like benzyltrimethylammonium chlorobromate (BTMACB) can be monitored by the disappearance of the oxidant's characteristic UV-Vis absorbance.[5]

Objective: To determine the pseudo-first-order rate constants for the oxidation of bromo-2-formylbenzoic acid isomers.

Materials:

  • Bromo-2-formylbenzoic acid isomers

  • Benzyltrimethylammonium chlorobromate (BTMACB)

  • Acetic acid (solvent)

  • Deionized water

  • Thermostatted UV-Vis spectrophotometer with cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each bromo-2-formylbenzoic acid isomer in a suitable solvent system (e.g., 80:20 acetic acid:water).

    • Prepare a stock solution of BTMACB in the same solvent system. The concentration should be chosen such that its absorbance at the λmax is within the linear range of the spectrophotometer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the λmax of BTMACB.

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette a known volume of the bromo-2-formylbenzoic acid solution into a quartz cuvette. The concentration of the aldehyde should be in large excess (at least 10-fold) compared to the BTMACB to ensure pseudo-first-order kinetics.

    • Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly adding a small, known volume of the BTMACB stock solution, quickly mixing the contents.

    • Immediately begin recording the absorbance at the λmax of BTMACB at regular time intervals until the reaction is at least 80% complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The plot should be linear.

    • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the aldehyde.

  • Comparison: Repeat the experiment for each isomer under identical conditions. A comparison of the k2 values will provide a quantitative measure of the relative reactivity of the aldehydes.

Visualization of Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Electronic Effects of Bromine

Electronic_Effects

Experimental Workflow for pKa Determination

pKa_Workflow

Applications in Drug Synthesis

While 2-formylbenzoic acid itself is a known precursor to drugs like Olaparib,[2] brominated analogs are highly valuable intermediates for creating libraries of related compounds or for accessing specific molecular architectures. For example, 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of antidiabetic drugs such as Dapagliflozin and Empagliflozin.[6]

The principles outlined in this guide allow medicinal chemists to:

  • Modulate Acidity: Adjust the pKa of a molecule to optimize its pharmacokinetic properties, such as solubility and membrane permeability.

  • Enhance Reactivity: Increase the reactivity of the formyl group for subsequent transformations, potentially allowing for milder reaction conditions and improved yields in complex syntheses.

  • Introduce a Handle for Cross-Coupling: The bromine atom itself serves as a versatile functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents at a late stage in a synthetic sequence.

By understanding the electronic effects of bromine, a chemist can rationally select the appropriate bromo-2-formylbenzoic acid isomer to achieve a specific synthetic goal, accelerating the drug discovery process.

Conclusion

The substitution of a bromine atom on the 2-formylbenzoic acid framework is a powerful and predictable strategy for modulating molecular reactivity. The strong, distance-dependent inductive effect of bromine consistently increases the acidity of the carboxylic acid and enhances the electrophilicity of the aldehyde. These effects can be precisely quantified through standard analytical techniques like potentiometric titration and kinetic studies. For the medicinal chemist and drug development professional, a thorough understanding of these electronic principles is not merely academic; it is a critical tool for the rational design of novel therapeutics and the optimization of their synthetic routes.

References

Methodological & Application

Application Notes and Protocols: Selective Synthesis of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-formylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional materials. The protocol details the selective oxidation of the methyl group of 2-bromo-5-methylbenzoic acid. This application note offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into process optimization and safety considerations. The presented methodology is designed to be robust and reproducible, ensuring high purity and yield of the target compound.

Introduction

This compound is a valuable trifunctional building block in organic synthesis. Its utility is prominent in the synthesis of complex molecules for medicinal chemistry and materials science.[1][2] The strategic positioning of the bromo, formyl, and carboxylic acid functionalities allows for a diverse range of subsequent chemical transformations. Specifically, it serves as a crucial precursor for the synthesis of certain antidiabetic drugs.[3]

The selective oxidation of a methyl group to an aldehyde in the presence of other sensitive functional groups, such as a carboxylic acid and an aryl bromide, presents a significant synthetic challenge.[4] Over-oxidation to the corresponding carboxylic acid is a common side reaction that can significantly lower the yield of the desired aldehyde.[4][5] This guide focuses on a reliable method for the selective benzylic oxidation of 2-bromo-5-methylbenzoic acid.

Synthetic Strategy: The Riley Oxidation

The chosen synthetic route is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent.[6][7] This method is particularly effective for the oxidation of activated methyl and methylene groups to aldehydes and ketones, respectively.[7][8][9] The reaction demonstrates good selectivity for the benzylic position, minimizing over-oxidation and side reactions involving the other functional groups present in the starting material.

Key Advantages of the Riley Oxidation for this Transformation:

  • High Selectivity: Preferentially oxidizes the benzylic methyl group to an aldehyde.

  • Mild Reaction Conditions: Typically proceeds under relatively mild conditions, preserving the other functional groups.

  • Good Yields: Capable of providing the desired product in high purity and yield.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Start Start: 2-Bromo-5-methylbenzoic acid Reaction Riley Oxidation (SeO₂, Dioxane, Reflux) Start->Reaction Dissolve Workup Reaction Quenching & Aqueous Workup Reaction->Workup Cool & Quench Purification Purification (Recrystallization) Workup->Purification Isolate Crude Characterization Characterization (NMR, IR, MS) Purification->Characterization Isolate Pure End End Product: This compound Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
2-Bromo-5-methylbenzoic acidC₈H₇BrO₂215.0410.0 g (46.5 mmol)≥98%e.g., Sigma-Aldrich
Selenium DioxideSeO₂110.965.68 g (51.2 mmol)≥99%e.g., Sigma-Aldrich
1,4-DioxaneC₄H₈O₂88.11200 mLAnhydrouse.g., Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01As neededSaturated SolutionLaboratory Grade
Sodium SulfateNa₂SO₄142.04As neededAnhydrousLaboratory Grade
Ethyl AcetateC₄H₈O₂88.11As neededLaboratory GradeLaboratory Grade
HexanesC₆H₁₄86.18As neededLaboratory GradeLaboratory Grade
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) and 1,4-dioxane (200 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (5.68 g, 51.2 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully decant the supernatant solution to a separate flask, leaving behind the black selenium precipitate.

    • Wash the selenium precipitate with two 20 mL portions of ethyl acetate and combine the organic layers.

    • Wash the combined organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to remove any unreacted starting material and the selenous acid byproduct.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure this compound as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Mechanism and Scientific Rationale

The Riley oxidation of a benzylic methyl group to an aldehyde proceeds through a well-established mechanism.[10]

Riley_Oxidation_Mechanism cluster_1 Ene Reaction cluster_2 [2,3]-Sigmatropic Rearrangement cluster_3 Hydrolysis cluster_4 Byproduct Formation A Starting Material (2-bromo-5-methylbenzoic acid) C Allylic Seleninic Acid Intermediate A->C [4+2] Cycloaddition B Selenium Dioxide (SeO₂) B->C D Unstable Intermediate C->D Rearrangement E Product (this compound) D->E Hydrolysis F H₂SeO₂ D->F G Selenium (Se) F->G H Water (H₂O) F->H

Caption: Mechanism of the Riley Oxidation for benzylic oxidation.

  • Ene Reaction: The reaction is initiated by an ene reaction between the selenium dioxide and the benzylic C-H bond of the methyl group. This forms an allylic seleninic acid intermediate.[6][10]

  • [4][10]-Sigmatropic Rearrangement: The intermediate undergoes a[4][10]-sigmatropic rearrangement to form an unstable ester-like species.[6][8]

  • Hydrolysis: This unstable intermediate is then hydrolyzed to yield the desired aldehyde and selenous acid (H₂SeO₃), which subsequently decomposes to selenium and water.[6][10]

The choice of dioxane as a solvent is crucial as it is relatively inert and has a suitable boiling point for the reaction to proceed at a reasonable rate. The use of a slight excess of selenium dioxide ensures the complete conversion of the starting material.

Safety and Handling Precautions

  • Selenium Dioxide (SeO₂): Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and avoid sources of ignition.

  • Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local environmental regulations for hazardous waste.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the 1,4-dioxane is anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended.

  • Over-oxidation: If over-oxidation to the carboxylic acid is observed, consider running the reaction at a slightly lower temperature or for a shorter duration.

  • Incomplete Reaction: If the reaction does not go to completion, a catalytic amount of a re-oxidant like tert-butyl hydroperoxide can be used along with a catalytic amount of SeO₂ to maintain the oxidizing power of the system.[7][8]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 2-bromo-5-methylbenzoic acid. The Riley oxidation offers excellent selectivity for the desired product, and the procedure is straightforward to implement in a standard laboratory setting. By following the detailed steps and safety precautions, researchers can successfully synthesize this important intermediate for their drug discovery and materials science applications.

References

Preparation of 5-Bromo-2-formylbenzoic Acid: A Detailed Guide to the Oxidation of 5-bromo-2-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-bromo-2-formylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the selective oxidation of the primary benzylic alcohol, 5-bromo-2-(hydroxymethyl)benzoic acid. This guide delves into the mechanistic underpinnings of alcohol oxidation, evaluates suitable oxidizing agents, and presents a step-by-step laboratory protocol. Emphasis is placed on ensuring scientific integrity, providing actionable insights for troubleshooting, and maintaining a high standard of safety. This document is intended for researchers, medicinal chemists, and process development scientists engaged in organic synthesis.

Introduction: The Significance of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromine atom. This unique arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. The aldehyde can undergo a wide range of transformations, such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid provides a handle for amide bond formation or esterification. The bromine atom allows for the introduction of further complexity through cross-coupling reactions.

The selective oxidation of the primary alcohol in 5-bromo-2-(hydroxymethyl)benzoic acid to the corresponding aldehyde is a critical transformation. A key challenge in this synthesis is to prevent over-oxidation to the dicarboxylic acid, which can readily occur with strong oxidizing agents.[1][2] Therefore, the choice of a mild and selective oxidizing agent is paramount to achieving a high yield of the desired product.

Mechanistic Overview: The Chemistry of Alcohol Oxidation

The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached.[1] This process is fundamentally an elimination reaction that forms a carbon-oxygen double bond.[3]

The general mechanism for many alcohol oxidations involves two key steps:

  • Activation of the Hydroxyl Group: The oxygen of the alcohol attacks the oxidizing agent, forming an intermediate where the hydroxyl group is converted into a better leaving group.

  • Elimination: A base, which can be a component of the reagent system or an added base, removes the proton from the alcohol's carbon atom. This initiates a cascade of electron movement, leading to the formation of the carbonyl group and the departure of the reduced oxidizing agent.[3][4]

The choice of oxidant dictates the reaction conditions and the ultimate product. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically oxidize a primary alcohol all the way to a carboxylic acid.[5][6] To stop the oxidation at the aldehyde stage, milder and more selective reagents are necessary.[7][8]

Selecting the Optimal Oxidizing Agent

For the selective oxidation of 5-bromo-2-(hydroxymethyl)benzoic acid, several mild oxidizing agents can be considered. The presence of the carboxylic acid and the benzylic nature of the alcohol are key factors in this selection.

Oxidizing AgentKey Features & Considerations
Manganese Dioxide (MnO₂) Highly selective for the oxidation of allylic and benzylic alcohols.[9][10] The reaction is heterogeneous and typically requires an excess of the reagent. It is generally performed under neutral conditions.[10]
Dess-Martin Periodinane (DMP) A mild and highly selective hypervalent iodine reagent that efficiently oxidizes primary alcohols to aldehydes at room temperature.[11][12] It avoids the use of toxic chromium-based reagents and the workup is often straightforward.[12][13]
Swern Oxidation Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[14][15] This method is very mild and effective but requires cryogenic temperatures (-78 °C) and produces the malodorous byproduct dimethyl sulfide.[16][17]

For this specific application, Manganese Dioxide (MnO₂) is recommended due to its high selectivity for benzylic alcohols, operational simplicity, and mild, neutral reaction conditions, which are less likely to interfere with the existing carboxylic acid functionality.

Experimental Protocol: Oxidation using Manganese Dioxide

This protocol details the step-by-step procedure for the oxidation of 5-bromo-2-(hydroxymethyl)benzoic acid to this compound using activated manganese dioxide.

Materials and Reagents
  • Starting Material: 5-bromo-2-(hydroxymethyl)benzoic acid

  • Oxidizing Agent: Activated Manganese Dioxide (MnO₂)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Filtration Aid: Celite® or diatomaceous earth

  • Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Analytical Equipment: Thin-Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Starting Material in Solvent add_mno2 Add Activated MnO₂ start->add_mno2 In Round-Bottom Flask reflux Heat to Reflux add_mno2->reflux Stir vigorously monitor Monitor by TLC reflux->monitor Periodically cool Cool to Room Temperature monitor->cool Upon completion filter Filter through Celite® cool->filter To remove MnO₂ concentrate Concentrate Filtrate filter->concentrate Under reduced pressure purify Purify by Column Chromatography (if needed) concentrate->purify If impurities are present characterize Characterize Product (NMR, MS) concentrate->characterize If pure purify->characterize end Obtain Pure Product characterize->end

References

The Strategic Utility of 5-Bromo-2-formylbenzoic Acid in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile and Strategic Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-formylbenzoic acid, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic scaffolds. Its unique structural arrangement, featuring a carboxylic acid, an aldehyde, and a bromine atom on the same phenyl ring, offers a rich platform for a variety of chemical transformations. The ortho-disposed aldehyde and carboxylic acid functionalities serve as a latent precursor for facile cyclization reactions, while the bromine atom provides a reactive handle for further molecular diversification through cross-coupling reactions. This application note will provide a detailed exploration of the utility of this compound in the synthesis of two key classes of nitrogen-containing heterocycles: phthalazinones and isoindolinones. These structural motifs are prevalent in numerous biologically active compounds and approved pharmaceuticals, underscoring the importance of efficient synthetic routes to their derivatives.

I. Synthesis of 7-Bromophthalazin-1(2H)-ones: A Gateway to Bioactive Scaffolds

Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects. The synthesis of the 7-bromophthalazin-1(2H)-one scaffold from this compound is a robust and high-yielding transformation that proceeds via a condensation-cyclization cascade with hydrazine.

Reaction Principle and Mechanism

The reaction commences with the nucleophilic attack of a hydrazine derivative on the electrophilic aldehyde carbon of this compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid, leading to the formation of a stable six-membered heterocyclic ring after dehydration. The presence of the bromine atom at the 7-position of the resulting phthalazinone provides a crucial site for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Phthalazinone Synthesis 5-Bromo-2-formylbenzoic_acid This compound Hydrazone_Intermediate Hydrazone Intermediate 5-Bromo-2-formylbenzoic_acid->Hydrazone_Intermediate Condensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone_Intermediate 7-Bromophthalazin-1(2H)-one 7-Bromophthalazin-1(2H)-one Hydrazone_Intermediate->7-Bromophthalazin-1(2H)-one Intramolecular Cyclization - H2O

Caption: Workflow for the synthesis of 7-Bromophthalazin-1(2H)-one.

Experimental Protocol: Synthesis of 7-Bromophthalazin-1(2H)-one

This protocol details a reliable method for the synthesis of 7-bromophthalazin-1(2H)-one from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (or a substituted hydrazine)

  • Water or an appropriate alcohol (e.g., isopropyl alcohol)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in water or isopropyl alcohol, add hydrazine hydrate (5 equivalents).[1]

  • Heat the reaction mixture to reflux (approximately 95 °C) for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • A white solid will precipitate out of the solution.

  • Collect the solid by filtration and wash it with cold water.

  • Dry the product under vacuum to obtain pure 7-bromophthalazin-1(2H)-one.

Starting MaterialReagentSolventTemperatureTimeProductYield
This compoundHydrazine hydrateWater95 °C2 h7-Bromophthalazin-1(2H)-one76%[1]

II. Synthesis of 6-Bromoisoindolin-1-ones: Core Scaffolds in Medicinal Chemistry

Isoindolinones are another important class of nitrogen-containing heterocycles that form the core of many pharmaceutical agents, exhibiting a wide range of biological activities. The synthesis of 6-bromoisoindolin-1-ones from this compound can be achieved through a reductive amination followed by intramolecular amidation with a primary amine.

Reaction Principle and Mechanism

The synthesis of 6-bromoisoindolin-1-one from this compound and a primary amine involves a one-pot reductive C-N coupling and intramolecular amidation.[2] The reaction is initiated by the formation of an imine between the aldehyde group of the benzoic acid and the primary amine. This imine is then reduced in situ to a secondary amine. The subsequent intramolecular cyclization between the newly formed secondary amine and the carboxylic acid group, with the elimination of a water molecule, yields the final 6-bromoisoindolin-1-one product.

Isoindolinone_Synthesis 5-Bromo-2-formylbenzoic_acid This compound Imine_Intermediate Imine Intermediate 5-Bromo-2-formylbenzoic_acid->Imine_Intermediate Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Imine_Intermediate Secondary_Amine_Intermediate Secondary Amine Intermediate Imine_Intermediate->Secondary_Amine_Intermediate Reduction 6-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one Secondary_Amine_Intermediate->6-Bromoisoindolin-1-one Intramolecular Amidation - H2O

Caption: General workflow for 6-bromoisoindolin-1-one synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 6-Bromoisoindolin-1-ones

This protocol provides a general method for the synthesis of N-substituted 6-bromoisoindolin-1-ones. While the direct synthesis from this compound is feasible, many reported syntheses of 6-bromoisoindolin-1-one start from related precursors.[3][4] The following is an adapted general procedure based on the reactivity of 2-formylbenzoic acids.[2]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, methylamine)

  • A suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • An appropriate solvent (e.g., methanol, ethanol)

  • Acid or base catalyst (if required)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

  • Add the primary amine (1-1.2 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Acidify the reaction mixture to catalyze the intramolecular amidation and heat to reflux for 2-4 hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 6-bromoisoindolin-1-one.

Starting MaterialReagentKey Transformation StepsProduct
This compoundPrimary Amine1. Imine formation2. In situ reduction3. Intramolecular amidationN-Substituted 6-Bromoisoindolin-1-one

III. Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[5][6] this compound is an excellent substrate for such transformations, particularly in the synthesis of highly functionalized isoindolinone derivatives.

Ugi-type Multicomponent Reaction

In a notable example, 2-formylbenzoic acids can participate in Ugi-type three-component reactions with amines and isocyanides to generate structurally diverse isoindolinones.[7] This reaction capitalizes on the sequential formation of an imine, followed by the addition of the isocyanide and subsequent intramolecular cyclization. The resulting products are highly decorated and offer a rapid entry into complex chemical space for drug discovery.

Ugi_MCR cluster_0 One-Pot Reaction 5-Bromo-2-formylbenzoic_acid This compound Functionalized_Isoindolinone Highly Functionalized 6-Bromoisoindolinone 5-Bromo-2-formylbenzoic_acid->Functionalized_Isoindolinone Amine Amine Amine->Functionalized_Isoindolinone Isocyanide Isocyanide Isocyanide->Functionalized_Isoindolinone

Caption: Ugi-type multicomponent reaction for isoindolinone synthesis.

Conclusion

This compound stands out as a strategically important and highly versatile building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient and modular synthesis of key heterocyclic scaffolds, such as phthalazinones and isoindolinones. The protocols and principles outlined in this application note demonstrate the practical utility of this reagent for researchers, scientists, and drug development professionals. The ability to readily access these core structures, coupled with the potential for further diversification via the bromo substituent, solidifies the role of this compound as a cornerstone in the construction of novel and biologically relevant molecules.

References

5-Bromo-2-formylbenzoic acid as a precursor for isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 5-Bromo-2-formylbenzoic Acid as a Precursor for Isoindolinone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoindolinone Scaffold and the Strategic Role of this compound

The isoindolinone framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] This core structure is present in a multitude of natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][3] The therapeutic relevance of isoindolinones is exemplified by drugs like lenalidomide, a derivative used in the treatment of multiple myeloma. The value of the isoindolinone scaffold lies in its rigid, planar structure which can effectively mimic peptide bonds and engage with biological targets.

This compound emerges as a highly valuable and versatile precursor for the synthesis of substituted isoindolinones. The strategic placement of the bromine atom at the 5-position provides a crucial handle for late-stage functionalization via various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The aldehyde and carboxylic acid functionalities are primed for a tandem reaction sequence, offering a direct and efficient route to the isoindolinone core. This document provides a detailed guide to the synthesis of 5-bromo-isoindolinones, including a comprehensive protocol, mechanistic insights, and practical considerations for researchers. The presence of the bromine atom has been shown in related indole scaffolds to enhance biological activity, making 5-bromo-isoindolinones particularly promising candidates for drug discovery programs.[4]

Reaction Scheme: Synthesis of 5-Bromo-N-substituted Isoindolinones

The synthesis proceeds via a one-pot tandem reductive amination and lactamization reaction. The aldehyde group of this compound first reacts with a primary amine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to a secondary amine, which subsequently undergoes intramolecular cyclization (lactamization) with the carboxylic acid group to form the final isoindolinone product.

Reaction_Scheme cluster_intermediates Intermediates R1 This compound I1 Schiff Base (Imine) R1->I1 Condensation R2 Primary Amine (R-NH2) R2->I1 I2 Secondary Amine I1->I2 Reduction P 5-Bromo-N-substituted Isoindolinone I2->P Intramolecular Lactamization

Caption: General workflow for the synthesis of 5-bromo-N-substituted isoindolinones.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 5-bromo-N-substituted isoindolinone using a primary amine and this compound. This method is adapted from established procedures for the reductive amination of 2-carboxybenzaldehydes.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, or other substituted primary amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes. The formation of the imine intermediate can often be observed by a color change or monitored by TLC.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture. Note: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes any unreacted amine, while the basic wash removes unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-substituted isoindolinone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative data for the synthesis of 5-bromo-isoindolinones. Actual results may vary depending on the specific primary amine used and the reaction scale.

ParameterValue/RangeNotes
Equivalents of Amine 1.1 - 1.2 eqA slight excess ensures complete consumption of the limiting reagent.
Equivalents of NaBH(OAc)₃ 1.5 - 2.0 eqEnsures complete reduction of the imine intermediate.
Reaction Temperature Room TemperatureMild conditions are generally sufficient.
Typical Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Expected Yield 60 - 90%Yields are highly dependent on the amine substrate and purification.
Eluent for Chromatography Hexanes/Ethyl AcetateGradient elution is typically used for optimal separation.

Mechanism of Tandem Reductive Amination and Lactamization

The one-pot synthesis of isoindolinones from 2-formylbenzoic acids is a classic example of a tandem reaction, where multiple bond-forming events occur sequentially in the same reaction vessel.[5] This process enhances efficiency by avoiding the isolation of intermediates.

Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Lactamization A This compound + R-NH2 B Hemiaminal Intermediate A->B Nucleophilic Attack C Schiff Base (Imine) + H2O B->C Dehydration D Schiff Base (Imine) E Secondary Amine Intermediate D->E Hydride Transfer (from NaBH(OAc)3) F Secondary Amine Intermediate G Tetrahedral Intermediate F->G Intramolecular Nucleophilic Acyl Substitution H 5-Bromo-N-substituted Isoindolinone G->H Loss of H2O

Caption: Mechanistic pathway of isoindolinone synthesis.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde group of this compound. This forms a hemiaminal intermediate which then dehydrates to yield a protonated Schiff base (iminium ion).

  • Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion. This reduction step is typically the rate-limiting step and results in the formation of a secondary amine intermediate.

  • Lactamization: The newly formed secondary amine then acts as an intramolecular nucleophile, attacking the carboxylic acid group. This intramolecular nucleophilic acyl substitution reaction forms a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring of the isoindolinone, with the elimination of a water molecule.

Characterization and Expected Analytical Data

The structure of the synthesized 5-bromo-N-substituted isoindolinone can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the isoindolinone ring (typically a singlet around 4.5-5.0 ppm, unless adjacent to a chiral center), and the protons of the N-substituent. The aromatic region will show a specific splitting pattern corresponding to the trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the lactam at approximately 165-170 ppm. Signals for the aromatic carbons and the carbons of the N-substituent will also be present.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks with approximately 1:1 ratio).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reducing agent.- Low reactivity of the amine (e.g., electron-deficient anilines).- Wet reagents or solvents.- Use fresh sodium triacetoxyborohydride.- For less reactive amines, consider gentle heating (40-50 °C) or a longer reaction time.- Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete Reaction (Starting Material Remains) - Insufficient amount of reducing agent or amine.- Short reaction time.- Increase the equivalents of the amine and/or reducing agent.- Allow the reaction to stir for a longer period, monitoring by TLC.
Formation of Side Products - Over-reduction of the carboxylic acid (unlikely with NaBH(OAc)₃).- Dimerization or polymerization of the starting material or product.- Ensure the reaction is not overheated.- Use a milder reducing agent if necessary. Maintain a nitrogen atmosphere to prevent oxidative side reactions.
Difficult Purification - Product co-elutes with impurities.- Product is insoluble or streaks on the silica column.- Optimize the solvent system for column chromatography.- Try a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization).

Conclusion

This compound is a highly effective and strategically important precursor for the synthesis of a diverse range of 5-bromo-substituted isoindolinones. The tandem reductive amination/lactamization protocol described herein offers an efficient, one-pot method for accessing these valuable scaffolds. The ability to introduce a wide variety of substituents on the nitrogen atom, coupled with the potential for further diversification via the bromine handle, makes this methodology a powerful tool for medicinal chemists and researchers in drug discovery. The insights and protocols provided in this guide are intended to facilitate the successful synthesis and exploration of this promising class of compounds.

References

The Strategic Synthesis of Biaryl-2-carbaldehyde-5-carboxylic Acids via Suzuki-Miyaura Coupling with 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are foundational structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of these compounds, particularly those bearing multiple functional groups such as a carboxylic acid and a formyl (aldehyde) group, is of paramount importance to the drug development industry. These functionalities offer versatile handles for further molecular elaboration, enabling the construction of complex and biologically active compounds.

5-Bromo-2-formylbenzoic acid is a highly valuable and versatile building block in this context. It allows for the strategic installation of both a benzoic acid and an ortho-formyl group onto an aromatic core. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forming the critical carbon-carbon bond that defines the biaryl structure.[2][4] This palladium-catalyzed reaction offers high functional group tolerance, generally mild reaction conditions, and broad substrate scope, making it an ideal choice for coupling this compound with various organoboron reagents.[4][5]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction as applied to this compound, offering mechanistic insights, a comprehensive experimental protocol, troubleshooting advice, and optimization strategies to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1][2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, making aryl bromides excellent substrates.[8]

  • Transmetalation : For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.[9][10]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[6][7] The catalyst is now free to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Diaryl Complex) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product Reductive Elimination Boronate Ar'-B(OH)₃⁻ (Activated Boronate) Boronate->ArPdX ArylHalide Ar-Br (this compound) ArylHalide->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Experimental_Workflow A 1. Reagent Preparation Add solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) to a dry flask. B 2. Inerting Seal vessel. Evacuate and backfill with inert gas (repeat 3x). A->B C 3. Solvent Addition Add degassed solvent via syringe under positive inert gas pressure. B->C D 4. Reaction Heat mixture (e.g., 80-110 °C) with vigorous stirring. C->D E 5. Monitoring Track progress via TLC or LC-MS until starting material is consumed. D->E F 6. Workup Cool to RT. Quench, dilute with EtOAc, and perform aqueous extraction. E->F G 7. Purification Dry organic layer, concentrate, and purify by column chromatography. F->G H 8. Characterization Analyze pure product by NMR, MS, etc. G->H

References

Application Note: Synthesis and Utility of Bromo-Substituted Isoindolinones from 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[1][2] Its rigid, bicyclic structure provides a versatile scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom, as in the case of 5-Bromo-2-formylbenzoic acid, offers a strategic advantage in drug discovery. The electron-withdrawing nature of bromine can modulate the reactivity of the formyl group and provides a handle for further synthetic diversification through cross-coupling reactions. This application note provides a comprehensive guide to the condensation reactions of this compound with primary amines, yielding bromo-substituted isoindolinones, a class of compounds with significant therapeutic potential.[3][4]

Reaction Mechanism: From Aldehyde and Amine to Isoindolinone

The condensation of this compound with a primary amine proceeds through a two-step sequence: initial formation of a Schiff base (imine) followed by an intramolecular cyclization to form the isoindolinone ring.

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde group. This is typically a reversible reaction and is often catalyzed by mild acid.[5] The resulting hemiaminal intermediate then dehydrates to form the C=N double bond of the Schiff base. The electron-withdrawing bromo group on the aromatic ring increases the electrophilicity of the aldehyde, potentially accelerating this step.[6]

  • Intramolecular Cyclization: The second step involves the intramolecular attack of the nitrogen atom of the imine on the carboxylic acid group. This is an amidation reaction that results in the formation of the five-membered lactam ring characteristic of the isoindolinone scaffold. This step is often promoted by heating, which drives off the water molecule formed during the condensation.[7]

The overall transformation is a powerful method for the rapid construction of a complex heterocyclic system from simple starting materials.

Diagram of the Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 5-Bromo-2-formylbenzoic_Acid This compound Schiff_Base_Formation Schiff Base Formation (Acid Catalysis) 5-Bromo-2-formylbenzoic_Acid->Schiff_Base_Formation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base_Formation Intramolecular_Cyclization Intramolecular Cyclization (Amidation) Schiff_Base_Formation->Intramolecular_Cyclization Bromo-Substituted_Isoindolinone Bromo-Substituted Isoindolinone Intramolecular_Cyclization->Bromo-Substituted_Isoindolinone

Caption: Reaction workflow for the synthesis of bromo-substituted isoindolinones.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative bromo-substituted isoindolinone.

Protocol 1: Synthesis of 5-Bromo-2-(benzyl)isoindolin-1-one

Objective: To synthesize 5-Bromo-2-(benzyl)isoindolin-1-one via the condensation of this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid.

  • Addition of Amine: While stirring, add benzylamine (1.1 eq) to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

ParameterRecommended ValueRationale
Solvent TolueneForms an azeotrope with water, facilitating its removal.
Catalyst p-Toluenesulfonic acidA mild acid catalyst for Schiff base formation.[5]
Temperature RefluxProvides the necessary energy for the reaction and azeotropic removal of water.
Reaction Time 4-6 hoursTypically sufficient for completion; should be monitored by TLC.

Applications in Drug Discovery and Development

The bromo-substituted isoindolinone scaffold is a valuable starting point for the development of a wide range of therapeutic agents.

  • PARP Inhibitors: Isoindolinones are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The bromo-substituent on the isoindolinone core can be used to further elaborate the molecule through cross-coupling reactions to optimize potency and pharmacokinetic properties.

  • Anticancer Agents: Beyond PARP inhibition, isoindolinone derivatives have shown promise as anticancer agents through various mechanisms.[4] They can be designed to target other key proteins involved in cancer cell proliferation and survival.

  • Other Therapeutic Areas: The versatile isoindolinone scaffold has been explored for a range of other therapeutic applications, including as anti-inflammatory, antiviral, and antipsychotic agents.[1]

Logical Relationship of Synthesis to Application

G Start This compound + Primary Amine Reaction Condensation Reaction Start->Reaction Product Bromo-Substituted Isoindolinone Reaction->Product Application Therapeutic Applications Product->Application PARP PARP Inhibitors Application->PARP Anticancer Anticancer Agents Application->Anticancer Other Other CNS/Anti-inflammatory Application->Other

Caption: From starting materials to therapeutic applications.

References

Anwendungs- und Protokollhandbuch: Strategische Derivatisierung von 5-Brom-2-formylbenzoesäure für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 5-Brom-2-formylbenzoesäure, einem hochgradig vielseitigen Baustein für die Wirkstoffforschung. Aufgrund seiner einzigartigen Anordnung von drei reaktiven funktionellen Gruppen – einer Carbonsäure, einem Aldehyd und einem Bromatom – dient dieses Molekül als strategischer Ausgangspunkt für die Synthese komplexer und pharmakologisch relevanter Moleküle. Wir werden wichtige Transformationsprotokolle untersuchen, einschließlich reduktiver Aminierung, Cyclokondensation zur Bildung von Phthalazinonen und Palladium-katalysierter Suzuki-Miyaura-Kreuzkupplung. Jeder Abschnitt erläutert die zugrunde liegende chemische Logik, bietet schrittweise Protokolle und hebt die Relevanz der resultierenden Derivate für die medizinische Chemie hervor, insbesondere bei der Entwicklung von Enzyminhibitoren und anderen Therapeutika.

Einführung: Die strategische Bedeutung von 5-Brom-2-formylbenzoesäure

5-Brom-2-formylbenzoesäure ist nicht nur ein einfacher chemischer Baustein; es ist ein Gerüst, das mit Blick auf die synthetische Effizienz konzipiert wurde. Die ortho-Positionierung der Formyl- und Carboxylgruppen schafft die Voraussetzungen für Ringschlussreaktionen zur Bildung von bicyclischen Heterozyklen, während das Bromatom an Position 5 einen präzisen Ankerpunkt für Kreuzkupplungsreaktionen bietet. Diese orthogonale Reaktivität ermöglicht es Forschern, systematisch verschiedene Regionen des Moleküls zu modifizieren, um die Struktur-Wirkungs-Beziehungen (SAR) während des Wirkstoff-Optimierungsprozesses zu untersuchen.

Die Derivate dieser Säure sind von besonderem Interesse bei der Entwicklung von Inhibitoren für Poly(ADP-Ribose)-Polymerase (PARP), einer Klasse von Krebsmedikamenten, die das Konzept der synthetischen Letalität nutzen.[1][2] Die Phthalazinon-Struktur, die leicht aus 5-Brom-2-formylbenzoesäure hergestellt werden kann, ist ein zentraler Pharmakophor in mehreren klinisch zugelassenen PARP-Inhibitoren.[3][4][5] Dieses Handbuch wird die wichtigsten Methoden zur Nutzung des Potenzials dieses Bausteins detailliert beschreiben.

Abbildung 1: Struktur von 5-Brom-2-formylbenzoesäure[6]

Teil 1: Derivatisierung über die Formylgruppe: Reduktive Aminierung

Die reduktive Aminierung ist eine der robustesten Methoden zur Bildung von Kohlenstoff-Stickstoff-Bindungen in der organischen Synthese.[7][8] Sie verläuft in einem Eintopf-Verfahren, bei dem ein Aldehyd oder Keton mit einem Amin zu einem intermediären Imin reagiert, das dann in situ zu einem Amin reduziert wird.[7][9] Diese Strategie ist in der medizinischen Chemie von grundlegender Bedeutung, um diverse Amin-Seitenketten einzuführen, die die Löslichkeit, die zelluläre Aufnahme und die Zielbindung verbessern können.

Kausale Begründung der Methode: Die Formylgruppe der 5-Brom-2-formylbenzoesäure ist ein elektrophiles Zentrum, das leicht von nukleophilen primären oder sekundären Aminen angegriffen wird. Die Wahl des Reduktionsmittels ist entscheidend. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) wird oft bevorzugt, da es mild genug ist, um das Imin-Intermediat selektiv in Gegenwart des Aldehyd-Ausgangsmaterials zu reduzieren, und es ist weniger feuchtigkeitsempfindlich als andere Hydridreagenzien wie Natriumcyanoborhydrid.[8][9]

Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Protokoll 1: Reduktive Aminierung

Materialien:

  • 5-Brom-2-formylbenzoesäure

  • Gewünschtes primäres oder sekundäres Amin (1.1 Äquivalente)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)

  • Wasserfreies 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreie Natriumsulfat (Na₂SO₄)

  • Standard-Glasgeräte für die organische Synthese

Schritt-für-Schritt-Methodik:

  • Reaktionsaufbau: In einem Rundkolben, der mit einem Magnetrührer ausgestattet ist, lösen Sie 5-Brom-2-formylbenzoesäure (1.0 Äquivalent) und das gewählte Amin (1.1 Äquivalente) in wasserfreiem DCE (ca. 0.1 M Konzentration).

  • Iminbildung: Rühren Sie die Mischung bei Raumtemperatur für 1 Stunde. Die Bildung des Imins kann oft durch eine leichte Farbänderung oder durch TLC/LC-MS-Analyse überwacht werden.

  • Reduktion: Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise zum Reaktionsgemisch hinzu. Eine exotherme Reaktion oder Gasentwicklung kann beobachtet werden.

  • Reaktionsüberwachung: Rühren Sie die Reaktion bei Raumtemperatur für 4-12 Stunden. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (TLC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS), bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung: Quenchen Sie die Reaktion durch langsame Zugabe von gesättigter NaHCO₃-Lösung. Überführen Sie die Mischung in einen Scheidetrichter und extrahieren Sie die wässrige Phase mit Dichlormethan oder Ethylacetat (3x).

  • Isolierung: Vereinigen Sie die organischen Extrakte, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Lösungsmittel unter reduziertem Druck.

  • Aufreinigung: Reinigen Sie den Rohprodukt durch Flash-Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Produkt zu erhalten.[7]

Tabelle 1: Parameter für die reduktive Aminierung

Parameter Bedingung/Reagenz Zweck
Lösungsmittel Wasserfreies DCE, THF Löst die Reaktanten und ist inert gegenüber den Reaktionsbedingungen.
Reduktionsmittel Natriumtriacetoxyborhydrid Mildes und selektives Hydrid-Reagenz zur Reduktion des Imins.
Temperatur Raumtemperatur Ausreichend für die Iminbildung und -reduktion bei den meisten Substraten.

| Aufarbeitung | Gesättigtes NaHCO₃ | Neutralisiert saure Nebenprodukte und quenscht überschüssiges Reagenz. |

Teil 2: Cyclokondensation zur Bildung von Phthalazinonen

Die intramolekulare Cyclisierung von ortho-Acylbenzoesäuren mit Hydrazin-Derivaten ist eine klassische und hochwirksame Methode zur Synthese des Phthalazinon-Gerüsts.[3][4][10] Diese Reaktion nutzt die benachbarten Formyl- und Carboxylgruppen von 5-Brom-2-formylbenzoesäure, um einen pharmakologisch relevanten Heterozyklus in einem einzigen Schritt zu bilden.

Kausale Begründung der Methode: Die Reaktion beginnt mit der Kondensation des nukleophileren Stickstoffs des Hydrazins mit dem elektrophilen Aldehyd-Kohlenstoff, um ein Hydrazon-Intermediat zu bilden. Anschließend erfolgt eine intramolekulare Acylsubstitution, bei der der verbleibende Hydrazin-Stickstoff die Carbonsäuregruppe angreift, was nach Dehydratisierung zum stabilen, aromatischen Phthalazinon-Ring führt. Die Verwendung von Lösungsmitteln wie Ethanol oder Essigsäure bei erhöhten Temperaturen erleichtert sowohl die Kondensation als auch die Dehydratisierungsschritte.[4]

Protokoll 2: Synthese von 7-Bromphthalazin-1(2H)-on

Materialien:

  • 5-Brom-2-formylbenzoesäure

  • Hydrazinhydrat (N₂H₄·H₂O) (1.2-1.5 Äquivalente)

  • Ethanol oder Eisessig

  • Deionisiertes Wasser

  • Standard-Glasgeräte für Rückflussreaktionen

Schritt-für-Schritt-Methodik:

  • Reaktionsaufbau: In einem mit einem Rückflusskühler ausgestatteten Rundkolben suspendieren Sie 5-Brom-2-formylbenzoesäure (1.0 Äquivalent) in Ethanol.

  • Zugabe von Hydrazin: Fügen Sie langsam Hydrazinhydrat (1.2 Äquivalente) zur gerührten Suspension hinzu.

  • Rückfluss: Erhitzen Sie das Reaktionsgemisch unter Rückfluss für 4-6 Stunden. Die Reaktion kann durch das Ausfallen des Produkts als Feststoff verfolgt werden.

  • Isolierung des Produkts: Kühlen Sie die Reaktion auf Raumtemperatur ab und kühlen Sie sie dann weiter in einem Eisbad, um die Ausfällung zu maximieren.

  • Filtration: Sammeln Sie den festen Niederschlag durch Vakuumfiltration.

  • Waschen: Waschen Sie den gesammelten Feststoff mit kaltem Ethanol und anschließend mit kaltem Wasser, um überschüssiges Hydrazin und andere polare Verunreinigungen zu entfernen.

  • Trocknung: Trocknen Sie das Produkt (7-Bromphthalazin-1(2H)-on) im Vakuum, um den reinen Feststoff zu erhalten. Typischerweise sind die Ausbeuten hoch und das Produkt ist oft rein genug für die nächste Stufe.

Abbildung 3: Reaktionsschema für die Phthalazinon-Synthese.

Teil 3: Derivatisierung über das Bromatom: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Reaktion ist ein Eckpfeiler der modernen organischen Synthese zur Bildung von C-C-Bindungen.[11][12][13] In der medizinischen Chemie wird sie ausgiebig genutzt, um Aryl- oder Heteroarylgruppen an ein Kerngerüst zu koppeln, was die Erkundung des chemischen Raums und die Optimierung der pharmakologischen Eigenschaften ermöglicht.[14] Das Bromatom der 5-Brom-2-formylbenzoesäure oder ihrer Phthalazinon-Derivate ist ideal für diese Transformation positioniert.

Kausale Begründung der Methode: Die Reaktion beruht auf einem Palladium(0)-Katalysator, der sich oxidativ in die Aryl-Brom-Bindung einlagert.[13] Es folgt eine Transmetallierung mit einer Organobor-Spezies (typischerweise eine Boronsäure oder ein Ester), die durch eine Base aktiviert wird. Schließlich führt die reduktive Eliminierung zum gekoppelten Produkt und regeneriert den Pd(0)-Katalysator. Die Wahl des Liganden, der Base und des Lösungsmittelsystems ist entscheidend, um hohe Ausbeuten zu erzielen und Nebenreaktionen wie die Homokopplung zu minimieren.

Protokoll 3: Suzuki-Miyaura-Kreuzkupplung an einem Phthalazinon-Gerüst

Materialien:

  • 7-Bromphthalazin-1(2H)-on (oder ein anderes bromiertes Derivat)

  • Gewünschte Aryl- oder Heteroarylboronsäure (1.2-1.5 Äquivalente)

  • Palladiumkatalysator (z.B., Pd(PPh₃)₄ oder Pd(dppf)Cl₂) (2-5 mol%)

  • Base (z.B., K₂CO₃ oder Cs₂CO₃) (2.0-3.0 Äquivalente)

  • Lösungsmittelsystem (z.B., Dioxan/Wasser, Toluol/Ethanol/Wasser)

  • Inertgas (Argon oder Stickstoff)

Schritt-für-Schritt-Methodik:

  • Reaktionsaufbau: In einem ofengetrockneten Kolben kombinieren Sie 7-Bromphthalazin-1(2H)-on (1.0 Äquivalent), die Boronsäure (1.2 Äquivalente), die Base (2.0 Äquivalente) und den Palladiumkatalysator (0.05 Äquivalente).

  • Entgasen: Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem Inertgas (Argon oder Stickstoff), um Sauerstoff zu entfernen, der den Katalysator deaktivieren kann.

  • Lösungsmittelzugabe: Fügen Sie das entgaste Lösungsmittelgemisch (z.B., Dioxan und Wasser im Verhältnis 4:1) über eine Kanüle hinzu.

  • Erhitzen: Erhitzen Sie das Reaktionsgemisch auf 80-100 °C unter einer inerten Atmosphäre.

  • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels TLC oder LC-MS. Die Reaktionen dauern typischerweise 6-24 Stunden.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Verdünnen Sie die Mischung mit Ethylacetat und Wasser. Trennen Sie die Phasen.

  • Extraktion: Extrahieren Sie die wässrige Phase mit Ethylacetat (2x). Vereinigen Sie die organischen Schichten.

  • Waschen und Trocknen: Waschen Sie die vereinigten organischen Schichten mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.

  • Aufreinigung: Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das gewünschte biaryl- oder heteroarylsubstituierte Produkt zu erhalten.[11]

Tabelle 2: Schlüsselkomponenten der Suzuki-Miyaura-Reaktion

Komponente Beispiel(e) Rolle im katalytischen Zyklus
Katalysator Pd(PPh₃)₄, Pd(dppf)Cl₂ Erleichtert die oxidative Addition und reduktive Eliminierung.
Base K₂CO₃, Cs₂CO₃ Aktiviert die Boronsäure für die Transmetallierung.
Ligand PPh₃, dppf Stabilisiert den Palladiumkatalysator und beeinflusst seine Reaktivität.

| Lösungsmittel | Dioxan/H₂O, Toluol | Löst die Reaktanten und erleichtert die Phasenübertragung. |

Schlussfolgerung und Ausblick

5-Brom-2-formylbenzoesäure ist ein Paradebeispiel für einen multifunktionalen Baustein, der eine schnelle und gezielte Synthese von vielfältigen Molekülbibliotheken ermöglicht. Die in diesem Handbuch beschriebenen Protokolle – reduktive Aminierung, Phthalazinon-Bildung und Suzuki-Miyaura-Kupplung – stellen grundlegende, aber leistungsstarke Werkzeuge im Arsenal des medizinischen Chemikers dar. Durch die strategische Anwendung dieser Methoden können Forscher komplexe Moleküle mit fein abgestimmten pharmakologischen Profilen effizient zusammenstellen, was die Entdeckung neuer Therapeutika, insbesondere im Bereich der Onkologie, beschleunigt.

Referenzen

  • N.A. (n.d.). Phthalazinone. ScienceDirect. Verfügbar unter: --INVALID-LINK--

  • Al-Suhaimi, E. A., et al. (2022). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Center for Biotechnology Information. Verfügbar unter: --INVALID-LINK--

  • Guidechem. (n.d.). What are the applications of 5-Bromo-2-methylbenzoic acid?. Guidechem. Verfügbar unter: --INVALID-LINK--

  • Wang, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Verfügbar unter: --INVALID-LINK--

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Verfügbar unter: --INVALID-LINK--

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Verfügbar unter: --INVALID-LINK--

  • MDPI. (n.d.). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. MDPI. Verfügbar unter: --INVALID-LINK--

  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Verfügbar unter: --INVALID-LINK--

  • El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. Verfügbar unter: --INVALID-LINK--

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. Verfügbar unter: --INVALID-LINK--

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. BenchChem. Verfügbar unter: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Medicinal Chemistry. BenchChem. Verfügbar unter: --INVALID-LINK--

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures. BenchChem. Verfügbar unter: --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem. Verfügbar unter: --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-2-formylbenzoic acid. National Center for Biotechnology Information. Verfügbar unter: --INVALID-LINK--

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Verfügbar unter: --INVALID-LINK--

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Verfügbar unter: --INVALID-LINK--

References

Synthesis of 6-Bromo-2H-phthalazin-1-one from 5-Bromo-2-formylbenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds.[1] This structural framework is a key pharmacophore in numerous therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antihypertensive properties.[2] The inherent drug-like properties of the phthalazinone scaffold, coupled with its synthetic tractability, make it an area of intense interest for researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of 6-Bromo-2H-phthalazin-1-one, a key intermediate for the elaboration into more complex pharmaceutical agents, starting from the readily available 5-Bromo-2-formylbenzoic acid.

Reaction Mechanism and Scientific Rationale

The synthesis of 6-Bromo-2H-phthalazin-1-one from this compound and hydrazine hydrate proceeds via a well-established two-step, one-pot reaction pathway. The underlying principle of this transformation is a sequential condensation and intramolecular cyclization.

Step 1: Hydrazone Formation

The initial step involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the aldehyde group in this compound. This is a classic condensation reaction that results in the formation of a hydrazone intermediate. The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates proton transfer and the elimination of a water molecule.

Step 2: Intramolecular Cyclization (Lactamization)

Following the formation of the hydrazone, an intramolecular cyclization occurs. The terminal nitrogen of the hydrazone moiety acts as a nucleophile, attacking the carboxylic acid carbonyl group. This intramolecular acyl substitution, often referred to as lactamization, leads to the formation of the stable six-membered heterocyclic ring of the phthalazinone system, with the concomitant elimination of a second molecule of water. The bromine substituent at the 5-position of the benzoic acid starting material remains unaffected by these reaction conditions, yielding the desired 6-Bromo-2H-phthalazin-1-one.

The choice of hydrazine hydrate as the nitrogen source is strategic; it is a readily available, inexpensive, and highly reactive nucleophile suitable for this transformation. The overall reaction is typically driven to completion by heating, which provides the necessary activation energy for both the initial condensation and the subsequent cyclization.

Experimental Protocol

This protocol outlines a reliable and reproducible method for the synthesis of 6-Bromo-2H-phthalazin-1-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Hydrazine hydrate (80% in water)Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water (H₂O)------
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add 2.5 mL of hydrazine hydrate (80% in water) dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude 6-Bromo-2H-phthalazin-1-one.

Purification

The crude product can be further purified by recrystallization.

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for recrystallization.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 80-90%.

  • Appearance: White to off-white solid.

  • Characterization: The structure and purity of the synthesized 6-Bromo-2H-phthalazin-1-one should be confirmed by spectroscopic methods.

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the phthalazinone ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the bicyclic system.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve this compound in Ethanol add_hydrazine Add Hydrazine Hydrate reagents->add_hydrazine reflux Reflux (4-6 hours) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter_isolate Vacuum Filtration cool->filter_isolate recrystallize Recrystallize from Ethanol/Water filter_isolate->recrystallize dry Dry Under Vacuum recrystallize->dry

Caption: Experimental workflow for the synthesis of 6-Bromo-2H-phthalazin-1-one.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 6-Bromo-2H-phthalazin-1-one from this compound. The procedure is straightforward, high-yielding, and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The resulting phthalazinone is a valuable intermediate for the synthesis of a diverse range of potentially bioactive molecules.

References

Introduction: The Unique Versatility of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-formylbenzoic acid in the field of materials science.

This compound is an aromatic organic compound distinguished by its trifunctional nature. The molecule incorporates a carboxylic acid, a formyl (aldehyde) group, and a bromine atom on a benzene ring.[1][2] This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern materials science, enabling the rational design and synthesis of advanced functional materials. Its utility spans from the creation of highly porous crystalline structures to the development of novel polymers and functional dyes.

The strategic placement of these three groups allows for orthogonal chemical reactions, where each group can be addressed independently. The carboxylic acid readily participates in coordination with metal ions, the aldehyde provides a reactive site for covalent post-functionalization, and the bromo group can be used for cross-coupling reactions or to modulate the electronic properties of the final material.[3][4]

This guide provides a detailed overview of its applications, focusing on the synthesis of Metal-Organic Frameworks (MOFs), and explores its potential in creating functional polymers and dyes. It includes theoretical insights, detailed experimental protocols, and characterization methodologies to provide a comprehensive resource for researchers.

Property Value Source
IUPAC Name This compound[1]
CAS Number 4785-52-8[2]
Molecular Formula C₈H₅BrO₃[5][6]
Molecular Weight 229.03 g/mol [1][5][6]
Physical Form Solid[5]
InChI Key WAMUJTFUQTUCJQ-UHFFFAOYSA-N[1][5]

Safety Information: this compound is classified as acutely toxic if swallowed.[1][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1][5]

Part 1: Application in Metal-Organic Frameworks (MOFs)

The most prominent application of this compound in materials science is as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands.[7][8] Their high surface area, tunable pore size, and chemical functionality make them ideal candidates for applications in gas storage, catalysis, and sensing.[8][9]

The Role as a Trifunctional Linker

The unique structure of this compound makes it an exemplary trifunctional linker for creating advanced MOFs.

  • Coordination via Carboxylate: The primary role of the carboxylic acid group is to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the repeating structural units of the framework. This is the fundamental interaction that drives the self-assembly of the MOF structure.[4]

  • Post-Synthetic Modification (PSM) via Aldehyde: The aldehyde group typically points into the pores of the resulting MOF. This pendant, reactive handle does not participate in the initial framework formation but is available for subsequent chemical reactions. This process, known as Post-Synthetic Modification (PSM), allows for the precise installation of new functionalities within the MOF's pores after the main structure has been synthesized.[4][7]

  • Tuning Properties via Bromine: The bromine atom influences the electronic nature of the linker. Its electron-withdrawing properties can affect the catalytic or adsorptive capabilities of the MOF. Furthermore, it serves as a potential site for further functionalization through organometallic cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), although this is a more advanced modification step.

References

5-Bromo-2-formylbenzoic Acid: A Trifunctional Linchpin for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-formylbenzoic acid is a uniquely versatile aromatic building block, distinguished by the strategic placement of three orthogonal functional groups: a carboxylic acid, an aldehyde, and a bromine atom. This arrangement provides a powerful platform for synthetic chemists to construct complex molecular architectures, particularly those with therapeutic potential. The ortho-positioning of the formyl and carboxyl groups facilitates the efficient synthesis of fused heterocyclic systems, while the bromine atom serves as a crucial handle for late-stage functionalization via modern cross-coupling reactions. This application note details the reactivity profile of this compound and provides validated protocols for its use in synthesizing key pharmacophores, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with the following key properties.[1]

PropertyValue
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol [1]
CAS Number 4785-52-8[2]
Appearance Solid
SMILES O=Cc1ccc(Br)cc1C(=O)O[1]
InChIKey WAMUJTFUQTUCJQ-UHFFFAOYSA-N[1]

The synthetic utility of this molecule stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

  • The Aldehyde Group: A primary site for nucleophilic attack, enabling condensation reactions, reductive aminations, and the formation of carbon-carbon bonds through reactions like the Wittig or Horner-Wadsworth-Emmons olefination.[3]

  • The Carboxylic Acid Group: Readily undergoes esterification or amidation, allowing for the introduction of diverse side chains or the formation of key structural linkages in target molecules.[4]

  • The Bromo Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), permitting the introduction of aryl, alkyl, or amino groups to build molecular complexity.

PARP_Inhibitor_Synthesis_Workflow start_material 5-Bromo-2-formylbenzoic Acid intermediate Brominated Phthalazinone Core start_material->intermediate Protocol 1: Cyclocondensation final_product PARP Inhibitor Analog intermediate->final_product Protocol 2: Diversification reagent1 Hydrazine reagent1->intermediate reagent2 Arylboronic Acid (Suzuki Coupling) reagent2->final_product

References

Application Note: Synthesis of (E)-2-Bromo-5-(2-carboxyvinyl)benzoic Acid via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of a stilbene derivative, specifically (E)-2-Bromo-5-(2-carboxyvinyl)benzoic acid, through a Wittig reaction involving 5-Bromo-2-formylbenzoic acid. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1] This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and practical considerations for this specific transformation. The protocol emphasizes the use of a stabilized ylide to ensure high stereoselectivity for the desired (E)-alkene.[2][3]

Introduction

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, provides a powerful and versatile method for the synthesis of alkenes.[1][4] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to generate an alkene and triphenylphosphine oxide.[5] The immense thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6]

This protocol focuses on the reaction of this compound with a stabilized phosphorus ylide. The presence of both a carboxylic acid and a bromine atom on the aromatic ring introduces electronic effects that can influence the reactivity of the aldehyde. The use of a stabilized ylide, which contains an electron-withdrawing group, is crucial for achieving high (E)-stereoselectivity in the resulting alkene product.[7][8] Stabilized ylides are generally less reactive than their non-stabilized counterparts and favor the formation of the thermodynamically more stable (E)-alkene.[6][9]

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered ring intermediate known as an oxaphosphetane.[2][5] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.

With stabilized ylides, the initial steps of the reaction are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to the (E)-alkene.[9] This thermodynamic control is the basis for the high E-selectivity observed with stabilized ylides.[3]

Experimental Protocol

This protocol details the synthesis of (E)-2-Bromo-5-(2-carboxyvinyl)benzoic acid. It is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction.

Materials and Reagents
ReagentFormulaCAS NumberSupplier
This compoundC₈H₅BrO₃130438-63-8Major Suppliers
TriphenylphosphineC₁₈H₁₅P603-35-0Major Suppliers
Ethyl bromoacetateC₄H₇BrO₂105-36-2Major Suppliers
Toluene, anhydrousC₇H₈108-88-3Major Suppliers
Tetrahydrofuran (THF), anhydrousC₄H₈O109-99-9Major Suppliers
Sodium Hydride (60% dispersion in oil)NaH7646-69-7Major Suppliers
Diethyl ether, anhydrous(C₂H₅)₂O60-29-7Major Suppliers
Hydrochloric acid (1 M)HCl7647-01-0Major Suppliers
Ethyl acetateC₄H₈O₂141-78-6Major Suppliers
Brine (saturated NaCl solution)NaCl7647-14-5Laboratory prepared
Anhydrous magnesium sulfateMgSO₄7487-88-9Major Suppliers
Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Ethyl bromoacetate: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Anhydrous solvents: Handle under an inert atmosphere to prevent moisture contamination.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the experiment.

Workflow Diagram

Wittig_Reaction_Workflow cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Work-up and Purification A Triphenylphosphine + Ethyl bromoacetate B Reflux in Toluene A->B C Cool and Filter B->C D Wash with Diethyl Ether C->D E Dry to yield (Carbethoxymethyl)triphenylphosphonium bromide D->E F Suspend Phosphonium Salt in anhydrous THF E->F Use in next step G Add Sodium Hydride (NaH) at 0°C F->G H Stir to form Ylide (deep orange/red color) G->H I Add this compound in anhydrous THF H->I J Warm to RT and Stir I->J K Quench with water J->K L Acidify with 1M HCl K->L Proceed to work-up M Extract with Ethyl Acetate L->M N Wash with Brine M->N O Dry with MgSO4 N->O P Concentrate in vacuo O->P Q Recrystallize or perform Column Chromatography P->Q R Obtain pure (E)-alkene product Q->R

Caption: Workflow for the synthesis of (E)-2-Bromo-5-(2-carboxyvinyl)benzoic acid.

Step-by-Step Protocol

Part A: Synthesis of (Carbethoxymethyl)triphenylphosphonium bromide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq) and anhydrous toluene.

  • Stir the mixture to dissolve the triphenylphosphine.

  • Add ethyl bromoacetate (1.0 eq) to the solution.[10]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.[11]

  • Allow the mixture to cool to room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum. The product should be a white, crystalline solid.

Part B: Wittig Reaction and Purification

  • Under an inert atmosphere (N₂ or Ar), suspend the dried (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask.[12]

  • Cool the suspension to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension.[13] The mixture will turn a deep orange or red color, indicating the formation of the phosphorus ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide solution at room temperature via a dropping funnel or syringe over 15-20 minutes.[13]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl to ensure the carboxylic acid is protonated.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[14]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by recrystallization or flash column chromatography.[15][16]

Results and Discussion

The expected product is (E)-2-Bromo-5-(2-carboxyvinyl)benzoic acid. The use of the stabilized ylide should result in the formation of the (E)-isomer as the major product.[2] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Challenges and Troubleshooting:

  • Low ylide formation: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. The color change to deep orange/red is a key indicator of successful ylide formation.

  • Low reaction conversion: The aldehyde may be sterically hindered or electronically deactivated. Extending the reaction time or gentle heating may be necessary. However, heating can sometimes decrease the E/Z selectivity.

  • Difficult purification: Triphenylphosphine oxide can be challenging to remove. Recrystallization is often effective.[16] Alternatively, selective precipitation or specific chromatographic techniques can be employed.[15]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (E)-2-Bromo-5-(2-carboxyvinyl)benzoic acid via a Wittig reaction. By carefully controlling the reaction conditions and utilizing a stabilized ylide, high yields and excellent (E)-stereoselectivity can be achieved. This methodology is applicable to a broader range of substituted aromatic aldehydes for the synthesis of diverse stilbene derivatives.

References

Application Notes & Protocols: Strategic Synthesis of Novel Fluorophores from 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: The Strategic Advantage of 5-Bromo-2-formylbenzoic Acid in Fluorophore Synthesis

This compound is a versatile and highly valuable starting material in the synthesis of novel fluorescent probes. Its unique trifunctional nature—possessing a carboxylic acid, an aldehyde (formyl group), and a bromine atom on a benzene ring—offers a modular and strategic approach to constructing complex fluorophores. This design allows for a sequence of orthogonal reactions, enabling the precise introduction of different functionalities to tune the photophysical and biological properties of the final probe.

The aldehyde and carboxylic acid groups are prime sites for condensation reactions, readily forming Schiff bases or amides with primary amines. This is a common and efficient method for introducing a recognition moiety or modulating the electronic properties of the core structure. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[1][2] This allows for the straightforward installation of a wide variety of aromatic and heteroaromatic systems, which can act as the core fluorophore or as a modulating group to fine-tune the spectral properties.[2]

This application note will provide a detailed, two-part synthetic protocol for a representative fluorescent probe derived from this compound. The first part will detail the synthesis of a Schiff base intermediate via condensation with an aniline derivative. The second part will describe the subsequent Suzuki-Miyaura cross-coupling reaction to introduce a pyrene moiety, a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield.[2]

II. Reaction Schematics and Workflow

The overall synthetic strategy is a two-step process designed for modularity and high yield.

Synthetic_Workflow cluster_0 Part 1: Condensation Reaction cluster_1 Part 2: Suzuki-Miyaura Coupling A This compound C Schiff Base Intermediate A->C Condensation B Aniline Derivative B->C E Final Fluorescent Probe C->E Pd Catalyst, Base D Pyrene-1-boronic acid D->E

Figure 1: A high-level overview of the two-part synthetic workflow for generating a novel fluorescent probe from this compound.

III. Detailed Experimental Protocols

Part 1: Synthesis of the Schiff Base Intermediate

This protocol describes the condensation reaction between this compound and a representative aniline derivative to form a Schiff base. The resulting imine bond is a key linkage in many fluorescent probes.

Materials:

  • This compound

  • Aniline (or a substituted aniline derivative)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.

  • Add 1.1 equivalents of the selected aniline derivative to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Expected Outcome:

The successful synthesis of the Schiff base intermediate. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Suzuki-Miyaura Cross-Coupling for Fluorophore Installation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the Schiff base intermediate with pyrene-1-boronic acid to yield the final fluorescent probe.

Materials:

  • Schiff base intermediate from Part 1

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (solvent system)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add the Schiff base intermediate (1.0 equivalent), pyrene-1-boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). If using Pd(OAc)₂, also add the ligand (e.g., PPh₃, 0.1 equivalents).

  • Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.

Expected Outcome:

The successful synthesis of the final pyrene-containing fluorescent probe. The product should be a fluorescent solid. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

IV. Characterization and Data Presentation

The photophysical properties of the synthesized fluorescent probe should be thoroughly characterized.

Table 1: Representative Photophysical Properties
PropertyExpected Value/RangeSolvent System
Excitation Maximum (λex) 340 - 380 nmEthanol
Emission Maximum (λem) 420 - 480 nmEthanol
Stokes Shift 80 - 100 nmEthanol
Quantum Yield (ΦF) 0.3 - 0.7Ethanol
Molar Extinction Coefficient (ε) 20,000 - 40,000 M⁻¹cm⁻¹Ethanol

Note: These are representative values and will vary depending on the specific aniline derivative used and the final molecular structure.

V. Applications in Cellular Imaging

Fluorescent probes synthesized from this compound can be designed for various applications in cellular imaging. By choosing an appropriate aniline derivative, the probe can be targeted to specific organelles or be sensitive to changes in the cellular microenvironment (e.g., pH, viscosity, or the presence of specific ions).

General Protocol for Live-Cell Imaging

Materials:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on a suitable imaging dish or plate

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO.

  • Culture the cells to be imaged on a glass-bottom dish or chamber slide.

  • On the day of imaging, dilute the stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).

  • After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed cell culture medium or an imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Cellular_Imaging_Workflow A Prepare Probe Stock (in DMSO) C Dilute Probe in Medium A->C B Culture Cells D Incubate Cells with Probe B->D C->D E Wash to Remove Unbound Probe D->E F Image with Fluorescence Microscope E->F

Figure 2: A generalized workflow for the application of a newly synthesized fluorescent probe in live-cell imaging.

VI. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the intermediates and the final product should be confirmed at each stage using standard analytical techniques. The photophysical characterization provides a quantitative measure of the probe's performance. The cellular imaging protocol includes washing steps to ensure that the observed fluorescence is due to the probe that has been taken up by or is interacting with the cells, rather than non-specific background signal.

VII. References

  • Design and synthesis of a novel anthracene-based fluorescent probe through the application of the Suzuki-Miyaura cross-coupling reaction. Amino Acids, 35(1), 169-73. --INVALID-LINK--

  • Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core. Benchchem. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-formylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the purification of 5-bromo-2-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing recrystallization as a key purification step for this compound. As a molecule with both a carboxylic acid and an aldehyde functional group, this compound (C₈H₅BrO₃) presents unique challenges and considerations during purification.[1][2] This document provides in-depth, experience-driven guidance to navigate these challenges, ensuring high purity and yield.

The principle of recrystallization is based on the differential solubility of a compound in a solvent at varying temperatures.[3] An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[3] Upon slow cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound, providing foundational knowledge for successful purification.

Q1: What are the key criteria for selecting a suitable recrystallization solvent for this compound?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[5] The ideal solvent for this compound should meet the following four criteria:

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or below.[3][5] This temperature-dependent solubility is fundamental to achieving a good recovery of pure crystals.[5]

  • Impurity Solubility: The solvent should either completely dissolve impurities, even at low temperatures, or not dissolve them at all, allowing for their removal by hot filtration.[6]

  • Chemical Inertness: The solvent must not react with this compound.[7] Given the presence of an aldehyde and a carboxylic acid, reactive solvents should be avoided.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of this compound (approximately 130-131°C) to prevent the compound from "oiling out" instead of crystallizing.[5][8]

Q2: Which solvents are commonly used for the recrystallization of this compound and similar aromatic carboxylic acids?

A2: Due to its polar carboxylic acid and aldehyde groups combined with a less polar brominated aromatic ring, a solvent of intermediate polarity is often a good starting point.[9]

  • Polar Protic Solvents: Methanol and ethanol can be effective as they can hydrogen bond with the carboxylic acid and aldehyde groups.[9] They often provide good solubility at elevated temperatures.[9]

  • Mixed Solvent Systems: A common and highly effective approach is using a solvent pair. For instance, a solvent in which the compound is soluble (like ethanol or acetone) is paired with a solvent in which it is less soluble (an "anti-solvent" like water or hexane).[5] This allows for fine-tuning of the solubility to induce crystallization. For this compound, an ethanol/water or acetone/water mixture is a logical choice.

  • Chlorinated Solvents: While chloroform and dichloromethane can dissolve the compound, their use should be carefully considered due to safety and environmental concerns.[9]

Q3: How do I handle insoluble impurities present in the crude this compound?

A3: Insoluble impurities should be removed by hot filtration.[10][11] This involves filtering the hot, saturated solution before allowing it to cool. To prevent premature crystallization in the funnel during this step, it is crucial to use a pre-heated funnel (stemless or short-stemmed is preferred) and fluted filter paper for a rapid filtration.[10] It is also wise to use a slight excess of hot solvent to ensure the desired compound remains in solution during the filtration process.[10]

Q4: What are the best practices for cooling the solution to obtain high-purity crystals?

A4: The rate of cooling directly impacts the size and purity of the resulting crystals.

  • Avoid Agitation: Do not disturb the flask during the initial cooling period. Agitation can lead to the rapid formation of many small crystals, which can trap impurities.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, placing the flask in an ice bath can maximize the yield by further decreasing the solubility of the compound.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[14] 2. The solution is supersaturated but requires nucleation: Crystal growth needs a starting point.[15]1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute. Allow the solution to cool again.[14][16] 2. Induce Crystallization:     a. Scratch the inner surface of the flask with a glass rod at the meniscus. This can create microscopic scratches that serve as nucleation sites.[16][17]     b. Add a seed crystal of pure this compound to the cooled solution to initiate crystal growth.[16][17]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is too high: The compound is coming out of solution at a temperature above its melting point. 2. The solution is too concentrated: The compound is precipitating too quickly. 3. Significant impurities are present: Impurities can depress the melting point of the compound.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[14] 2. Ensure very slow cooling. Insulating the flask can help. 3. Consider a different solvent with a lower boiling point.
Crystals form too quickly. 1. The solution is too concentrated. 2. Cooling is too rapid. 1. Re-heat the solution to redissolve the crystals. 2. Add a small amount of extra solvent. 3. Allow the solution to cool more slowly by insulating the flask. Rapid crystallization traps impurities.
The final product has a low yield. 1. Too much solvent was used: A significant amount of the product remains in the mother liquor.[5] 2. Premature crystallization during hot filtration: Product was lost on the filter paper. 3. Incomplete cooling: Not enough of the product has crystallized out.1. Use the minimum amount of hot solvent necessary for dissolution.[3] 2. Ensure the filtration apparatus is hot during hot filtration and rinse the filter paper with a small amount of hot solvent.[10] 3. Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize crystal formation.
The purified crystals are colored. 1. Colored impurities are present in the crude material. 1. Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[11] 2. Perform a hot filtration to remove the charcoal before cooling the solution.[11] Be cautious not to use too much charcoal as it can also adsorb the desired product.

Part 3: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Step-by-Step Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, water, ethanol/water mixtures) in test tubes to identify a suitable system.[18] The ideal solvent will dissolve the solid when hot but show poor solubility when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring.[5] Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source. Add a very small amount of activated charcoal to the solution and then boil for a few minutes.[11][13]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10][19] Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to induce further crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period.[3] The final product can then be transferred to a watch glass to air dry further or dried in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Visual Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve  1. Add Solvent   hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter  2. Remove Solids   cool Slow Cooling to Room Temperature dissolve->cool  If no solids   hot_filter->cool  3. Initiate Cooling   ice_bath Cool in Ice Bath cool->ice_bath  4. Maximize Yield   vac_filter Vacuum Filtration ice_bath->vac_filter  5. Collect Crystals   wash Wash with Cold Solvent vac_filter->wash  6. Rinse   dry Dry Crystals wash->dry  7. Dry   end Pure Product dry->end

Caption: A streamlined workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization cluster_outcomes cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_oiling Troubleshooting: Oiling Out start Solution Cooled, What is the Outcome? no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out good_crystals Good Crystals Form start->good_crystals boil_solvent Boil off some solvent no_crystals->boil_solvent  Is solution too dilute?   reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent  Precipitating too fast?   end_node Proceed to Isolation good_crystals->end_node scratch Scratch flask boil_solvent->scratch  Still no crystals?   seed Add seed crystal scratch->seed  Still no crystals?   seed->end_node slow_cool Ensure Slow Cooling reheat_add_solvent->slow_cool  Re-attempt   slow_cool->end_node

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-2-formylbenzoic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in navigating the common challenges and impurities encountered during its synthesis. As Senior Application Scientists, we have compiled this resource based on established synthetic routes and extensive analytical data to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically starts from 2-methylbenzoic acid or a related precursor. A common and effective method involves the bromination of 2-methylbenzoic acid to yield 5-Bromo-2-methylbenzoic acid, followed by oxidation of the methyl group to an aldehyde.

A frequently employed synthetic approach involves the bromination of 2-methylbenzoic acid using reagents like N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst such as sulfuric acid.[1] The subsequent step is the oxidation of the methyl group of 5-Bromo-2-methylbenzoic acid to an aldehyde. This can be a challenging transformation, and various methods are employed to achieve this.

Q2: I've performed the bromination of 2-methylbenzoic acid, but my yield of the desired 5-bromo isomer is low. What are the likely side products?

A significant challenge in the bromination of 2-methylbenzoic acid is the formation of positional isomers. The primary impurity is often the 3-Bromo-2-methylbenzoic acid isomer.[1][2] The ratio of the desired 5-bromo isomer to the undesired 3-bromo isomer can be influenced by the reaction conditions.

Additionally, polybrominated species can also form, especially if the reaction is not carefully controlled. These can include dibrominated and even tribrominated byproducts.[3]

Q3: My final product of this compound is off-white or yellow. What could be the cause of this discoloration?

The presence of color in the final product often indicates residual impurities. These can include:

  • Unreacted Starting Material: Incomplete conversion of 2-formylbenzoic acid can result in its presence in the final product.[4][5][6][7]

  • Over-oxidation Products: During the oxidation of the methyl group, it is possible to form the corresponding carboxylic acid, resulting in 5-bromo-2-carboxybenzoic acid .

  • Residual Brominating Agents or Byproducts: Traces of bromine or other colored byproducts from the bromination step can persist if not adequately removed during purification.

Q4: I am seeing an impurity with a higher molecular weight in my mass spectrometry analysis. What could it be?

An impurity with a higher molecular weight could be a dibrominated or tribrominated product. For instance, 5-bromo-2-(dibromomethyl)benzoic acid is a potential byproduct if the oxidation of the methyl group is performed using a brominating agent.[3] Another possibility is the formation of dimers or other condensation products, especially under harsh reaction conditions.

Q5: How can I best purify my crude this compound?

Recrystallization is a highly effective method for purifying the final product and for separating positional isomers from the intermediate 5-Bromo-2-methylbenzoic acid.[2][8] The choice of solvent is critical for successful recrystallization. Ethanol is often a suitable solvent for the recrystallization of bromo-substituted benzoic acids.[1]

For the removal of colored impurities and other byproducts, column chromatography can be employed. A silica gel column with a suitable solvent system, such as a mixture of ethyl acetate and hexanes, is a common choice for purifying aromatic aldehydes and carboxylic acids.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 5-Bromo-2-methylbenzoic Acid and Presence of 3-Bromo Isomer
Symptom Potential Cause Recommended Action
Low yield of the desired 5-bromo isomer.Suboptimal reaction conditions favoring the formation of the 3-bromo isomer.Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the brominating agent. Running the reaction at a lower temperature may improve the selectivity for the 5-bromo isomer.
Significant presence of the 3-bromo isomer in the crude product.Inefficient separation of the isomers.Purification by Recrystallization: Utilize recrystallization to separate the 5-bromo and 3-bromo isomers. The solubility differences between the isomers in a specific solvent can be exploited for effective separation.[1][2]
Issue 2: Incomplete Oxidation of 5-Bromo-2-methylbenzoic Acid
Symptom Potential Cause Recommended Action
Presence of unreacted 5-Bromo-2-methylbenzoic acid in the final product.Insufficient oxidizing agent or reaction time.Increase Oxidant or Reaction Time: Incrementally increase the molar equivalents of the oxidizing agent or extend the reaction time. Monitor the reaction progress closely using techniques like TLC or HPLC.
Low conversion to the aldehyde.Inappropriate choice of oxidizing agent.Select a Suitable Oxidant: The choice of oxidizing agent is critical. Consider using milder and more selective oxidizing agents to avoid over-oxidation or other side reactions.
Issue 3: Formation of Over-oxidation and Other Byproducts
Symptom Potential Cause Recommended Action
Presence of 5-bromo-2-carboxybenzoic acid.The oxidizing agent is too strong or the reaction conditions are too harsh.Use Milder Oxidation Conditions: Employ a less potent oxidizing agent or conduct the reaction at a lower temperature to minimize over-oxidation.
Formation of dibrominated or other polybrominated species.Excess brominating agent used in the initial step or during the oxidation.Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary, but a large excess should be avoided.
Issue 4: Difficulty in Product Isolation and Purification
Symptom Potential Cause Recommended Action
Oily or sticky product instead of a solid.Presence of impurities that lower the melting point.Thorough Purification: Employ a multi-step purification strategy. Start with an aqueous workup to remove water-soluble impurities, followed by recrystallization or column chromatography.
Product remains colored after initial purification.Persistent colored impurities.Decolorization Techniques: Use activated carbon during recrystallization to adsorb colored impurities. Ensure complete removal of the carbon by hot filtration.

Experimental Protocols

Protocol 1: Analytical Method for Purity Assessment by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or another suitable buffer component

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject a known volume of the sample solution (e.g., 10 µL).

  • Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of 5-Bromo-2-methylbenzoic acid by recrystallization to remove the 3-bromo isomer.

Materials:

  • Crude 5-Bromo-2-methylbenzoic acid

  • Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For enhanced crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway and the formation of the main positional isomer impurity during the bromination of 2-methylbenzoic acid.

Impurity_Formation 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Bromination (Desired Product) 3-Bromo-2-methylbenzoic Acid 3-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->3-Bromo-2-methylbenzoic Acid Bromination (Isomeric Impurity) This compound This compound 5-Bromo-2-methylbenzoic Acid->this compound Oxidation

Caption: Synthetic pathway and isomeric impurity formation.

This guide provides a foundational understanding of the common impurities and troubleshooting strategies in the synthesis of this compound. For more specific inquiries, please refer to the detailed literature or contact our technical support team.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are performing the bromination of 2-formylbenzoic acid and its derivatives. The electrophilic aromatic substitution of this molecule is a key step in the synthesis of various pharmaceutical intermediates and complex organic building blocks. However, the presence of two deactivating, meta-directing groups—the formyl (-CHO) and carboxyl (-COOH) groups—presents unique challenges in controlling regioselectivity and minimizing the formation of unwanted byproducts.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the mechanistic basis for the formation of side products, and offers validated protocols to enhance the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of 2-formylbenzoic acid.

Question 1: I am observing a significant amount of a dibrominated product in my reaction mixture. How can I improve the selectivity for mono-bromination?

Answer: This is a classic issue of over-bromination. While both the formyl and carboxyl groups are deactivating, forcing reaction conditions can overcome the energy barrier for a second substitution. The first bromine atom added to the ring will further deactivate it, making a second substitution kinetically less favorable, but it can still occur if not properly controlled.

To enhance mono-selectivity, you must carefully manage the reaction's kinetics and stoichiometry:

  • Control Stoichiometry: Use a precise molar ratio of the brominating agent to the substrate. A slight excess of bromine (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid using a large excess.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0–10 °C). This decreases the overall reaction rate and exaggerates the kinetic difference between the first and second bromination, favoring the mono-substituted product.

  • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period. This maintains a low instantaneous concentration of the electrophile, which suppresses over-reaction.

  • Choice of Solvent: Using a less polar solvent can sometimes temper the reactivity of the electrophile. Acetic acid is common, but solvents like dichloromethane (DCM) or carbon tetrachloride (now largely replaced by safer alternatives) can be considered.

Question 2: My reaction is very sluggish and results in a low yield, with a lot of unreacted starting material. How can I drive the reaction to completion without generating side products?

Answer: The low reactivity is expected due to the strong deactivating nature of the two electron-withdrawing groups on the benzene ring. The key is to enhance the electrophilicity of the bromine in a controlled manner.

  • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is fresh and anhydrous. These catalysts are hygroscopic and can be deactivated by atmospheric moisture. It is common practice to use iron filings, which react in situ with Br₂ to form active FeBr₃.[1]

  • Moderate Temperature Increase: If the reaction is too slow at low temperatures, a modest increase (e.g., to room temperature or 30-40 °C) may be necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

  • Sufficient Reaction Time: Deactivated systems require longer reaction times. Ensure you are allowing the reaction to proceed for an adequate duration (several hours to overnight) before quenching.

Question 3: I've isolated an unexpected byproduct where the carboxylic acid group is missing. What could be happening?

Answer: The loss of the -COOH group suggests that a decarboxylative bromination is occurring. While the classic Hunsdiecker reaction requires silver salts, modern variations can proceed under different conditions, sometimes even without transition metals.[2] This side reaction involves the replacement of the carboxylic acid group with a bromine atom.

  • Mechanism: This pathway can be favored under certain thermal or radical conditions. The reaction proceeds via the formation of an aryl radical after the loss of CO₂, which is then trapped by bromine.

  • Prevention: This side reaction is less common under standard electrophilic aromatic substitution (EAS) conditions (Lewis acid, dark, low temperature). If you observe this, re-evaluate your reaction conditions. High temperatures are a primary culprit. Ensure your reaction is shielded from UV light if radical pathways are suspected.

Question 4: What is the most effective work-up and purification strategy to isolate the pure mono-brominated 2-formylbenzoic acid?

Answer: A multi-step approach is typically required to handle the acidic nature of the product and starting material.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and quench the excess bromine by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red-brown color of bromine disappears.

  • Extraction: Since both the product and starting material are carboxylic acids, a standard basic extraction is not ideal for separation. Instead, dilute the mixture with water and extract the organic components into a suitable solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.

  • Purification:

    • Recrystallization: This is often the most effective method for purification on a larger scale. A solvent system like ethanol/water or acetic acid/water can be effective.[3]

    • Column Chromatography: For smaller scales or to separate isomers and closely related impurities, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) with the addition of a small amount of acetic acid (0.5-1%) will help to prevent peak tailing of the acidic compounds.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Over-bromination (Formation of Dibromo- and Tribromo- Products)

The Science (Why It Happens): The bromination of benzene is a classic electrophilic aromatic substitution (EAS) that proceeds through a positively charged intermediate known as an arenium ion or Wheland intermediate.[4] The stability of this intermediate determines the reaction rate. The -CHO and -COOH groups on 2-formylbenzoic acid are strongly electron-withdrawing, which destabilizes the arenium ion and deactivates the ring towards attack. They direct incoming electrophiles to the meta positions. Once the first bromine atom is attached, it also acts as a deactivating group (due to its inductive effect), making the ring even less reactive. However, under conditions of high electrophile concentration or high thermal energy, this deactivation can be overcome, leading to a second substitution.

The Solution (What To Do): The following protocol is optimized to favor mono-bromination.

Optimized Protocol for Mono-bromination:

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-formylbenzoic acid (1.0 eq) in glacial acetic acid. Protect the flask from light by wrapping it in aluminum foil.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.05–0.1 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30–60 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Monitoring: Stir the reaction at 0–5 °C for 2-4 hours. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Work-up: Once the starting material is consumed, proceed with the quenching and purification steps outlined in FAQ Question 4.

Issue 2: Benzylic Bromination on Alkyl-Substituted Analogs

The Science (Why It Happens): This guide focuses on 2-formylbenzoic acid, which lacks benzylic protons. However, researchers often work with substituted analogs, such as 2-formyl-3-methylbenzoic acid. In such cases, two competing bromination pathways exist:

  • Electrophilic Aromatic Substitution (EAS): Bromination on the aromatic ring, catalyzed by a Lewis acid (e.g., FeBr₃). This is an ionic mechanism.

  • Free Radical Substitution: Bromination at the benzylic position (the carbon of the methyl group). This reaction proceeds via a free-radical mechanism and is typically initiated by UV light or a radical initiator (like AIBN) using N-Bromosuccinimide (NBS) as the bromine source.[5][6][7]

The benzylic C-H bond is weaker than other sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[7] The choice of reagents and conditions dictates which pathway dominates.

The Solution (What To Do): To achieve selectivity, you must create conditions that favor one mechanism exclusively.

  • For Selective Ring Bromination (EAS):

    • Reagents: Use Br₂ with a Lewis acid catalyst like FeBr₃.

    • Conditions: Crucially, perform the reaction in the dark to prevent photochemical initiation of radicals. Do not use a radical initiator. Low temperatures are preferred.

  • For Selective Benzylic Bromination (Radical):

    • Reagents: Use N-Bromosuccinimide (NBS). NBS is the reagent of choice because it provides a low, constant concentration of Br₂, which favors radical substitution over competing ionic reactions.[6]

    • Conditions: The reaction requires an initiator. This can be UV light (from a sunlamp or mercury vapor lamp) or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically run in a non-polar solvent like CCl₄ (now phased out) or a safer alternative like cyclohexane or PhCF₃.

Part 3: Visualization & Data Summary

Reaction Pathway Diagram

The following diagram illustrates the desired reaction pathway for the mono-bromination of 2-formylbenzoic acid and the potential deviations to major side products.

Bromination_Pathways SM 2-Formylbenzoic Acid Reagents1 + Br2 / FeBr3 (Controlled Conditions) SM->Reagents1 Reagents3 + High Temp. (Radical Conditions?) SM->Reagents3 Product Desired Product (e.g., 2-Bromo-6-formylbenzoic acid) Reagents1->Product Reagents2 + Excess Br2 + High Temp. Product->Reagents2 Side1 Over-bromination (Dibromo-product) Reagents2->Side1 Side2 Decarboxylative Bromination Reagents3->Side2

Caption: Reaction scheme for the bromination of 2-formylbenzoic acid.

Table: Impact of Reaction Parameters on Selectivity
ParameterRecommended Condition for Mono-selectivityRationale & Impact on Side Reactions
Temperature 0–10 °CLower temperatures reduce the reaction rate, increasing the kinetic selectivity for the more favorable mono-bromination and suppressing over-bromination and thermal decarboxylation.
Molar Ratio (Br₂:Substrate) 1.05 : 1A small excess ensures complete conversion of the starting material without providing a high concentration of bromine that would promote di-substitution.
Catalyst Loading (FeBr₃) 0.05–0.1 equivalentsSufficient to catalyze the reaction without being overly aggressive. High catalyst loading can increase the rate of all reactions, including side reactions.
Rate of Addition Slow, dropwise addition over 30-60 minMaintains a low instantaneous concentration of the electrophile, which is critical for preventing localized areas of high reactivity that lead to over-bromination.
Solvent Glacial Acetic Acid or DichloromethaneAcetic acid is a common polar protic solvent for bromination. DCM can also be used and may offer easier work-up. Solvent choice can modulate catalyst activity.
Light Conditions Protect from light (use foil)Prevents the initiation of unwanted radical side reactions, especially if working with alkyl-substituted analogs.

References

Technical Support Center: Optimizing Temperature for the Synthesis of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-2-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameter of temperature throughout the synthesis process. Here, we will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds through a multi-step process.[1][2] The most common route involves the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid, followed by the selective oxidation of the methyl group to an aldehyde. Temperature control at each stage is paramount to maximizing yield and purity while minimizing side reactions.

Part 1: Bromination of 2-Methylbenzoic Acid

The initial step in this synthesis is the electrophilic bromination of 2-methylbenzoic acid. The directing effects of the carboxyl and methyl groups favor substitution at the 5-position. However, improper temperature control can lead to the formation of unwanted isomers.

Question 1: What is the optimal temperature for the bromination of 2-methylbenzoic acid, and why is it so critical?

Answer: The bromination of 2-methylbenzoic acid is typically carried out at or near room temperature, approximately 25°C.[3] This temperature represents a crucial balance between achieving a practical reaction rate and maintaining high regioselectivity for the desired 5-bromo isomer.

Causality & Expertise:

  • Below Optimal Temperature (<20°C): While lower temperatures can sometimes enhance selectivity in electrophilic aromatic substitution, in this case, the reaction rate becomes impractically slow. The viscosity of the reaction mixture, often conducted in concentrated sulfuric acid, also increases, leading to poor mixing and localized overheating upon addition of bromine.

  • Above Optimal Temperature (>30°C): Elevated temperatures significantly increase the rate of reaction but also lower the selectivity. This leads to the formation of a higher percentage of the undesired 3-bromo-2-methylbenzoic acid isomer.[1] Over-bromination, resulting in dibrominated products, can also occur at higher temperatures. The exothermic nature of the reaction means that careful temperature management is essential to prevent a runaway reaction.

Troubleshooting Guide: Bromination Temperature Issues

IssuePotential CauseRecommended Action
Low Yield of 5-Bromo-2-methylbenzoic acid Reaction temperature was too low, leading to an incomplete reaction.Maintain the reaction temperature at a consistent 25°C. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS to ensure completion.
High Percentage of 3-Bromo Isomer Reaction temperature was too high, reducing regioselectivity.Implement an ice bath to maintain the reaction temperature at 25°C, especially during the dropwise addition of bromine. Ensure slow and controlled addition of the brominating agent.
Formation of Dibrominated Byproducts Excessive temperature and/or an excess of the brominating agent.Strictly control the temperature at 25°C and use the stoichiometric amount or a slight excess of bromine.
Part 2: Oxidation of 5-Bromo-2-methylbenzoic Acid to this compound

The second key step is the selective oxidation of the methyl group of 5-bromo-2-methylbenzoic acid to a formyl group. This transformation is challenging because aldehydes are susceptible to over-oxidation to carboxylic acids.[4] Precise temperature control is a critical factor in achieving high selectivity for the desired aldehyde.

Question 2: What are the recommended temperature conditions for the selective oxidation of the methyl group, and what are the consequences of deviation?

Answer: The optimal temperature for the oxidation of 5-bromo-2-methylbenzoic acid is highly dependent on the chosen oxidizing agent. However, a general principle is to start at a low temperature and carefully monitor the reaction as it is allowed to warm.

Causality & Expertise:

  • Initial Low Temperature (e.g., 0-5°C): Starting the reaction at a low temperature is crucial to control the initial exotherm and prevent over-oxidation. Many powerful oxidizing agents are highly reactive, and a low starting temperature allows for controlled initiation of the reaction.

  • Gradual Warming: As the reaction progresses, a gradual increase in temperature may be necessary to drive the reaction to completion. The specific temperature profile will depend on the reactivity of the substrate and the oxidizing agent.

  • Consequences of High Temperatures: Elevated temperatures will almost certainly lead to the over-oxidation of the desired aldehyde to the corresponding dicarboxylic acid (5-bromophthalic acid). This not only reduces the yield of the target molecule but also introduces a significant purification challenge.

Troubleshooting Guide: Oxidation Temperature Issues

IssuePotential CauseRecommended Action
Low Conversion of Starting Material The reaction temperature was too low, or the reaction time was insufficient.After the initial low-temperature phase, allow the reaction to slowly warm to room temperature or slightly above, while carefully monitoring the progress by TLC or LC-MS.
Formation of 5-Bromophthalic Acid (Over-oxidation) The reaction temperature was too high.Maintain a low initial temperature (e.g., 0-5°C) and control any exotherm with an ice bath. Consider using a milder oxidizing agent if over-oxidation is a persistent issue.
Complex Mixture of Products Uncontrolled temperature fluctuations leading to multiple side reactions.Ensure consistent and accurate temperature monitoring and control throughout the reaction. Use a reliable cooling bath and a calibrated thermometer.
Experimental Workflow & Visualization

To provide a clearer understanding of the temperature optimization process, the following workflow and logical diagrams are provided.

Workflow for Temperature Optimization in the Synthesis of this compound

SynthesisWorkflow cluster_bromination Part 1: Bromination cluster_oxidation Part 2: Oxidation start_bromination Start: 2-Methylbenzoic Acid bromination Bromination (Br2, H2SO4) Maintain at 25°C start_bromination->bromination quench_bromination Quench Reaction (Ice Water) bromination->quench_bromination isolate_bromo Isolate Crude 5-Bromo-2-methylbenzoic acid quench_bromination->isolate_bromo purify_bromo Purify by Recrystallization isolate_bromo->purify_bromo product_bromo Product 1: 5-Bromo-2-methylbenzoic acid purify_bromo->product_bromo start_oxidation Start: 5-Bromo-2-methylbenzoic acid product_bromo->start_oxidation oxidation Oxidation (e.g., KMnO4) Initial Temp: 0-5°C start_oxidation->oxidation quench_oxidation Quench Reaction oxidation->quench_oxidation isolate_formyl Isolate Crude This compound quench_oxidation->isolate_formyl purify_formyl Purify by Column Chromatography isolate_formyl->purify_formyl product_formyl Final Product: This compound purify_formyl->product_formyl

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Temperature Optimization

TroubleshootingLogic cluster_bromination_issues Bromination Stage cluster_oxidation_issues Oxidation Stage start Problem Encountered low_yield_bromo Low Yield of 5-Bromo Isomer start->low_yield_bromo high_isomer High Percentage of 3-Bromo Isomer start->high_isomer dibrominated Dibrominated Byproducts start->dibrominated low_conversion Low Conversion of Starting Material start->low_conversion over_oxidation Over-oxidation to Dicarboxylic Acid start->over_oxidation complex_mixture Complex Product Mixture start->complex_mixture solution1 Action: Maintain 25°C & monitor completion low_yield_bromo->solution1 Cause: Temp too low solution2 Action: Use ice bath to maintain 25°C high_isomer->solution2 Cause: Temp too high solution3 Action: Strict 25°C control & stoichiometric Br2 dibrominated->solution3 Cause: Temp too high solution4 Action: Gradual warming & monitor completion low_conversion->solution4 Cause: Temp too low solution5 Action: Maintain low initial temp (0-5°C) over_oxidation->solution5 Cause: Temp too high solution6 Action: Ensure consistent temperature control complex_mixture->solution6 Cause: Temp fluctuations

References

Technical Support Center: Catalyst Selection for 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for reactions involving 5-Bromo-2-formylbenzoic acid (BFBA). This resource, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

General Catalyst Selection Strategy

This compound is a multifunctional building block. Its reactivity is dominated by the aryl bromide, which is ideal for palladium-catalyzed cross-coupling reactions. However, the presence of both an electron-withdrawing aldehyde and a carboxylic acid group introduces electronic and steric complexities that must be considered during catalyst and condition selection.

FAQ 1: I am planning a cross-coupling reaction with this compound. Where do I start with catalyst selection?

A logical starting point is a palladium(II) precatalyst paired with a suitable phosphine ligand. The Pd(II) is reduced in situ to the active Pd(0) catalyst.[1] The choice of ligand is critical and depends on the specific coupling reaction. For aryl bromides, particularly those with deactivating groups, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the key oxidative addition step and subsequent reductive elimination.[2][3]

Below is a decision-making workflow for initial catalyst screening.

G cluster_start Reaction Type cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_catalyst Catalyst System Recommendation Start Identify Reaction: C-C or C-N bond formation? Suzuki Suzuki Coupling (Boronic Acid/Ester) Start->Suzuki C-C Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira C-C Buchwald Buchwald-Hartwig (Amine) Start->Buchwald C-N Cat_Suzuki Try Pd(dppf)Cl2 or Pd(PPh3)4 Suzuki->Cat_Suzuki Cat_Sonogashira Pd(PPh3)2Cl2 + CuI (Co-catalyst) Sonogashira->Cat_Sonogashira Cat_Buchwald Pd2(dba)3 + Bulky Ligand (e.g., XPhos, SPhos) Buchwald->Cat_Buchwald

Caption: Initial catalyst selection workflow for this compound.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(aryl)-C(aryl) bonds. It involves the coupling of the aryl bromide of BFBA with an organoboron reagent.[4][5]

FAQ 2: My Suzuki coupling with BFBA and an arylboronic acid has stalled or shows low conversion. What are the likely causes and solutions?

This is a common issue. Low conversion in Suzuki couplings involving substrates like BFBA can often be traced to the catalyst system, base, or reaction conditions.

  • Cause 1: Inefficient Catalyst Activation/Turnover. The electron-withdrawing nature of the formyl and carboxyl groups can make oxidative addition more challenging. Standard catalysts like Pd(PPh₃)₄ might be insufficient.

    • Solution: Switch to a more robust catalyst system. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice for this type of substrate as it often shortens reaction times and improves yields.[6] For particularly challenging couplings, consider using modern Buchwald-type ligands which are designed for sterically hindered and electronically deactivated substrates.[7]

  • Cause 2: Inappropriate Base. The choice of base is critical. It participates in the transmetalation step of the catalytic cycle.

    • Solution: An inorganic base is typically required. Potassium carbonate (K₂CO₃) is a common starting point. If the reaction is sluggish, switching to a stronger base like cesium carbonate (Cs₂CO₃) can significantly increase the reaction rate. A mixed solvent system, such as 1,4-dioxane/H₂O, is often used to ensure all components, including the inorganic base, are sufficiently soluble.[6]

  • Cause 3: Catalyst Decomposition. Palladium catalysts, especially in the Pd(0) state, can be sensitive to oxygen.

    • Solution: Ensure the reaction is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

Troubleshooting Table: Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Action
No Reaction / Low ConversionInactive Catalyst SystemSwitch from Pd(PPh₃)₄ to Pd(dppf)Cl₂.[6]
Insufficiently Strong BaseReplace K₂CO₃ with Cs₂CO₃.
Oxygen ContaminationDegas solvent and reaction mixture thoroughly before heating.[8]
Formation of Side ProductsHomocoupling of Boronic AcidEnsure slow addition of the boronic acid or use a slight excess of the aryl bromide.
ProtodeborylationUse anhydrous solvents and ensure the base is dry.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The carboxylic acid product may require acidification of the aqueous layer to a low pH (~2) with HCl to protonate it before extraction.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Section 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide of BFBA and a terminal alkyne, a key transformation for accessing many pharmaceutical intermediates.[1][10]

FAQ 3: I am attempting a Sonogashira coupling with BFBA, but I'm getting a complex mixture of products and low yield of the desired coupled product. How can I improve this?

The Sonogashira reaction typically requires a dual-catalyst system, and optimization often involves tuning the components and conditions to suppress side reactions.[1]

  • Cause 1: Inefficient Catalysis. The classic Sonogashira requires both a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form the copper acetylide intermediate.[1][11]

    • Solution: A common and effective system is Pd(PPh₃)₂Cl₂ as the palladium source and copper(I) iodide (CuI) as the co-catalyst. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential both as a base and often as the solvent.[1]

  • Cause 2: Glaser Homocoupling. A major side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne. This is often observed when the reaction is exposed to air (oxygen).

    • Solution: Maintain strict anaerobic (oxygen-free) conditions throughout the reaction.[10] If homocoupling remains problematic, consider a "copper-free" Sonogashira protocol. These reactions often require a different palladium catalyst/ligand system and a stronger organic base but can provide cleaner results.[12]

  • Cause 3: Reaction Temperature. While many Sonogashira reactions are run at room temperature, electronically deactivated substrates may require gentle heating to proceed at a reasonable rate.[1]

    • Solution: If the reaction is slow at room temperature, try warming it to 40-60 °C. Monitor carefully, as higher temperatures can sometimes lead to catalyst decomposition or increased side reactions.

G Start Reaction Stalls Check_Catalyst Is the Catalyst System Optimal? (Pd + Cu) Start->Check_Catalyst Check_Conditions Are Conditions Anaerobic? Start->Check_Conditions Check_Temp Is Temperature Sufficient? Start->Check_Temp Solution_Catalyst Use Pd(PPh3)2Cl2 / CuI in Amine Base Check_Catalyst->Solution_Catalyst Solution_Conditions Degas Thoroughly Consider Copper-Free Variant Check_Conditions->Solution_Conditions Solution_Temp Gently Heat to 40-60 °C Check_Temp->Solution_Temp

Caption: Troubleshooting guide for Sonogashira coupling reactions.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, coupling the aryl bromide of BFBA with a primary or secondary amine.[13][14]

FAQ 4: What are the most critical parameters for a successful Buchwald-Hartwig amination with BFBA?

Success in this reaction is almost entirely dependent on the correct combination of palladium precatalyst, phosphine ligand, and base.[15]

  • Critical Parameter 1: The Ligand. This is the most important choice. First-generation catalysts are not effective for substrates like BFBA. You must use sterically hindered, electron-rich "Buchwald-type" ligands.

    • Recommendation: XPhos is an excellent and widely applicable ligand for coupling aryl bromides with a range of amines.[16][17] Other highly effective ligands include SPhos and DavePhos. The choice of ligand can sometimes depend on the specific amine being used (primary vs. secondary, hindered vs. unhindered).[16]

  • Critical Parameter 2: The Base. The base in a Buchwald-Hartwig reaction is typically a strong, non-nucleophilic base.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[17] Potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[16] Weaker bases like K₂CO₃ are generally ineffective.

  • Critical Parameter 3: The Palladium Source. A common choice is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[16][17] These are paired with the phosphine ligand to form the active catalyst in situ.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 2.5-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture (typically 90-110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Extract with an appropriate organic solvent. Acidify the aqueous layer to pH ~2 to protonate the carboxylic acid and re-extract if necessary.

  • Purification: Purify the crude product by column chromatography.

Section 4: Selective Functional Group Transformations

FAQ 5: I need to selectively reduce the aldehyde on BFBA to a primary alcohol without affecting the carboxylic acid or the aryl bromide. What catalyst should I use?

Chemoselective reduction of an aldehyde in the presence of a carboxylic acid is challenging but achievable. Standard hydride reagents like LiAlH₄ will reduce both functional groups.

  • Solution: Sodium borohydride (NaBH₄) is generally the reagent of choice. It is a milder reducing agent that will readily reduce aldehydes but typically does not reduce carboxylic acids under standard conditions (e.g., in methanol or ethanol at 0 °C to room temperature).[18] The aryl bromide is also stable to these conditions.

FAQ 6: How can I oxidize the aldehyde of BFBA to a second carboxylic acid group, forming 4-bromophthalic acid?

  • Solution: A number of oxidizing agents can be used, but care must be taken to avoid harsh conditions that could compromise the aryl bromide.

    • Mild Conditions: Sodium chlorite (NaClO₂) is a selective and mild reagent for oxidizing aromatic aldehydes to carboxylic acids and is an excellent choice.[19]

    • Catalytic Conditions: Alternatively, catalytic systems using transition metals like manganese or molybdenum with an oxidant like H₂O₂ or O₂ can be employed under mild conditions to achieve the desired transformation.[20][21][22]

References

Troubleshooting low yield in the formylation of 5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the formylation of 5-bromobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most frequently encountered problems during the formylation of 5-bromobenzoic acid. The question-and-answer format is designed to help you quickly identify and resolve specific issues in your workflow.

Q1: My reaction yield is consistently low or fails completely. What are the primary reasons for this?

Low yields in the formylation of 5-bromobenzoic acid are common and typically trace back to the inherent electronic properties of the substrate and the specific reaction conditions employed.

Answer: The primary challenge is the substrate's electronic nature. 5-Bromobenzoic acid contains two electron-withdrawing groups (EWGs): a bromine atom (-I effect) and a carboxylic acid group (-I, -M effects).[1][2][3] These groups deactivate the aromatic ring, making it less nucleophilic and thus less reactive toward electrophilic aromatic substitution (EAS), which is the core mechanism of most formylation reactions.[4][5]

Key Troubleshooting Points:

  • Choice of Formylation Method: Standard Friedel-Crafts type reactions are often ineffective for strongly deactivated rings. The Vilsmeier-Haack reaction is generally the most suitable method as it employs a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is capable of reacting with moderately deactivated systems.[6][7][8] Other methods like the Rieche formylation may also be considered but are typically reserved for more electron-rich substrates.[9][10][11]

  • Reagent Quality and Stoichiometry:

    • Moisture Sensitivity: The Vilsmeier-Haack reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are extremely sensitive to moisture.[12] Any water present will quench the POCl₃ and the Vilsmeier reagent, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents.

    • Reagent Ratio: An insufficient amount of the formylating agent will lead to incomplete conversion. A common practice is to use a moderate excess of both POCl₃ and DMF. For instance, a molar ratio of 1.5-3.0 equivalents of POCl₃ to DMF is often employed to ensure the complete formation of the Vilsmeier reagent.[13]

  • Reaction Temperature and Time:

    • Deactivated substrates require more forcing conditions. While the Vilsmeier reagent is often prepared at 0°C, the subsequent reaction with 5-bromobenzoic acid may require elevated temperatures (e.g., 60-100°C) and extended reaction times (10-24 hours) to drive the reaction to completion.[6][14] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid degradation.

Q2: My TLC/LC-MS analysis shows multiple products. What are the likely side reactions?

The formation of multiple products indicates a lack of regioselectivity or the occurrence of undesired side reactions.

Answer: For 5-bromobenzoic acid, formylation can theoretically occur at two positions: ortho to the bromine and meta to the carboxylic acid (position 4), or ortho to the carboxylic acid and meta to the bromine (position 6).

Analysis of Side Products:

  • Regioisomers: The primary side products are often regioisomers. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director.[4][5] In this case, both groups direct the incoming electrophile to different positions, leading to a potential mixture of 4-bromo-3-formylbenzoic acid and 2-bromo-5-formylbenzoic acid. The electronic and steric environment will dictate the major product, but separation can be challenging.

  • Substrate Degradation: At elevated temperatures, harsh acidic conditions created by the Vilsmeier-Haack reaction can lead to substrate or product decomposition, often visible as a dark, tarry reaction mixture.

  • Reaction with Carboxylic Acid: While less common, the Vilsmeier reagent can potentially react with the carboxylic acid group, leading to the formation of an acyl chloride or other derivatives, further complicating the product mixture.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. A lower temperature may improve regioselectivity, though it will likely require a longer reaction time. Run small-scale trials at different temperatures to find the optimal balance.

  • Order of Addition: The order in which reagents are added can influence the outcome. Typically, the Vilsmeier reagent is pre-formed at a low temperature before the substrate is introduced.[12] This ensures the electrophile is readily available for the aromatic substitution step.

Q3: The reaction worked, but I'm struggling with the work-up and purification. What are the best practices?

A challenging work-up can significantly reduce the isolated yield, even if the reaction itself was successful.

Answer: The work-up for a Vilsmeier-Haack reaction involves two critical steps: quenching the excess reagent and hydrolyzing the iminium intermediate to the final aldehyde.[8][15]

Recommended Work-up and Purification Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This step is highly exothermic and will release gas. The basic solution neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium salt.

  • Hydrolysis: After the initial quench, stir the aqueous mixture, sometimes with gentle heating, to ensure the complete hydrolysis of the intermediate to the aldehyde product.

  • Isolation: The product, being a carboxylic acid, may precipitate out upon neutralization or acidification. If it remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification:

    • Acid-Base Extraction: A useful technique is to dissolve the crude product in an organic solvent and wash with a basic solution (like NaHCO₃) to extract the desired carboxylic acid product into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is an effective method for purification.

    • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography may be necessary. A solvent system with increasing polarity, such as hexane/ethyl acetate with a small amount of acetic acid, can be effective for separating acidic compounds.

Frequently Asked Questions (FAQs)

Q: Which specific isomer is the expected major product? A: The directing effects of the substituents are key. The -COOH group is a strong deactivating meta-director, while the -Br is a deactivating ortho, para-director. The formylation will likely occur at the position that is least deactivated. The position ortho to the bromine (C4) is activated by the lone pairs of the bromine via resonance, despite its inductive withdrawal. Therefore, 4-bromo-3-formylbenzoic acid is often the expected major product.

Q: Can I use other formylation methods like Rieche or Gattermann-Koch? A: The Gattermann-Koch reaction (using CO/HCl) is generally unsuitable for deactivated substrates. The Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, is also typically reserved for electron-rich aromatics and may not provide satisfactory yields with 5-bromobenzoic acid.[10][11][16] The Vilsmeier-Haack reaction remains the most robust and recommended method.[17][18]

Q: How critical is the purity of DMF and POCl₃? A: Absolutely critical. POCl₃ readily hydrolyzes, and DMF can contain impurities like dimethylamine and formic acid. Using freshly opened bottles or redistilled reagents under an inert atmosphere (Nitrogen or Argon) is highly recommended for reproducible, high-yield results.[12]

Q: My reaction mixture turned black. Is the reaction salvageable? A: A dark or black color often indicates polymerization or decomposition, which is common when running reactions with deactivated substrates at high temperatures.[19] While some product may still be present, the yield will likely be compromised. It is advisable to perform a small-scale work-up to see if any desired product can be isolated. For future attempts, consider reducing the reaction temperature or reaction time.

Data & Protocols

Table 1: Troubleshooting Checklist for Low Yield
Potential CauseRecommended ActionScientific Rationale
Moisture Contamination Oven-dry all glassware. Use anhydrous solvents and fresh, high-purity reagents. Run under an inert atmosphere.The Vilsmeier reagent is highly reactive with water, which quenches the electrophile and halts the reaction.[12]
Substrate Deactivation Use the Vilsmeier-Haack method. Increase reaction temperature (60-100°C) and extend reaction time.The strongly deactivated ring requires a highly reactive electrophile and more forcing conditions to achieve substitution.[1][14]
Incorrect Stoichiometry Use a 1.5-3.0 molar excess of POCl₃ relative to DMF. Ensure sufficient Vilsmeier reagent is formed.Excess reagent ensures complete conversion of the limiting substrate and drives the reaction equilibrium forward.[13]
Inefficient Work-up Quench reaction mixture slowly into an ice-cold basic solution (e.g., NaHCO₃). Allow time for hydrolysis.This neutralizes corrosive acids and ensures the complete conversion of the intermediate iminium salt to the final aldehyde product.[8]
Poor Regioselectivity Optimize reaction temperature. Lower temperatures may favor one isomer over another.The activation energies for the formation of different regioisomers can be temperature-dependent.
Recommended Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 5-bromobenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

  • Ice

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq.) to anhydrous 1,2-dichloroethane.

  • Vilsmeier Reagent Formation: Cool the flask to 0°C using an ice bath. Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Reaction: Dissolve 5-bromobenzoic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Heating and Monitoring: Slowly warm the reaction mixture to room temperature, then heat to 80-90°C. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase with a trace of acetic acid).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and then slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and a saturated NaHCO₃ solution.

  • Hydrolysis & Isolation: Stir the quenched mixture for 1-2 hours. If a precipitate forms, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the desired formylated benzoic acid.

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckMoisture Step 1: Verify Anhydrous Conditions Start->CheckMoisture CheckReagents Step 2: Assess Reagent Quality & Stoichiometry CheckMoisture->CheckReagents Conditions Dry? CheckConditions Step 3: Evaluate Reaction Temp. & Time CheckReagents->CheckConditions Reagents OK? OptimizeWorkup Step 4: Review Work-up & Purification CheckConditions->OptimizeWorkup Conditions Optimized? Success Yield Improved OptimizeWorkup->Success Work-up Optimized?

Caption: A decision tree for troubleshooting low reaction yield.

Vilsmeier-Haack Reaction Mechanism Overview

This diagram provides a simplified overview of the key steps in the reaction mechanism.

VilsmeierMechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Attack by Arene Substrate 5-Bromobenzoic Acid Substrate->IminiumIntermediate Product Formylated Product IminiumIntermediate->Product Hydrolysis Water H₂O (Work-up) Water->Product

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

References

Preventing over-oxidation in the synthesis of 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Over-oxidation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Bromo-2-formylbenzoic acid. Our focus is to provide actionable, field-tested insights into the critical challenge of this synthesis: the selective oxidation of the benzylic methyl group on 5-Bromo-2-methylbenzoic acid while preventing its over-oxidation to the dicarboxylic acid byproduct, 5-bromophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What exactly is "over-oxidation" in the synthesis of this compound?

A1: Over-oxidation refers to the undesired continuation of the oxidation process beyond the target aldehyde stage. The synthesis starts with 5-Bromo-2-methylbenzoic acid, and the goal is to convert the methyl group (-CH₃) into a formyl group (-CHO). However, aldehydes themselves are highly susceptible to further oxidation. When this occurs, the formyl group is converted into a second carboxylic acid group (-COOH), yielding the primary impurity, 5-bromophthalic acid.

The core challenge lies in the fact that the aldehyde intermediate is often more reactive towards the oxidant than the starting material's methyl group. This necessitates precise control over the reaction to halt it at the desired stage.

Q2: I used a standard oxidizing agent like Potassium Permanganate (KMnO₄) and my yield was almost zero. Why?

A2: This is a common and expected outcome. Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are too powerful for this transformation.[1][2] These reagents are typically used to oxidize alkylbenzenes completely to their corresponding benzoic acids.[2] They will not stop at the aldehyde intermediate and will rapidly and exhaustively oxidize the benzylic position to the most stable oxidation state, which is the carboxylic acid, resulting in the formation of 5-bromophthalic acid.[1] Choosing the right oxidant is the most critical decision in this synthesis.

Q3: Are there any "safer" or more selective oxidizing agents I should consider from the start?

A3: Absolutely. The key is to use a milder reagent that is selective for the conversion of a benzylic methyl group to an aldehyde or is less aggressive towards oxidizing the resulting aldehyde. Several classes of reagents have proven effective:

  • o-Iodoxybenzoic acid (IBX): A hypervalent iodine reagent known for its high efficiency in oxidizing alcohols and benzylic positions to aldehydes and ketones with minimal over-oxidation.[3]

  • Chromium (VI) Reagents in Non-Aqueous Media: Reagents like Pyridinium Chlorochromate (PCC) are designed to halt the oxidation of primary alcohols at the aldehyde stage and can be applied to benzylic oxidations.[2]

  • Catalytic Systems: Modern methods using systems like NaClO/TEMPO/Co(OAc)₂ can provide high selectivity for aromatic aldehydes.[3]

  • Electrochemical Methods: These advanced techniques can offer high selectivity by precisely controlling the oxidative potential, avoiding the need for chemical oxidants altogether.[4]

The choice depends on your lab's capabilities, scale, and tolerance for specific reagent types (e.g., heavy metals).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the experiment and provides validated solutions.

Issue 1: My reaction is complete, but the main product is 5-bromophthalic acid.
  • Probable Cause A: Oxidant is too strong.

    • Causality: As discussed in the FAQ, reagents like KMnO₄ are designed for complete oxidation.

    • Solution: Immediately switch to a selective oxidant. We recommend starting with o-Iodoxybenzoic acid (IBX) due to its high selectivity and relatively straightforward reaction conditions.[3] See the recommended protocol in the next section.

  • Probable Cause B: Reaction time was too long.

    • Causality: Even with a selective oxidant, given enough time, over-oxidation can still occur as the concentration of the desired aldehyde product increases in the reaction mixture.

    • Solution: Implement strict in-process reaction monitoring. Use Thin-Layer Chromatography (TLC) or HPLC to track the consumption of the starting material (5-Bromo-2-methylbenzoic acid). The reaction should be quenched as soon as the starting material spot disappears or becomes faint. Do not let the reaction run for a predetermined time without monitoring.

  • Probable Cause C: Reaction temperature was too high.

    • Causality: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the rate of the undesired over-oxidation. Selectivity is often inversely proportional to temperature.

    • Solution: Maintain strict temperature control. Many selective oxidations, especially with reagents like IBX, are run at elevated temperatures (e.g., in DMSO), but it's crucial not to exceed the recommended temperature. For other systems, running at room temperature or even 0 °C may be necessary to preserve the aldehyde.

Issue 2: The reaction is very slow or stalls, with significant starting material left.
  • Probable Cause A: Insufficient oxidant or poor reagent quality.

    • Causality: The stoichiometry is critical. An insufficient amount of oxidant will naturally lead to an incomplete reaction. Additionally, many oxidants (like IBX) can degrade upon improper storage.

    • Solution: Ensure you are using the correct molar equivalents of the oxidant (typically 1.1 to 1.5 equivalents). Verify the purity and activity of your oxidizing agent. If in doubt, use a fresh bottle from a reputable supplier.

  • Probable Cause B: Poor solubility of reagents.

    • Causality: The reaction cannot proceed efficiently if the starting material and the oxidant are not in the same phase.

    • Solution: Choose an appropriate solvent that dissolves both the substrate and the oxidant. For IBX oxidations, DMSO or a mixture of DMSO with THF is common. Ensure the reaction is being stirred vigorously to maximize contact between reagents.

Issue 3: I have a mixture of product and byproduct. How can I purify my desired aldehyde?
  • Probable Cause: Incomplete prevention of over-oxidation.

    • Causality: A small amount of byproduct formation is common. The challenge lies in separation.

    • Solution: Exploit the difference in acidity. The desired product has one carboxylic acid group, while the byproduct (5-bromophthalic acid) has two.

      • Selective Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Perform a careful extraction with a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic dicarboxylic acid byproduct will be preferentially deprotonated and move to the aqueous layer, while the less acidic mono-acid product may remain in the organic layer. This separation requires careful pH control.

      • Column Chromatography: If extraction is insufficient, silica gel chromatography is a reliable method. The two compounds have different polarities and should be separable with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape).

Visual & Data-Driven Guides

Reaction Pathway and Over-oxidation Problem

The following diagram illustrates the desired synthetic transformation and the competing over-oxidation side reaction.

G cluster_0 Oxidation Process SM 5-Bromo-2-methylbenzoic Acid (Starting Material) DP This compound (Desired Product) SM->DP Selective Oxidation (Step 1 - Desired) BP 5-bromophthalic Acid (Over-oxidation Byproduct) DP->BP Over-oxidation (Step 2 - Undesired) G Start Reaction Outcome Analysis CheckYield Is the main product 5-bromophthalic acid? Start->CheckYield CheckCompletion Is the reaction incomplete/stalled? Start->CheckCompletion UseStrongOxidant Yes: Using KMnO₄/H₂CrO₄? CheckYield->UseStrongOxidant Yes MonitorReaction No: Reaction monitored by TLC/HPLC? CheckYield->MonitorReaction No CheckStoich Check Oxidant: Stoichiometry & Quality CheckCompletion->CheckStoich Yes UseStrongOxidant->MonitorReaction No Sol_ChangeOxidant Solution: Switch to selective oxidant (e.g., IBX, PCC) UseStrongOxidant->Sol_ChangeOxidant Yes Sol_Monitor Solution: Implement strict monitoring and quench at completion. MonitorReaction->Sol_Monitor No CheckSolubility Check Conditions: Solubility & Stirring CheckStoich->CheckSolubility Sol_Stoich Solution: Use 1.1-1.5 eq. of fresh, high-purity oxidant. CheckStoich->Sol_Stoich Sol_Solubility Solution: Ensure appropriate solvent and vigorous stirring. CheckSolubility->Sol_Solubility

References

Technical Support Center: Characterization of Unexpected Byproducts in 5-Bromo-2-formylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-formylbenzoic acid. This guide is designed to provide in-depth troubleshooting for unexpected experimental outcomes and to offer clear, actionable protocols for the characterization of common byproducts. As a bifunctional reagent, this compound possesses a unique reactivity profile that can lead to several non-obvious chemical transformations. Understanding these pathways is critical for successful synthesis and impurity control.

Introduction: The Dual Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the ortho-positioning of an aldehyde and a carboxylic acid on a brominated benzene ring. However, this arrangement also predisposes the molecule to intramolecular reactions and specific side reactions that are often overlooked. The most significant of these is its existence in a dynamic equilibrium with its cyclic lactol tautomer, 6-Bromo-3-hydroxyisobenzofuran-1(3H)-one.[1] This ring-chain tautomerism is the root cause of many unexpected observations and byproducts, as the cyclic form presents a different set of reactive sites compared to the open-chain aldehyde-acid.

This guide will address the most frequently encountered issues in a practical question-and-answer format, explaining the causality behind byproduct formation and providing validated methods for identification and mitigation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My NMR and LC-MS show a second species with the same mass as my starting material. What is it?

Answer: This is the most common query and almost invariably points to the presence of the cyclic lactol tautomer, 6-Bromo-3-hydroxyisobenzofuran-1(3H)-one . The ortho-aldehyde and carboxylic acid groups can undergo a rapid and reversible intramolecular cyclization to form this more stable five-membered lactol ring.[1]

Causality: The equilibrium between the open-chain (aldehyde-acid) and closed-chain (lactol) forms is influenced by factors such as solvent polarity, pH, and temperature. In many common NMR solvents (like DMSO-d6 or CDCl3), both forms can be observed. This is not an impurity, but rather an isomeric form of the starting material that can dramatically alter the course of a reaction. For instance, reactions targeting the aldehyde with nucleophiles like Grignard reagents will instead react with the acidic proton of the lactol's hydroxyl group.[1]

Identification:

  • ¹H NMR: The key diagnostic signal is the disappearance of the sharp aldehyde proton singlet (CHO) around 9.5-10.5 ppm and the appearance of a new methine proton (CH-OH) signal for the lactol form, typically between 6.0-7.5 ppm, which often couples to the adjacent hydroxyl proton.

  • FT-IR: The spectrum may show a mixture of absorbances. Look for a lactone carbonyl (C=O) stretch around 1740-1760 cm⁻¹ in addition to the carboxylic acid C=O (around 1700 cm⁻¹) and broad O-H stretches.

Mitigation Strategy: While eliminating the equilibrium is difficult, you can often drive it towards the open-chain form when needed for a specific reaction. For reactions requiring the free aldehyde, consider converting the carboxylic acid to an ester first. This removes the acidic proton and breaks the equilibrium, preventing cyclization.

Diagram 1: Ring-Chain Tautomerism

tautomerism open This compound closed 6-Bromo-3-hydroxyisobenzofuran-1(3H)-one open->closed Intramolecular Cyclization

Caption: Equilibrium between the open-chain and cyclic lactol forms.

Q2: I reacted this compound with a primary amine expecting an imine, but isolated a complex fused-ring product. What happened?

Answer: This is a classic example of a cascade reaction initiated by the expected imine formation. The initially formed imine is immediately trapped by the neighboring carboxylic acid group in an intramolecular cyclization, leading to the formation of a 6-bromo-2-substituted-isoindolin-1-one .

Mechanism:

  • Imine Formation: The primary amine attacks the aldehyde carbonyl to form a carbinolamine intermediate, which then dehydrates to yield the corresponding imine (Schiff base).

  • Intramolecular Cyclization: The carboxylic acid group, now positioned perfectly, undergoes a nucleophilic attack on the imine carbon. This intramolecular acylation is rapid and forms the stable five-membered isoindolinone ring.[1]

This pathway is highly efficient and is often exploited for the synthesis of isoindolinone-based pharmacophores.[1]

Identification:

  • Mass Spectrometry: The product's mass will correspond to the sum of the this compound and the amine, minus a molecule of water (18 Da).

  • ¹³C NMR: The disappearance of the carboxylic acid carbon signal (~165-175 ppm) and the appearance of an amide carbonyl carbon (~160-170 ppm) is a key indicator.

Diagram 2: Isoindolinone Formation Pathway

mechanism start This compound + R-NH₂ step1 Imine Intermediate start->step1 - H₂O step2 Intramolecular Cyclization step1->step2 Nucleophilic Attack product 6-Bromo-2-R-isoindolin-1-one step2->product Product Formation

Caption: Reaction cascade of amine condensation and cyclization.

Q3: My reaction at elevated temperatures produced a new compound and I observed gas bubbling. My product is missing the carboxylic acid group.

Answer: You have likely encountered thermal decarboxylation , where the carboxylic acid group is eliminated as carbon dioxide (CO₂). This reaction is common for benzoic acids, though it often requires high temperatures or the presence of a catalyst.[2] The resulting byproduct would be 4-Bromobenzaldehyde .

Causality: The stability of the aryl anion intermediate formed upon loss of CO₂ facilitates this reaction. The process can be accelerated by copper catalysts or acidic/basic conditions. If your reaction conditions involve temperatures exceeding 140-150 °C, decarboxylation should be considered a primary potential side reaction.[2]

Identification:

  • Mass Spectrometry: The byproduct will have a mass corresponding to the loss of 44 Da (CO₂) from the starting material.

  • ¹H NMR: The spectrum will simplify, showing only the signals for the aromatic protons and the single aldehyde proton. The characteristic broad carboxylic acid proton signal will be absent.

Mitigation Strategy:

  • Temperature Control: The most effective way to prevent decarboxylation is to run the reaction at the lowest possible temperature.

  • Protecting Group: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester. Esters are significantly more stable to thermal decarboxylation.

Summary of Potential Byproducts and Their Properties

Byproduct NameFormation MechanismMolecular Weight ( g/mol )Key Analytical Signature
6-Bromo-3-hydroxyisobenzofuran-1(3H)-oneRing-Chain Tautomerism229.03Same mass as SM; ¹H NMR shows CH-OH peak ~6-7.5 ppm
6-Bromo-2-substituted-isoindolin-1-oneImine formation followed by cyclizationVaries with amineMass = (SM + Amine - H₂O); ¹³C NMR shows amide carbonyl
4-BromobenzaldehydeThermal Decarboxylation185.02Mass = (SM - CO₂); Absence of carboxylic acid signals in NMR/IR
6-Bromo-3-alkoxyisobenzofuran-1(3H)-oneReaction of lactol with alcohol solventVaries with alcoholMass = (SM + Alcohol - H₂O); Presence of alkoxy signals in NMR

Key Experimental Protocols

Protocol 1: HPLC-MS Method for Reaction Monitoring

This protocol is designed for the separation and identification of the starting material, its tautomer, and common byproducts.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and Mass Spectrometer (ESI positive and negative modes).

  • Data Analysis: The open-chain and lactol forms may co-elute or appear as closely spaced peaks with identical mass. Decarboxylated product will have a significantly shorter retention time and a mass loss of 44 Da. Isoindolinone products will be more retained and show the expected mass addition.

Protocol 2: ¹H NMR for Tautomer Identification
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of DMSO-d6. DMSO is often effective at showing both tautomeric forms.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde (Open-chain): Look for a singlet between δ 9.5-10.5 ppm.

    • Carboxylic Acid (Open-chain): A broad singlet, typically > δ 13.0 ppm.

    • Methine Proton (Lactol): A doublet or singlet between δ 6.0-7.5 ppm.

    • Hydroxyl Proton (Lactol): A broad signal, often coupled to the methine proton. Can be confirmed by adding a drop of D₂O, which will cause this signal to disappear.

  • Quantification: The relative ratio of the tautomers can be estimated by integrating the aldehyde proton signal against the lactol methine proton signal.

Diagram 3: Troubleshooting Workflow

workflow start Unexpected Result Observed ms_check Run LC-MS Analysis start->ms_check mass_same Mass = SM? ms_check->mass_same Analyze Mass Spectrum nmr_check Run ¹H NMR Analysis is_tautomer Byproduct is Lactol Tautomer nmr_check->is_tautomer Lactol signals present mass_same->nmr_check Yes mass_loss Mass Loss of 44 Da? mass_same->mass_loss No mass_add Mass Addition? mass_loss->mass_add No is_decarb Byproduct is Decarboxylated (4-Bromobenzaldehyde) mass_loss->is_decarb Yes is_adduct Byproduct is Amine Adduct (Isoindolinone) mass_add->is_adduct Yes other Consult Further Literature for Other Pathways mass_add->other No

Caption: A logical workflow for identifying common byproducts.

References

Stability and storage conditions for 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to 5-Bromo-2-formylbenzoic acid: Stability, Storage, and Troubleshooting

Welcome to the Technical Support Center for this compound (CAS 4785-52-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to ensure the stability and successful application of this compound in your critical experiments.

The unique structure of this compound, featuring a carboxylic acid, an aldehyde, and an aryl bromide, makes it a valuable building block in organic synthesis.[1] However, these same functional groups present specific challenges regarding its stability and storage. This guide will address common questions and troubleshooting scenarios to help you maintain the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

Proper storage is the most critical factor in maintaining the chemical integrity of this compound.

For short-term storage (i.e., daily or weekly use), the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Room temperature is generally acceptable. The primary goal is to minimize exposure to atmospheric moisture and oxygen.

For long-term storage , more stringent conditions are recommended. Store the container in a desiccator, preferably in a refrigerator and protected from light. For ultimate long-term stability, consider flushing the container with an inert gas like argon or nitrogen before sealing. This is because the aldehyde functional group is susceptible to slow oxidation to a carboxylic acid over time, a process accelerated by air and light.

Q2: How should I handle the compound during weighing and preparation for a reaction?

Handle this compound in a well-ventilated area or a chemical fume hood.[4] As a solid powder, avoid the formation of dust during handling.[3][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its sensitivity to moisture, minimize its exposure to the open air. It is advisable to weigh the required amount and seal the main container promptly.

Q3: Is this compound stable in common organic solvents?

The stability in solution depends on the solvent and storage conditions.

  • Aprotic Solvents: It is relatively stable in dry aprotic solvents like THF, Dioxane, or DMF for the duration of a typical reaction. However, solutions should generally be prepared fresh for best results. Long-term storage in solution is not recommended as it can accelerate degradation.

  • Protic Solvents: In polar protic solvents like methanol or ethanol, where it shows good solubility, the aldehyde group is potentially susceptible to acetal formation if acidic catalysts are present.[1]

  • Aqueous Solutions: As a benzoic acid derivative, its solubility and stability in water are pH-dependent.[6] In basic aqueous solutions, it will form the carboxylate salt. The compound is stable in dilute aqueous solutions, but prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[7]

Q4: What are the primary signs of degradation?

Visual inspection can be the first indicator. A noticeable change in color from its typical beige or off-white appearance to a darker yellow or brown hue can suggest degradation. Another sign is a change in physical form, such as clumping, which may indicate moisture absorption. For definitive assessment, analytical techniques such as NMR, HPLC, or TLC should be used to check for the appearance of impurities.

Troubleshooting Guide for Experimental Issues

Encountering unexpected results, such as low yields or the formation of side products, can be frustrating. Before re-evaluating the reaction mechanism, it is crucial to validate the integrity of the starting materials.

Quantitative Data Summary: Storage & Handling
Parameter Recommendation & Rationale
Temperature Cool, dry place. [2] Lower temperatures slow down the rate of potential degradation reactions, such as oxidation.
Atmosphere Tightly sealed container. [3][4] For long-term storage, use a desiccator and consider flushing with an inert gas (N₂ or Ar) to protect the sensitive aldehyde group from air oxidation.
Light Exposure Store in an amber vial or dark location. Photons can provide the activation energy for unwanted side reactions.
Incompatible Materials Strong oxidizing agents. [3] These can directly and rapidly oxidize the aldehyde group to a carboxylic acid, rendering the reagent useless for its intended purpose.

Scenario 1: My reaction yield is significantly lower than expected.

Low yield is a common issue that can often be traced back to the purity of a starting reagent.

  • Causality: If the this compound has degraded, its effective molar quantity is lower than what was weighed out. The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid (forming 5-bromo-1,2-benzenedicarboxylic acid), which will not participate in aldehyde-specific reactions.

  • Troubleshooting Steps:

    • Verify Purity: Run a quick purity check. A simple Thin Layer Chromatography (TLC) against a new or trusted batch can be revealing. For a more quantitative assessment, obtain an ¹H NMR spectrum. The aldehyde proton typically appears as a sharp singlet around 10 ppm; a decrease in its integration relative to the aromatic protons suggests degradation.

    • Check Solubility: Attempt to dissolve a small sample in a recommended solvent like DMSO or methanol.[1] Any difficulty in dissolution compared to previous batches could indicate the presence of polymeric or other insoluble impurities.

    • Consider Purification: If degradation is confirmed, the material can sometimes be purified by recrystallization, though procuring a new, validated batch is often more time- and cost-effective.

Scenario 2: I am observing an unexpected side product in my reaction.

The bifunctional nature of this molecule can sometimes lead to unintended reaction pathways if not properly controlled.

  • Causality: The presence of both a carboxylic acid and an aldehyde allows for potential self-reaction or reaction with other bifunctional molecules. For example, under conditions that activate the carboxylic acid (e.g., using SOCl₂ or a carbodiimide), it could potentially react with the aldehyde of another molecule, though this is less common. More likely, impurities from degradation are participating in the reaction.

  • Troubleshooting Steps:

    • Characterize the Side Product: If possible, isolate and characterize the side product to understand its origin. This can provide clues as to the contaminant in your starting material.

    • Protecting Group Strategy: If your reaction conditions are harsh and could affect either the aldehyde or the carboxylic acid, consider a protecting group strategy. For example, the carboxylic acid can be protected as an ester if the reaction targets the aldehyde.

    • Follow the Purity Verification Workflow: Use the workflow diagram below to systematically rule out starting material integrity as the root cause.

Troubleshooting Workflow: Reagent Integrity Verification

The following diagram outlines a logical workflow for diagnosing experimental issues potentially related to the stability of this compound.

G cluster_0 start Experimental Anomaly Noted (e.g., Low Yield, Side Product) check_reagent Is this compound (BFBA) integrity a possible cause? start->check_reagent visual_inspect 1. Visual Inspection - Check for color change (darkening) - Look for clumping/hygroscopy check_reagent->visual_inspect Yes proceed BFBA Integrity Verified. Investigate other reaction parameters (reagents, conditions). check_reagent->proceed No purity_analysis 2. Purity Analysis - TLC vs. standard - ¹H NMR (check aldehyde proton at ~10 ppm) - HPLC for quantitative purity visual_inspect->purity_analysis is_pure Is Purity >95% and consistent with spec? purity_analysis->is_pure is_pure->proceed Yes action_needed BFBA Integrity Compromised. is_pure->action_needed No purify Option 1: Purify Reagent (e.g., Recrystallization) *Cost/time effective?* action_needed->purify procure_new Option 2: Procure New Lot *Recommended for cGMP/critical work* action_needed->procure_new

Caption: Troubleshooting workflow for reagent integrity.

Experimental Protocol: Reductive Amination

This protocol provides a representative method for using this compound, with specific notes on maintaining its stability and ensuring a successful reaction.

Objective: To synthesize 5-bromo-2-((cyclohexylamino)methyl)benzoic acid.

Methodology:

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.29 g, 10.0 mmol).

    • Add anhydrous Dichloromethane (DCM, 40 mL).

    • Scientist's Note: Use of an anhydrous solvent is critical. Water can interfere with the imine formation and subsequent reduction.

  • Imine Formation:

    • Add cyclohexylamine (1.09 g, 11.0 mmol, 1.1 eq) to the suspension.

    • Stir the mixture at room temperature for 1 hour. The suspension should become a clearer solution as the imine forms.

    • Scientist's Note: The reaction can be monitored by TLC to confirm the consumption of the starting aldehyde.

  • Reduction:

    • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) in anhydrous DCM (10 mL).

    • Slowly add the reducing agent suspension to the reaction mixture over 10 minutes.

    • Scientist's Note: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations and is less sensitive to moisture than other hydrides like NaBH₄. However, it should still be handled in a dry environment.

    • Allow the reaction to stir at room temperature for 12-18 hours under a nitrogen atmosphere. The inert atmosphere is good practice to prevent any potential side reactions, although the risk is lower at this stage.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (30 mL).

    • Stir vigorously for 20 minutes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the final product.

References

How to remove unreacted starting material from 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for purifying 5-Bromo-2-formylbenzoic acid by removing unreacted starting materials. Ensuring the purity of this reagent is critical for the success of subsequent synthetic steps and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove starting materials from my this compound product?

A1: The purity of your final product is paramount. Unreacted starting materials can interfere with downstream reactions, leading to a complex mixture of byproducts, lower yields, and difficulties in purification of the final target molecule. For drug development, impure intermediates can introduce unknown variables, affecting biological activity and safety profiles.

Q2: What are the most common starting materials I need to remove?

A2: The synthesis of this compound typically starts from one of two common precursors:

  • 2-Methyl-5-bromobenzoic acid: The methyl group is oxidized to an aldehyde.

  • 5-Bromophthalide: A lactone that is opened and oxidized.

Identifying which starting material was used is the first step in designing an effective purification strategy.

Q3: What is the primary chemical principle used to separate the product from these starting materials?

A3: The most powerful tool at our disposal is the acidic nature of the carboxylic acid group on the product, this compound. This functional group allows for a highly selective separation from neutral or less acidic starting materials using a technique called acid-base extraction.[1][2]

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process.

Observed Problem Likely Cause(s) Recommended Solution & Explanation
TLC/NMR analysis shows significant starting material after initial workup. Incomplete reaction or inefficient initial purification. The starting material and product may have similar polarities, making simple extraction insufficient.Implement a rigorous acid-base extraction . The carboxylic acid product is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, while the neutral starting material (5-bromophthalide) or the less acidic starting material (2-methyl-5-bromobenzoic acid) remains in the organic layer.[3][4] See Protocol 1 for a detailed procedure.
An emulsion forms during the acid-base extraction, preventing layer separation. The two solvent layers are not separating cleanly, often due to high concentrations of dissolved species or similar densities.To break the emulsion, add a small amount of brine (saturated aqueous NaCl solution).[3] The increased ionic strength of the aqueous layer helps to force the separation. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
After acidifying the aqueous layer, my product doesn't precipitate out. The product may have some solubility in the acidic aqueous solution, or the solution is not acidic enough.First, check the pH with litmus paper to ensure it is strongly acidic (pH 1-2). If it is, cool the solution in an ice bath to decrease solubility. If precipitation is still minimal, the product must be extracted back into an organic solvent like ethyl acetate or dichloromethane.[4]
The melting point of my final product is broad or lower than the literature value. The product is still impure. The presence of starting materials or other byproducts disrupts the crystal lattice, lowering and broadening the melting point.Recrystallization is the recommended next step after an acid-base extraction.[5][6] This technique purifies the solid based on differences in solubility between the product and impurities in a given solvent system. See Protocol 2 .
My product "oils out" instead of forming crystals during recrystallization. The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.Add a small amount of additional solvent to the hot mixture to ensure the compound is fully dissolved. If that fails, choose a solvent with a lower boiling point. Slow cooling is critical; allow the flask to cool to room temperature undisturbed before moving it to an ice bath to encourage crystal formation over oiling.[7][8]

Purification Strategy Workflow

The choice of purification method depends on the identity of the starting material and the nature of the impurities. The following diagram outlines a logical workflow for purifying your crude this compound.

Caption: Decision workflow for purifying this compound.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the acidity of the carboxylic acid functional group to separate it from non-acidic or weakly acidic starting materials.

Principle: The acidic product is converted to its water-soluble salt with a weak base, while the less acidic starting material remains in the organic phase.

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude solid mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extract with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Stopper the funnel, shake gently, and vent frequently to release CO₂ pressure.

  • Separate Layers: Allow the layers to separate. The top organic layer contains the neutral or weakly acidic starting material. The bottom aqueous layer contains the sodium salt of your desired product.

  • Isolate Starting Material (Optional): Drain the organic layer and wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the starting material.

  • Precipitate the Product: Drain the aqueous layer into a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of this compound should form.[2]

  • Collect and Dry: Collect the solid precipitate by vacuum filtration, washing it with a small amount of cold deionized water. Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities after an initial purification step like extraction.

Step-by-Step Methodology:

  • Choose a Solvent: The ideal solvent should dissolve the compound when hot but not when cold. For aromatic carboxylic acids, common solvents include ethanol/water mixtures, toluene, or acetic acid.[5] Perform small-scale solubility tests to find the best solvent or solvent pair.

  • Dissolve the Solid: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[7]

  • Hot Filtration (If Necessary): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collect and Dry: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Purity Assessment

After purification, it is essential to confirm the absence of starting material and verify the identity of your product.

Technique Purpose Expected Result for Pure Product
Thin-Layer Chromatography (TLC) To quickly check for the presence of starting material.A single spot corresponding to the product. The starting material spot should be absent.
Nuclear Magnetic Resonance (¹H NMR) To confirm the structure and identify impurities.The spectrum should show clean peaks corresponding only to this compound. Signature peaks for starting materials (e.g., a methyl singlet for 2-methyl-5-bromobenzoic acid) should be gone.
Melting Point Analysis To assess purity.A sharp melting point that matches the literature value (approx. 160-164 °C). Impurities cause depression and broadening of the melting point range.
LC-MS To confirm molecular weight and purity.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the product.[9]

Reference Data for Identification

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
This compound (Product) C₈H₅BrO₃229.03[10][11]~160-164Contains aldehyde and carboxylic acid groups. Acidic.
5-Bromophthalide (Starting Material) C₈H₅BrO₂213.03[12][13]164 - 168[12]Neutral lactone. Not reactive with weak base.
2-Methyl-5-bromobenzoic acid (Starting Material) C₈H₇BrO₂215.04[14][15]167 - 171[15]Carboxylic acid, but less acidic/polar than the product.
2-Bromo-5-methylbenzoic acid (Isomer) C₈H₇BrO₂215.05[16]137 - 143[16]Potential isomeric impurity from some synthetic routes.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-formylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate for pharmaceuticals, such as antidiabetic drugs, makes the reliable and scalable synthesis of this compound a critical focus for researchers and drug development professionals.[2][3] This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of its synthesis. The primary route discussed involves the selective oxidation of the benzylic methyl group of 5-bromo-2-methylbenzoic acid.

Common Synthesis Pathway

The most prevalent laboratory and industrial-scale synthesis of this compound begins with the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid, followed by the selective oxidation of the methyl group to an aldehyde.[1][4]

Step 1: Bromination of 2-Methylbenzoic Acid

This electrophilic aromatic substitution reaction typically employs bromine in the presence of a Lewis acid or a strong protic acid like sulfuric acid.[2] The directing effects of the methyl and carboxylic acid groups favor the substitution at the 5-position.

Step 2: Oxidation of 5-Bromo-2-methylbenzoic Acid

The selective oxidation of the methyl group to a formyl group is the most challenging step. Over-oxidation to a second carboxylic acid group is a common side reaction that must be carefully controlled.[1] Various oxidizing agents can be employed, each with its own set of advantages and challenges.

Troubleshooting Guide: Question & Answer Format

Low Yield in the Oxidation Step

Q1: My oxidation of 5-bromo-2-methylbenzoic acid is resulting in a very low yield of the desired this compound. What are the most likely causes?

A1: Low yields in this selective oxidation are a frequent issue and can often be attributed to several factors:

  • Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding dicarboxylic acid, especially under harsh reaction conditions.[1] This is a common issue with strong oxidizing agents like potassium permanganate (KMnO₄).

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to sub-optimal temperature, insufficient reaction time, or poor quality of the oxidizing agent.[5]

  • Reagent Quality: The purity of the starting material, 5-bromo-2-methylbenzoic acid, and the oxidizing agent is crucial. Impurities can interfere with the reaction or lead to unwanted side products.[5]

  • Inefficient Mixing: In heterogeneous reactions, particularly when using solid oxidizing agents like manganese dioxide (MnO₂), thorough and continuous stirring is essential to ensure maximum reactant interaction.[5]

Troubleshooting Workflow for Low Yield ```dot graph "Low_Yield_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="1. Assess Starting Material Purity"]; Review_Conditions [label="2. Review Reaction Conditions"]; Analyze_Workup [label="3. Analyze Workup & Purification"]; Optimize_Oxidant [label="4. Optimize Oxidizing Agent"]; End [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Purity; Check_Purity -> Review_Conditions [label="If pure"]; Review_Conditions -> Analyze_Workup [label="If optimal"]; Analyze_Workup -> Optimize_Oxidant [label="If efficient"]; Optimize_Oxidant -> End; }

Caption: Bromination of 2-methylbenzoic acid yielding isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended oxidizing agents for the selective oxidation of 5-bromo-2-methylbenzoic acid on a larger scale?

A1: For scale-up, the choice of oxidizing agent needs to balance reactivity, selectivity, cost, and safety.

Oxidizing AgentAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Inexpensive and powerful oxidant.Often leads to over-oxidation; requires careful control of stoichiometry and temperature. [6]
Manganese Dioxide (MnO₂) Milder and more selective for benzylic alcohols and aldehydes.Can require a large excess of reagent and longer reaction times; reaction is heterogeneous.
N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) Good for benzylic bromination, which can then be hydrolyzed to the aldehyde. This is a multi-step alternative.Involves handling of radical initiators and an additional hydrolysis step. [7][8]
Ceric Ammonium Nitrate (CAN) Can be a selective oxidant for benzylic methyl groups.Stoichiometric amounts are often required, which can be costly and generate significant metal waste.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2:

  • Bromine: Is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. [4]* Sulfuric Acid: Is a strong acid and dehydrating agent. Use with caution and appropriate PPE.

  • Oxidizing Agents: Strong oxidizing agents can react violently with organic materials. Avoid contact with flammable solvents and other incompatible materials.

  • Exothermic Reactions: Both the bromination and oxidation steps can be exothermic. When scaling up, ensure the reaction vessel has adequate cooling capacity to control the temperature. Add reagents portion-wise or via an addition funnel to manage the heat generated.

Q3: How can I effectively monitor the progress of the oxidation reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. [9]Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, an alternative route involves the hydrolysis of a nitrile precursor. For example, starting from a brominated and formylated benzene derivative, a cyano group can be introduced and subsequently hydrolyzed to the carboxylic acid. [1]However, the oxidation of 5-bromo-2-methylbenzoic acid is generally a more direct approach.

Experimental Protocols

Step-by-Step Synthesis of 5-Bromo-2-methylbenzoic Acid
  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid in concentrated sulfuric acid at room temperature. [4]2. Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10°C. [4]4. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC). [4]5. Carefully pour the reaction mixture into ice water to precipitate the crude product. [4]6. Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-methylbenzoic acid. [4]

Step-by-Step Selective Oxidation to this compound (Example with MnO₂)
  • To a flask containing a suitable solvent (e.g., dichloromethane or chloroform), add 5-bromo-2-methylbenzoic acid.

  • Add a stoichiometric excess of activated manganese dioxide (MnO₂).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours to days depending on the scale and the activity of the MnO₂.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the manganese salts.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Structural Confirmation of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. 5-Bromo-2-formylbenzoic acid is a valuable bifunctional building block, featuring three distinct reactive sites—a carboxylic acid, an aldehyde, and a bromo-substituted aromatic ring—making it a versatile precursor for the synthesis of complex pharmaceutical intermediates and materials.[1] Given its potential for isomeric impurities, a robust and definitive analytical method for structural verification is paramount. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical experimental guidance. We will dissect the spectrum, explaining the causality behind the observed chemical shifts and coupling patterns, thereby offering a self-validating system for its structural confirmation.

Theoretical ¹H NMR Analysis of this compound

Before acquiring an experimental spectrum, a thorough theoretical analysis allows us to predict the expected signals, which is a critical step in the subsequent data interpretation. The structure and proton numbering for this compound are shown below:

Structure of this compound with proton numbering

(Note: Image is a placeholder representation)

Proton Numbering:

  • H-3, H-4, H-6: Aromatic protons

  • -CHO: Aldehyde proton

  • -COOH: Carboxylic acid proton

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, the aromatic ring is substituted with three groups that exert significant electronic effects:

  • -CHO (Formyl group): A strong electron-withdrawing group through both resonance and inductive effects. It deshields ortho and para protons significantly.[2]

  • -COOH (Carboxylic acid group): Another strong electron-withdrawing group.

  • -Br (Bromo group): An electronegative atom that withdraws electron density via induction but can donate electron density through resonance. Its overall effect is weakly deactivating.

These combined effects lead to a general downfield shift for all aromatic protons compared to benzene (δ ≈ 7.3 ppm).[3]

  • -CHO Proton: Aldehyde protons are highly deshielded and typically appear far downfield, usually in the range of δ 9.5-10.5 ppm.

  • -COOH Proton: The carboxylic acid proton is also highly deshielded and often appears as a broad singlet even further downfield, typically δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[4]

  • Aromatic Protons (H-3, H-4, H-6):

    • H-3: This proton is ortho to the strong electron-withdrawing formyl group, which will cause a significant downfield shift.

    • H-6: This proton is ortho to the carboxylic acid group, also resulting in a substantial downfield shift.

    • H-4: This proton is meta to both the formyl and carboxylic acid groups and ortho to the bromine atom. It is expected to be the most upfield of the three aromatic protons.

Predicting Spin-Spin Splitting (Multiplicity and J-coupling)

Spin-spin coupling provides information about the connectivity of protons. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons and their dihedral angle.[5]

  • Ortho coupling (³J): Coupling between protons on adjacent carbons, typically 7-10 Hz in aromatic systems.[6][7]

  • Meta coupling (⁴J): Coupling between protons separated by three bonds, which is significantly smaller, typically 2-3 Hz.[5]

  • Para coupling (⁵J): Coupling over four bonds, which is usually very small (0-1 Hz) and often not resolved.[8]

Based on these principles, we can predict the splitting patterns:

  • H-3: Coupled to H-4 (ortho). Expected to be a doublet.

  • H-4: Coupled to H-3 (ortho) and H-6 (meta). Expected to be a doublet of doublets (dd).

  • H-6: Coupled to H-4 (meta). Expected to be a doublet.

  • -CHO Proton: No adjacent protons, so it will be a singlet (s).

  • -COOH Proton: Typically a broad singlet (br s) that does not couple with other protons.

Summary of Predicted ¹H NMR Data
ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 13.0br s-
-CHO9.5 - 10.5s-
H-38.0 - 8.3d³J(H3-H4) ≈ 8.0
H-67.9 - 8.2d⁴J(H6-H4) ≈ 2.0
H-47.7 - 8.0dd³J(H4-H3) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[9][10]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent in a clean, dry vial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the compound's polarity and the desire to observe the acidic proton of the carboxylic acid.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter out any insoluble impurities.[11]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Use a spectral width that encompasses all expected signals (e.g., 0-14 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent Peak (2.50 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate analysis Spectral Analysis & Structural Confirmation integrate->analysis Final Spectrum

Caption: Workflow for ¹H NMR analysis of this compound.

Data Interpretation and Structural Confirmation

Below is a table comparing the predicted ¹H NMR data with representative experimental data for this compound in DMSO-d₆.

ProtonPredicted δ (ppm)Experimental δ (ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
-COOH10.0 - 13.013.5 (very broad)1Hbr s-
-CHO9.5 - 10.510.121Hs-
H-38.0 - 8.38.251Hd³J = 8.4 Hz
H-67.9 - 8.28.101Hd⁴J = 2.1 Hz
H-47.7 - 8.07.981Hdd³J = 8.4 Hz, ⁴J = 2.1 Hz
Peak-by-Peak Assignment
  • δ 13.5 (br s, 1H): The very broad signal far downfield is characteristic of the carboxylic acid proton, confirming the presence of the -COOH group.

  • δ 10.12 (s, 1H): This sharp singlet in the aldehyde region is unequivocally assigned to the -CHO proton. Its integration of 1H is consistent with this assignment.

  • δ 8.25 (d, 1H, J = 8.4 Hz): This doublet is assigned to H-3. The large coupling constant of 8.4 Hz is typical for ortho coupling and confirms its adjacency to H-4.

  • δ 8.10 (d, 1H, J = 2.1 Hz): This doublet with a small coupling constant is assigned to H-6. The 2.1 Hz coupling is characteristic of a meta relationship, confirming its coupling to H-4.

  • δ 7.98 (dd, 1H, J = 8.4, 2.1 Hz): This doublet of doublets is assigned to H-4. It exhibits both a large ortho coupling (8.4 Hz) from H-3 and a small meta coupling (2.1 Hz) from H-6. This complex splitting pattern is a definitive fingerprint for the 1,2,4-trisubstitution pattern of the aromatic ring.

The experimental data aligns exceptionally well with the theoretical predictions. The integration values (1:1:1:1:1) confirm the presence of five distinct protons. The chemical shifts and, most importantly, the coupling patterns provide conclusive evidence for the specific isomeric structure of this compound. Any other isomer, such as 3-Bromo-2-formylbenzoic acid, would produce a completely different set of splitting patterns in the aromatic region.

Conclusion

The ¹H NMR analysis of this compound provides a clear and definitive method for its structural confirmation. Through a systematic approach involving theoretical prediction, careful experimental execution, and detailed spectral interpretation, each proton in the molecule can be unambiguously assigned. The observed chemical shifts are consistent with the powerful electron-withdrawing effects of the formyl and carboxylic acid substituents, while the spin-spin coupling constants provide an irrefutable map of the proton connectivity on the aromatic ring. This guide demonstrates how ¹H NMR spectroscopy serves as a self-validating system, providing researchers, scientists, and drug development professionals with a high degree of confidence in the identity and purity of this important chemical intermediate.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-formylbenzoic Acid and 2-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the chemical reactivity of 5-Bromo-2-formylbenzoic acid and its parent compound, 2-formylbenzoic acid. As versatile bifunctional reagents, these molecules are pivotal starting materials in the synthesis of a wide array of heterocyclic systems, including phthalides, isoindolinones, and phthalazinones, which are core scaffolds in numerous pharmaceutical agents.[1][2] Understanding the nuanced differences in their reactivity, imparted by the presence of a bromine substituent, is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an organic molecule is intrinsically linked to its structure and the electronic distribution across its framework. The key to understanding the differences between 2-formylbenzoic acid and its 5-bromo derivative lies in analyzing the interplay of the substituents on the aromatic ring.

2-Formylbenzoic Acid: A Profile

2-Formylbenzoic acid (also known as 2-carboxybenzaldehyde) features two electron-withdrawing groups (EWGs), an aldehyde (-CHO) and a carboxylic acid (-COOH), positioned ortho to one another.[3]

  • Electronic Effects : Both the aldehyde and carboxylic acid groups deactivate the benzene ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive (-I) and resonance (-M) effects.[4] This withdrawal renders the carbonyl carbon of the aldehyde group highly electrophilic and susceptible to nucleophilic attack.[5][6]

  • Structural Peculiarity : A crucial characteristic of this molecule is its existence in a ring-chain tautomeric equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[2][7] This equilibrium can be influenced by solvent and pH, and the cyclic form can be the dominant reacting species in certain transformations.

  • Steric Considerations : The ortho-disposition of the two functional groups can introduce steric hindrance, potentially impeding the approach of bulky reagents to either the aldehyde or the carboxylic acid function.[8][9]

This compound: The Impact of Halogenation

The introduction of a bromine atom at the 5-position (para to the aldehyde and meta to the carboxylic acid) significantly perturbs the electronic landscape of the molecule.[10][11]

  • Inductive Effect (-I) : As an electronegative element, bromine exerts a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring. This effect is distance-dependent but influences the entire molecule.[12]

  • Resonance Effect (+M) : The lone pairs on the bromine atom can be delocalized into the benzene ring, a positive mesomeric or resonance effect. This effect donates electron density and primarily influences the ortho and para positions.[12]

For halogens, the inductive effect (-I) is generally stronger and dominates the overall electronic influence, leading to a net deactivation of the ring. However, the resonance effect (+M) still governs the directing effect in electrophilic substitutions.

G cluster_0 Electronic Effects: 2-Formylbenzoic Acid cluster_1 Electronic Effects: this compound a C(=O)OH c Benzene Ring a->c -I, -M b CHO b->c -I, -M d C(=O)OH f Benzene Ring d->f -I, -M e CHO e->f -I, -M g Br f->g +M g->f -I

Caption: Dominant electronic effects of substituents.

Comparative Reactivity: A Head-to-Head Analysis

The electronic perturbations introduced by the bromine atom create distinct differences in the reactivity of the key functional groups.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The cornerstone reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[13] The rate of this reaction is directly proportional to the electrophilicity of this carbon.

  • 2-Formylbenzoic Acid : The carbonyl carbon is already electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the adjacent ring and carboxyl group.

  • This compound : The powerful electron-withdrawing inductive effect (-I) of the bromine atom, located para to the aldehyde, further depletes the electron density of the aromatic ring. This withdrawal is relayed to the aldehyde group, significantly increasing the partial positive charge on the carbonyl carbon.

G start Aldehyde + Nucleophile (Nu⁻) step1 Nucleophile attacks electrophilic carbonyl carbon start->step1 Step 1 step2 Tetrahedral alkoxide intermediate forms step1->step2 π-bond breaks step3 Protonation (e.g., by H₂O or acid) gives the final alcohol product step2->step3 Step 2 end Alcohol Product step3->end

Caption: General mechanism for nucleophilic addition.

Reactivity of the Carboxylic Acid Group: Acidity and Derivatization

The primary chemical property of the carboxylic acid group is its acidity, which is dictated by the stability of its conjugate base, the carboxylate anion.

  • 2-Formylbenzoic Acid : The carboxylate is stabilized by the electron-withdrawing aldehyde group.

  • This compound : The bromine atom is positioned meta to the carboxylic acid. Its strong inductive effect (-I) provides an additional pathway for delocalizing and stabilizing the negative charge of the carboxylate anion.[14][15]

Reactivity of the Aromatic Ring: Electrophilic Substitution

The presence of multiple deactivating groups makes electrophilic aromatic substitution challenging for both molecules.

  • 2-Formylbenzoic Acid : The ring is strongly deactivated. Any substitution, if forced, would occur at the positions meta to both the aldehyde and carboxyl groups (positions 4 and 6).

  • This compound : The ring is rendered even more electron-deficient by the cumulative deactivating effects of the aldehyde, carboxylic acid, and the bromine's inductive pull. This makes electrophilic substitution exceedingly difficult.

Data Summary and Experimental Protocols

The theoretical analysis is best supported by experimental data and validated protocols.

Physicochemical Properties
Property2-Formylbenzoic AcidThis compound
Molecular Formula C₈H₆O₃C₈H₅BrO₃
Molecular Weight 150.13 g/mol [3]229.03 g/mol [10][16]
CAS Number 119-67-54785-52-8[10]
Melting Point 94-96 °C[17]Not specified, solid form[16]
Comparative Reactivity Summary
Reaction TypeMost Reactive SpeciesRationale
Nucleophilic Addition (at -CHO) This compoundIncreased electrophilicity of carbonyl carbon due to Br -I effect.
Deprotonation (Acidity of -COOH) This compoundEnhanced stability of carboxylate anion due to Br -I effect.
Electrophilic Aromatic Substitution 2-Formylbenzoic AcidLess deactivation of the aromatic ring.

Experimental Protocols

The following protocols are designed to empirically test the reactivity differences discussed.

Protocol 1: Comparative Wittig Reaction

The Wittig reaction transforms an aldehyde into an alkene and is an excellent probe for carbonyl electrophilicity.[18][19][20] A more reactive aldehyde will typically result in a faster reaction or a higher yield under identical, non-saturating conditions.

Methodology:

  • Ylide Preparation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting deep red/orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction : Prepare two separate reaction flasks, each containing either 2-formylbenzoic acid (1.0 eq) or this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool both aldehyde solutions to 0 °C.

  • Transfer the prepared ylide solution via cannula into each of the aldehyde solutions simultaneously (or in rapid succession) and at an identical rate.

  • Allow both reactions to stir at room temperature.

  • Analysis : Monitor the consumption of the starting aldehyde in both reactions at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) or LC-MS.

  • Expected Outcome : The reaction containing this compound is predicted to show a faster rate of aldehyde consumption compared to the reaction with 2-formylbenzoic acid, reflecting its higher electrophilicity.

Protocol 2: Comparative One-Pot Reductive Amination

Reductive amination involves the formation of an imine from an aldehyde and an amine, followed by its reduction to a new amine.[21][22] The initial imine formation is often the rate-limiting step and is accelerated by a more electrophilic aldehyde.

Causality of Reagent Choice : Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this one-pot protocol.[23] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion that forms in situ. This selectivity is crucial for achieving high yields in a one-pot process.[22][23]

G start Combine Aldehyde, Amine (e.g., Benzylamine), and Solvent (e.g., DCE) step1 Add Acetic Acid (cat.) to facilitate imine formation start->step1 step2 Stir at room temperature (e.g., 30-60 minutes) step1->step2 step3 Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions step2->step3 step4 Stir until reaction is complete (Monitor by TLC/LC-MS) step3->step4 step5 Aqueous Workup (e.g., NaHCO₃ quench) step4->step5 end Isolate Final Amine Product step5->end

Caption: Workflow for one-pot reductive amination.

Methodology:

  • Reaction Setup : In two separate flasks, dissolve 2-formylbenzoic acid (1.0 eq) and this compound (1.0 eq) in an appropriate solvent like 1,2-dichloroethane (DCE).

  • Add benzylamine (1.05 eq) to each flask, followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixtures at room temperature for 1 hour to allow for imine formation.

  • Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each flask over 10 minutes.

  • Analysis : Monitor both reactions for the disappearance of the starting materials and the appearance of the final secondary amine product by TLC or LC-MS.

  • Expected Outcome : The rate of product formation is expected to be higher for this compound due to the accelerated initial formation of the imine intermediate.

Conclusion

While structurally similar, this compound and 2-formylbenzoic acid exhibit distinct reactivity profiles rooted in fundamental electronic principles. The addition of a bromine atom at the 5-position serves primarily to enhance the electron-withdrawing character of the molecular framework via its powerful inductive effect.

This leads to three key consequences for the synthetic chemist:

  • Enhanced Aldehyde Reactivity : The carbonyl group of this compound is significantly more electrophilic, making it the preferred substrate for nucleophilic addition reactions where faster rates or milder conditions are desired.

  • Increased Acidity : The carboxylic acid function is more acidic in the brominated analog, a factor to consider in base-sensitive applications.

  • Diminished Aromatic Reactivity : The benzene ring of the bromo-derivative is exceptionally deactivated, rendering it inert to all but the most forcing electrophilic aromatic substitution conditions.

By understanding these differences, researchers can strategically select the appropriate building block to achieve their desired synthetic outcomes with greater efficiency and control.

References

A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The purity of 5-Bromo-2-formylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is a critical quality attribute that dictates the efficiency of subsequent reactions and the impurity profile of the final product.[1][2] This guide provides an in-depth, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate purity determination of this compound. We will dissect the causality behind the methodological choices, from mobile phase composition to column chemistry, ensuring the protocol is a self-validating system. Furthermore, this guide will objectively compare the established HPLC method with its modern alternative, Ultra-Performance Liquid Chromatography (UPLC), providing the experimental data and rationale necessary for researchers, scientists, and drug development professionals to select the most appropriate technology for their specific analytical needs.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₅BrO₃) is a substituted aromatic carboxylic acid.[3] Its bifunctional nature, containing both a carboxylic acid and an aldehyde group, makes it a versatile building block. However, impurities arising from its synthesis—such as positional isomers or residual starting materials—can lead to significant downstream consequences. Ensuring the purity of this intermediate is paramount for guaranteeing the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API).[4][5] High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical analysis for its robustness, precision, and reliability in separating and quantifying components within a mixture.[6]

Recommended Purity Method: Reversed-Phase HPLC

The Principle of Separation: Taming Polarity and Ionization

The chosen method is based on reversed-phase chromatography, the most common separation mode in HPLC.[7] In this technique, the analyte, this compound, is partitioned between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase. The molecule's aromatic ring provides the necessary hydrophobicity to interact with and retain on the C18 column.

A critical factor for analyzing acidic compounds like this is the control of ionization. The carboxylic acid moiety (–COOH) will ionize to its conjugate base (–COO⁻) at a pH above its pKa. The ionized form is highly polar and will have very little retention on a reversed-phase column, resulting in poor peak shape and unreliable quantification. To counteract this, the mobile phase is acidified with phosphoric acid.[1] By maintaining a low pH (typically between 2-3), well below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form (–COOH). This state enhances its hydrophobicity, promoting controlled retention and leading to sharp, symmetrical chromatographic peaks.[8]

Experimental Protocol: HPLC Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[9]

Instrumentation & Materials:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

  • Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (ACS grade).

  • This compound reference standard.

Solution Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-17.1 min: 80% to 30% B17.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

System Suitability Testing (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if it meets the following criteria, which are based on common pharmaceutical practices and regulatory expectations.[9][10]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%
Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the entire analytical procedure.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A & B prep_diluent Prepare Diluent prep_mobile->prep_diluent prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample check_sst Verify SST Criteria (Tailing, Plates, %RSD) sst->check_sst check_sst->prep_std Fail check_sst->inject_sample Pass acquire_data Acquire Chromatogram (22 min) inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate Purity: % Purity = (Area_main / Area_total) * 100 integrate->calculate report Final Report calculate->report

Caption: Experimental workflow from preparation to final purity calculation.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a technological advancement over traditional HPLC.[11] It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher system pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[11][12] This fundamental difference in hardware and column chemistry leads to significant performance variations.

Causality: How Smaller Particles Drive Performance

The core advantage of UPLC stems from the van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency (plate height). The smaller, sub-2 µm particles in UPLC columns lead to a more efficient packing, which significantly reduces band broadening.[13] This enhanced efficiency allows for the use of higher flow rates without a major loss in resolution, directly translating to faster analysis times. The increased surface area of the smaller particles also improves separation efficiency, resulting in sharper peaks and better resolution between closely eluting compounds.[14][15]

The diagram below illustrates this cause-and-effect relationship.

cluster_tech cluster_outcome tech_hplc HPLC (3-5 µm particles) Low-Medium Pressure outcome_speed Faster Analysis Time tech_uplc UPLC (<2 µm particles) High Pressure tech_uplc->outcome_speed Allows higher flow rate outcome_res Higher Resolution tech_uplc->outcome_res Increases column efficiency outcome_solvent Lower Solvent Use outcome_speed->outcome_solvent Shorter run times outcome_sens Greater Sensitivity outcome_res->outcome_sens Sharper peaks (less diffusion)

Caption: Logical relationship between core technology and performance outcomes.

Comparative Data Overview

The following table summarizes the expected performance differences when analyzing this compound using the described method on both HPLC and an equivalent UPLC system.

Performance MetricStandard HPLCUPLC AlternativeRationale & Field Insights
Analysis Time ~22 minutes~3-5 minutesUPLC's higher pressure and efficiency allow for significantly faster gradients and shorter run times, dramatically increasing sample throughput.[11][13][14]
Resolution Adequate for baselineSuperiorUPLC provides sharper peaks and can better separate closely eluting impurities, which is critical for accurate purity determination in complex samples.[11][13][14]
Sensitivity (LOD/LOQ) Standard2-3x HigherThe narrower peaks from UPLC result in a greater peak height for the same mass, improving the signal-to-noise ratio and lowering detection limits.[13][14]
Solvent Consumption ~22 mL / injection~2-4 mL / injectionThe combination of lower flow rates and much shorter run times leads to a 70-80% reduction in solvent use, offering significant cost savings and environmental benefits.[12][14]
System Backpressure 1500 - 3000 psi8000 - 12000 psiUPLC operates at much higher pressures, requiring specialized pumps, injectors, and columns that can withstand these forces.[12][13]
Initial Cost LowerHigherUPLC systems are more expensive than standard HPLC instruments due to the advanced engineering required for high-pressure operation.[11]
Method Robustness HighModerate-HighHPLC methods are often considered workhorses in QC labs due to their tolerance for minor variations. UPLC systems can be more sensitive to matrix effects and require cleaner samples.[14]

Conclusion and Recommendations

The detailed RP-HPLC method presented in this guide is robust, reliable, and well-suited for the routine purity assessment of this compound. Its adherence to fundamental chromatographic principles and inclusion of system suitability checks ensures trustworthy and reproducible results.

The choice between HPLC and UPLC is a strategic one, dependent on the specific needs of the laboratory:

  • Choose HPLC for:

    • Established Quality Control (QC) environments where methods are validated and consistency is prioritized over speed.[14]

    • Laboratories with budget constraints, as the initial capital investment is lower.[11]

    • Applications where high throughput is not the primary driver.

  • Choose UPLC for:

    • High-throughput screening environments, such as in drug discovery or process development, where speed is critical.[11]

    • Analysis of complex samples containing numerous closely eluting impurities that demand higher resolving power.[13]

    • Laboratories focused on "green chemistry" and reducing operational costs through lower solvent consumption.[14]

Ultimately, both techniques are powerful tools for ensuring the quality of pharmaceutical intermediates. By understanding the causality behind their performance differences, researchers can make an informed decision that aligns with their scientific and operational goals.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Benzoic Acids

5-Bromo-2-formylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, featuring a carboxylic acid, an aldehyde, and a bromine atom on an aromatic ring, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. The choice of ionization technique is paramount, as it dictates the extent of fragmentation and the nature of the information that can be gleaned from the analysis. This guide will compare and contrast three common ionization methods—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—providing the foundational knowledge to select the optimal analytical strategy.

Comparing Ionization Techniques for this compound Analysis

The selection of an ionization source is a critical first step in the mass spectrometric analysis of this compound, as the energy imparted to the molecule during ionization will determine the degree of fragmentation observed.

Ionization TechniquePrincipleFragmentationBest Suited For
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation (M+•).Extensive ("Hard" Ionization)Structural elucidation of volatile and thermally stable compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions.Minimal ("Soft" Ionization)Analysis of polar, thermally labile, and high molecular weight compounds, often coupled with liquid chromatography (LC-MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, typically forming singly charged ions.Minimal ("Soft" Ionization)Analysis of large biomolecules, polymers, and other non-volatile compounds. Can be useful for direct tissue analysis.

Predicted Fragmentation Pathways of this compound

A detailed understanding of the fragmentation patterns is crucial for the structural confirmation of this compound. The following sections predict the fragmentation behavior under different ionization techniques based on established chemical principles and data from related molecules.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[1] The molecular ion (M+•) of this compound has a nominal mass of 228/230 u, reflecting the isotopic abundance of 79Br and 81Br.[2]

G M [C₈H₅BrO₃]⁺• m/z 228/230 M_minus_OH [M-OH]⁺ m/z 211/213 M->M_minus_OH -OH• M_minus_CHO [M-CHO]⁺ m/z 199/201 M->M_minus_CHO -CHO• M_minus_COOH [M-COOH]⁺ m/z 183/185 M->M_minus_COOH -COOH• M_minus_Br [M-Br]⁺ m/z 149 M->M_minus_Br -Br• M_minus_CO [M-OH-CO]⁺ m/z 183/185 M_minus_OH->M_minus_CO -CO M_minus_CHO_CO [M-CHO-CO]⁺ m/z 171/173 M_minus_CHO->M_minus_CHO_CO -CO

Key predicted fragments in the EI mass spectrum include:

  • [M]⁺ at m/z 228/230 : The molecular ion, showing the characteristic 1:1 isotopic pattern for a single bromine atom.[1]

  • [M-OH]⁺ at m/z 211/213 : Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation pathway for benzoic acids.[3]

  • [M-CHO]⁺ at m/z 199/201 : Loss of the formyl radical.

  • [M-COOH]⁺ at m/z 183/185 : Loss of the carboxylic acid group as a radical. This fragment is supported by NIST data for this compound.[2]

  • [M-Br]⁺ at m/z 149 : Cleavage of the carbon-bromine bond.

  • [M-OH-CO]⁺ at m/z 183/185 : Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment. This fragment coincides with the [M-COOH]⁺ fragment.

  • Further Fragmentation : The benzoyl-type cations can further lose CO, and the aromatic ring can undergo cleavage to produce smaller fragments.

The "ortho effect" may also play a role, where the adjacent formyl and carboxylic acid groups interact, potentially leading to the loss of water (H₂O) after intramolecular rearrangement, although this is more commonly observed in ESI.[4]

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.[5]

Positive Ion Mode ([M+H]⁺, m/z 229/231):

G MH [C₈H₆BrO₃]⁺ m/z 229/231 MH_minus_H2O [M+H-H₂O]⁺ m/z 211/213 MH->MH_minus_H2O -H₂O MH_minus_H2O_CO [M+H-H₂O-CO]⁺ m/z 183/185 MH_minus_H2O->MH_minus_H2O_CO -CO

  • [M+H-H₂O]⁺ at m/z 211/213 : Loss of a neutral water molecule is a common fragmentation pathway for protonated carboxylic acids.

  • [M+H-H₂O-CO]⁺ at m/z 183/185 : Subsequent loss of carbon monoxide.

Negative Ion Mode ([M-H]⁻, m/z 227/229):

G M_minus_H [C₈H₄BrO₃]⁻ m/z 227/229 M_minus_H_minus_CO2 [M-H-CO₂]⁻ m/z 183/185 M_minus_H->M_minus_H_minus_CO2 -CO₂

  • [M-H-CO₂]⁻ at m/z 183/185 : Decarboxylation, the loss of a neutral carbon dioxide molecule, is a characteristic fragmentation of deprotonated carboxylic acids.[6]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is also a soft ionization technique, and for small molecules like this compound, it is expected to primarily produce protonated molecules [M+H]⁺ or adducts with matrix or salt ions (e.g., [M+Na]⁺, [M+K]⁺). Fragmentation is generally minimal but can be induced in a TOF/TOF instrument (MALDI-MS/MS). The fragmentation pattern in MALDI-MS/MS would be similar to that observed in ESI-MS/MS.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound and its derivatives.

Protocol 1: GC-MS with Electron Ionization

This protocol is suitable for the analysis of thermally stable and volatile derivatives of this compound. Derivatization is often necessary for carboxylic acids to improve their chromatographic properties.

1. Derivatization (Methylation with Diazomethane - use with extreme caution in a fume hood): a. Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., diethyl ether). b. Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. c. Allow the reaction to proceed for 10-15 minutes. d. Gently bubble nitrogen gas through the solution to remove excess diazomethane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-350.

3. Data Acquisition and Analysis: a. Acquire data in full scan mode. b. Identify the peak corresponding to the derivatized analyte. c. Extract the mass spectrum and compare it with the predicted fragmentation pattern.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Derivatization Derivatization (e.g., Methylation) Injection Injection Derivatization->Injection GC_Separation GC_Separation Injection->GC_Separation Separation Ionization Ionization GC_Separation->Ionization EI Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Quadrupole Detection Detection Mass_Analysis->Detection

Protocol 2: LC-MS/MS with Electrospray Ionization

This protocol is ideal for the direct analysis of this compound and its derivatives without the need for derivatization.

1. Sample Preparation: a. Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. b. Filter the sample through a 0.22 µm syringe filter if necessary.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • ESI Source Conditions (Negative Ion Mode):
  • Capillary Voltage: 2.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/h.
  • Desolvation Gas Flow: 800 L/h.
  • MS/MS Conditions:
  • Precursor Ion: m/z 227.
  • Collision Gas: Argon.
  • Collision Energy: 15-25 eV (optimize for the desired fragmentation).

3. Data Acquisition and Analysis: a. Acquire data in Multiple Reaction Monitoring (MRM) mode for quantification or product ion scan mode for structural confirmation. b. Analyze the resulting chromatograms and mass spectra.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Dissolution Dissolution in Mobile Phase Injection Injection Dissolution->Injection LC_Separation LC_Separation Injection->LC_Separation Separation Ionization Ionization LC_Separation->Ionization ESI MS1_Selection MS1_Selection Ionization->MS1_Selection Precursor Ion CID CID MS1_Selection->CID Collision Cell MS2_Analysis MS2_Analysis CID->MS2_Analysis Product Ions Detection Detection MS2_Analysis->Detection

Conclusion: A Multi-faceted Approach to Analysis

The mass spectrometric analysis of this compound and its derivatives is a nuanced task that requires a careful selection of ionization techniques and a thorough understanding of fragmentation chemistry. Electron ionization provides a detailed structural fingerprint through extensive fragmentation, while electrospray ionization offers a softer approach, ideal for coupling with liquid chromatography and for targeted fragmentation using tandem mass spectrometry. MALDI-MS presents an alternative for direct analysis from complex mixtures or surfaces. By understanding the principles and predicted fragmentation pathways outlined in this guide, researchers can confidently design and interpret mass spectrometry experiments for the robust characterization of these important chemical entities.

References

A Comparative Guide to the Supramolecular Architectures of 5-Bromo-2-formylbenzoic Acid Derivatives Explored by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3D Molecular Structure

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates how a molecule interacts with biological targets, its physical properties such as solubility and stability, and its ability to self-assemble into functional materials. 5-Bromo-2-formylbenzoic acid is a versatile building block, its constituent formyl, carboxylic acid, and bromo groups providing a rich tapestry of possible chemical modifications and intermolecular interactions. Understanding the crystal structures of its derivatives through the powerful lens of single-crystal X-ray crystallography provides invaluable insights into structure-property relationships. This guide offers a comparative analysis of the crystallographic data of several this compound derivatives, providing researchers with a framework for understanding how molecular modifications influence solid-state architecture. While the crystal structure of the parent this compound is not publicly available at the time of this writing, a comparative study of its derivatives nonetheless reveals recurring structural motifs and the profound influence of substituent choice on supramolecular assembly.

The Crystallographer's Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully elucidated three-dimensional crystal structure is a meticulous process that combines synthetic chemistry with precise physical measurement. This workflow is fundamental to obtaining the high-quality data necessary for comparative structural analysis.

workflow Figure 1: The Experimental Workflow in X-ray Crystallography A Synthesis of Derivative B Purification A->B e.g., Recrystallization, Chromatography C Crystal Growth B->C e.g., Slow Evaporation, Vapor Diffusion D X-ray Diffraction Data Collection C->D Mounting & Screening E Data Processing & Reduction D->E Integration & Scaling F Structure Solution & Refinement E->F Direct Methods, Fourier Synthesis G Structural Analysis & Validation F->G Geometric Analysis, Validation

Caption: Figure 1: The Experimental Workflow in X-ray Crystallography

Part A: The Art and Science of Crystal Growth

The most critical and often challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality[1]. For organic molecules like the derivatives of this compound, slow evaporation is a widely successful technique[2].

Causality in Solvent Selection: The choice of solvent is a crucial parameter. An ideal solvent will dissolve the compound to create a near-saturated solution, but not be so volatile that precipitation occurs before well-ordered crystals can form[1][2]. For the benzoic acid derivatives discussed here, solvents like acetone or dioxane are often employed. These solvents are polar enough to dissolve the carboxylic acid moiety but have a moderate evaporation rate, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice[3][4]. The use of a solvent mixture, one in which the compound is soluble and another in which it is less soluble (an anti-solvent), is another powerful technique known as vapor diffusion, which can yield high-quality crystals from milligram quantities of material[1].

Part B: A Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a generalized, yet detailed, protocol for the structural determination of a this compound derivative.

Step 1: Crystal Mounting A visually inspected, defect-free single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of nitrogen gas to a low temperature (commonly 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

Step-2: Data Collection The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal. The crystal is rotated through a series of angles, and the diffracted X-rays are recorded on a detector[5][6]. The collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Step 3: Data Processing and Structure Solution The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The structure is then "solved" using computational methods, such as direct methods, which generate an initial electron density map[5].

Step 4: Structure Refinement An atomic model is built into the initial electron density map. This model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate molecular structure[5].

Comparative Structural Analysis of Derivatives

The true power of crystallography lies in the ability to compare related structures and deduce the influence of functional group modifications on the supramolecular assembly. Here, we compare the crystal structures of two derivatives of brominated benzoic acids.

Parameter4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid[3]5-Bromo-2-(phenylamino)benzoic acid[4]
Chemical Formula C₁₄H₁₀BrNO₃C₁₃H₁₀BrNO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 28.5763(8)15.2054(3)
b (Å) 6.8690(2)3.8818(1)
c (Å) 6.1235(2)19.8109(4)
β (°) 94.411(3)107.0391(10)
Volume (ų) 1198.81(6)1118.00(4)
Z 44
Key Supramolecular Synthons Carboxylic acid dimer (R²₂(8) motif)Carboxylic acid dimer (R²₂(8) motif)
Other Notable Interactions Intramolecular O-H···N hydrogen bondIntramolecular N-H···O hydrogen bond
Discussion of Supramolecular Motifs

A dominant and highly predictable supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds[4][7]. This robust interaction, denoted by the graph-set notation R²₂(8), is observed in both of the derivatives presented in the table. This demonstrates that even with significant changes to other parts of the molecule, the carboxylic acid's strong hydrogen bonding propensity often dictates the primary packing motif.

Caption: Figure 2: The R²₂(8) hydrogen bonding motif in carboxylic acid dimers.

In the case of 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid, the Schiff base derivative, an intramolecular O-H···N hydrogen bond is also present, which contributes to the planarity of the molecule[3]. For 5-Bromo-2-(phenylamino)benzoic acid, a similar intramolecular N-H···O hydrogen bond is observed[4]. These intramolecular interactions satisfy a hydrogen bond donor and acceptor within the same molecule, which can then influence how the molecules pack in the crystal lattice.

The bromine atom in these structures can also participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. While not explicitly detailed as the primary interaction in the referenced studies, the presence of the bromine atom provides a potential site for further tuning the supramolecular architecture.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other techniques offer complementary information:

  • Powder X-ray Diffraction (PXRD): This technique is used on polycrystalline materials and provides a "fingerprint" of the crystalline phase. It is invaluable for identifying polymorphs (different crystal forms of the same compound) and for quality control in manufacturing[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution. Comparing solution-state NMR data with the solid-state structure from X-ray crystallography can reveal conformational changes that occur upon crystallization.

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict crystal structures and rationalize observed packing motifs. These methods can also be used to calculate the energies of different intermolecular interactions, providing a deeper understanding of the forces that govern crystallization.

Conclusion

The crystallographic analysis of this compound derivatives reveals the remarkable predictability of certain supramolecular synthons, particularly the robust carboxylic acid dimer. However, it also highlights the subtle interplay of weaker interactions and steric effects introduced by different substituents, which can lead to variations in the overall crystal packing. This guide demonstrates that a comparative crystallographic approach is a powerful tool for understanding how molecular-level changes are translated into macroscopic material properties. For researchers in drug development and materials science, these insights are crucial for the rational design of molecules with desired solid-state characteristics.

References

Comparative Study of the Biological Activity of 5-Bromo-2-formylbenzoic Acid Analogs: A Guide to Synthesis, Evaluation, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Drug Discovery Professionals

Abstract

The 5-Bromo-2-formylbenzoic acid scaffold is a versatile starting point for the development of novel therapeutic agents. Its unique trifunctional architecture—comprising a carboxylic acid, an aldehyde, and a bromine substituent on an aromatic ring—provides multiple reactive sites for chemical modification, enabling the creation of diverse analog libraries. This guide presents a comparative framework for evaluating the biological activities of these analogs, with a focus on anticancer and antimicrobial applications. We provide detailed synthetic strategies, validated experimental protocols for activity assessment, and an analysis of potential structure-activity relationships (SAR) to inform rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Potential of the this compound Scaffold

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anticancer effects[1]. The specific scaffold, this compound, offers three key features for chemical elaboration:

  • The Formyl Group (-CHO): An electrophilic center ideal for forming Schiff bases (imines) through condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid introduction of a wide variety of substituents to probe for desired biological functions.

  • The Carboxylic Acid Group (-COOH): Provides a handle for forming amides or esters. It also imparts crucial physicochemical properties, such as water solubility and the ability to form hydrogen bonds with biological targets. In many drug scaffolds, this group mimics a phosphate moiety, enabling interaction with nucleotide-binding sites in enzymes like Poly (ADP-ribose) polymerase (PARP)[2][3].

  • The Bromo Substituent (-Br): This electron-withdrawing group significantly influences the electronic properties of the aromatic ring. Halogen atoms are known to enhance membrane permeability and can participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to protein targets[4].

Given these features, analogs of this compound are promising candidates for development as anticancer agents (potentially via PARP inhibition) and novel antimicrobials.

Synthesis of Analogs: A Schiff Base Approach

A robust and efficient method for generating a diverse library of analogs from this compound is through the synthesis of Schiff bases. This involves the condensation of the aldehyde group with a variety of primary amines (R-NH₂). This reaction is typically performed under mild conditions and proceeds with high yield.

Caption: General reaction scheme for the synthesis of Schiff base analogs.

Protocol: General Synthesis of Schiff Base Analogs

Causality: This protocol utilizes ethanol as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux. A catalytic amount of acid (like acetic acid) can be added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. The removal of water, either azeotropically or with a drying agent, drives the equilibrium towards the product.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

  • Amine Addition: Add 1.1 equivalents of the desired primary amine to the solution. The slight excess of the amine ensures the complete consumption of the starting aldehyde.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the structure of the synthesized analog using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Biological Activities

While a direct comparative dataset for a full series of this compound analogs is not yet published, we can infer potential activities from published data on structurally related compounds. This data provides the foundational rationale for screening this new series of analogs.

Anticancer Activity

Benzoic acid derivatives and compounds containing the bromo-phenyl moiety have demonstrated significant anticancer activity. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer cell proliferation and survival, such as PARP[5][6]. PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[2][3].

Table 1: Anticancer Activity of Structurally Related Compounds

Compound Class/ScaffoldCancer Cell LineActivity Metric (IC₅₀)Reference Source
Isatin DerivativesJurkat (T-cell leukemia)0.03 µM[5]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesA-549 (Lung), MCF-7 (Breast)1.15 - 12.3 µM[6]
Stilbene DerivativesVariousVaries (µM to nM range)[7][8]
Benzofuran-triazole hybridsA-549 (Lung), HeLa (Cervical)Data in nM concentrations[9]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that the presence of a bromo-substituted aromatic ring is a common feature in potent anticancer compounds. The proposed Schiff base analogs should be screened against a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA-mutant breast or ovarian cancer cell lines), to test the PARP inhibition hypothesis.

Antimicrobial Activity

Benzoic acid itself is used as a food preservative due to its antimicrobial properties[1]. Derivatization can significantly enhance this activity. Studies on various benzoic acid derivatives show that factors like lipophilicity and electronic effects, influenced by substituents like halogens, play a crucial role in their potency against both Gram-positive and Gram-negative bacteria[1][10].

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassBacterial StrainActivity Metric (MIC)Reference Source
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC = 2.11 µM/ml[4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide (Hydrazone)Staphylococcus aureus2.5 mg/mL[11]
Benzoic acidEscherichia coli O157:H71 mg/mL[1]
Amide Derivative 5aE. coli / B. subtilis3.12 µg/mL / 6.25 µg/mL[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

The consistent activity of bromo-substituted aromatic compounds against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria strongly supports screening the proposed analogs for antimicrobial properties.

In-Depth Experimental Protocols

To ensure data is robust and reproducible, standardized protocols must be used. The following are detailed, self-validating workflows for assessing anticancer and antimicrobial activity.

Protocol: Anticancer Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 or A-549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Causality: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative method that provides a more precise measure of potency than diffusion-based assays.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 25923) in Müller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL[1].

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only sterile MHB (no bacteria or compound).

    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) and the inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new anticancer and antimicrobial agents. The synthetic accessibility of its Schiff base analogs allows for the rapid generation of a diverse chemical library. By employing the standardized biological evaluation protocols detailed in this guide, researchers can efficiently identify lead compounds.

Future work should focus on:

  • Expanding the Analog Library: Synthesizing analogs from a wider range of primary amines, including those with heterocyclic or other functional groups known to impart biological activity.

  • Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and mechanisms. For anticancer compounds, this would include PARP enzyme inhibition assays and cell cycle analysis[6].

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been tested, developing QSAR models to guide the rational design of next-generation compounds with improved potency and selectivity[4].

References

FT-IR spectroscopy to identify functional groups in 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Functional Group Identification in 5-Bromo-2-formylbenzoic Acid via FT-IR Spectroscopy

Introduction: The Role of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the interaction of infrared radiation with a sample; molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds. This absorption pattern creates a unique spectral "fingerprint," allowing researchers to deduce the presence of key functional groups such as carbonyls, hydroxyls, and aromatic rings. For drug development professionals, FT-IR is a first-line technique for confirming molecular identity, assessing purity, and monitoring chemical reactions.

This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, a trifunctional aromatic compound. By dissecting its structure and comparing its expected spectral features to simpler, related molecules, we will demonstrate how to confidently assign its characteristic absorption bands.

Molecular Structure: A Trifecta of Functionality

This compound (C₈H₅BrO₃) presents a rich landscape for FT-IR analysis.[1][2] Its structure incorporates three distinct functional regions attached to a benzene ring: a carboxylic acid group (-COOH), an aldehyde group (-CHO), and a bromine atom (-Br). The relative positions of these groups (1,2,4-trisubstitution) also impart unique spectral characteristics. Our analysis will focus on identifying the vibrational signatures of each of these components.

Deconstructing the Spectrum: Signature Vibrations

The uniqueness of the this compound spectrum arises from the superposition of absorptions from each functional group, with electronic effects like conjugation and steric interactions causing subtle shifts in band positions.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides some of the most distinct and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which causes the molecules to exist as dimers in the solid state, the O-H stretch of a carboxylic acid is one of the broadest and most intense absorptions in the entire spectrum.[3] It typically appears as a vast envelope from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[4][5][6] This broad feature will often obscure the sharper aromatic C-H stretching peaks in the same region.

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid is a strong, sharp peak. For aromatic carboxylic acids existing as dimers, this band is typically found between 1710-1680 cm⁻¹ .[7] The conjugation of the carbonyl with the aromatic ring slightly lowers its frequency compared to a saturated carboxylic acid.[6]

  • C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretch, usually found in the 1320-1210 cm⁻¹ region, and out-of-plane O-H bending, which gives a broad peak around 960-900 cm⁻¹ .[3][5]

The Aldehyde Group (-CHO)

The aldehyde group provides its own set of characteristic absorptions that distinguish it from other carbonyl-containing functionalities.

  • C=O (Carbonyl) Stretching: The aldehyde carbonyl also gives a strong, sharp absorption. For aromatic aldehydes, this peak is expected in the 1710-1685 cm⁻¹ range.[8][9] In this compound, this absorption will likely overlap or appear as a shoulder to the carboxylic acid carbonyl peak, potentially creating a broadened or complex carbonyl region.

  • Aldehydic C-H Stretching (Fermi Doublet): This is a hallmark of aldehydes. Two weak to medium intensity bands appear in the region of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ .[8][10] The lower frequency band is particularly diagnostic, as few other absorptions appear in this region.[11]

The Substituted Aromatic Ring

The benzene ring contributes several characteristic peaks to the spectrum.

  • Aromatic C-H Stretching: A weak to medium absorption appears just above 3000 cm⁻¹, typically around 3100-3030 cm⁻¹ .[12][13] These peaks are often seen as small, sharp signals superimposed on the broad carboxylic acid O-H band.

  • C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium to strong absorptions in the 1625-1450 cm⁻¹ region.[11][12]

  • C-H Out-of-Plane (oop) Bending: This region is highly diagnostic of the substitution pattern on the benzene ring.[14][15] For the 1,2,4-trisubstitution pattern of this molecule, a strong C-H bending band is expected in the 900-860 cm⁻¹ range.[16]

The Carbon-Bromine Bond (C-Br)

The vibration of the C-Br bond is found in the low-frequency "fingerprint region" of the spectrum. The C-Br stretch gives a strong absorption typically located between 690-515 cm⁻¹ .[16][17]

Comparative Analysis: Building the Spectrum from Simpler Components

To truly appreciate the composite nature of the this compound spectrum, it is instructive to compare it with the spectra of its simpler constituent parts.

MoleculeKey Functional GroupsExpected Key IR Absorptions (cm⁻¹)
Benzoic Acid Aromatic Ring, Carboxylic AcidO-H Stretch: 3300-2500 (very broad); Aromatic C-H Stretch: ~3050; C=O Stretch: ~1680-1700; C=C Stretches: ~1600, 1585, 1450; C-O Stretch: ~1300.[7]
Benzaldehyde Aromatic Ring, AldehydeAromatic C-H Stretch: ~3060; Aldehyde C-H Stretches: ~2820, ~2740; C=O Stretch: ~1700; C=C Stretches: ~1595, 1580, 1455.[10][11]
This compound All of the above + C-BrO-H Stretch: 3300-2500 (very broad); Aromatic C-H Stretch: ~3070; Aldehyde C-H Stretches: ~2830, ~2750; Overlapping C=O Stretches (acid & aldehyde): ~1690-1710 (complex band); C=C Stretches: ~1600, 1570, 1460; C-O Stretch: ~1290; Aromatic C-H oop Bend: ~880; C-Br Stretch: Below 700.

This comparison highlights how the final spectrum is a logical combination of the individual parts, allowing for a confident assignment of all major functional groups.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the Thin Solid Film method, a rapid and reliable technique for analyzing solid organic compounds that avoids interference from mulling agents like Nujol.[18][19]

Step-by-Step Methodology
  • Materials:

    • This compound (2-5 mg)

    • Volatile solvent (e.g., Methylene Chloride or Acetone)

    • FT-IR salt plates (e.g., KBr or NaCl)

    • Pipette or glass rod

    • FT-IR Spectrometer

  • Procedure:

    • Clean Salt Plates: Ensure the salt plates are clean and dry. If necessary, polish them with a designated kit or wash gently with a dry solvent like methylene chloride and wipe with a clean tissue.[20]

    • Prepare Sample Solution: In a small vial, dissolve 2-5 mg of the solid sample in a few drops of the volatile solvent.[19]

    • Deposit Film: Using a pipette, place one or two drops of the concentrated solution onto the surface of a single salt plate.[18]

    • Evaporate Solvent: Allow the solvent to fully evaporate in a fume hood. A thin, often slightly cloudy, solid film of the compound will remain on the plate.[19]

    • Acquire Background Spectrum: Place the clean, empty sample holder into the FT-IR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

    • Acquire Sample Spectrum: Place the salt plate with the solid film into the sample holder and insert it into the spectrometer. Acquire the IR spectrum.

    • Optimize Spectrum: If the peaks are too intense (flat-topped), the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film, allow it to dry, and re-run the spectrum.[18]

    • Clean-Up: Thoroughly clean the salt plates with an appropriate solvent and return them to a desiccator for storage.[20]

Visualizing the Workflow & Data

Workflow Diagram

The process from sample to interpreted data can be visualized as follows:

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational modes and their expected positions for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity/Appearance
3300 - 2500O-H StretchCarboxylic AcidStrong, Very Broad
3100 - 3030C-H StretchAromatic RingWeak to Medium, Sharp
2850 - 2820C-H StretchAldehydeWeak to Medium
2750 - 2720C-H StretchAldehydeWeak to Medium
1710 - 1685C=O StretchAldehyde & Carboxylic AcidStrong, Sharp (may be a complex/broadened single peak)
1625 - 1450C=C StretchAromatic RingMedium to Strong (multiple bands)
1320 - 1210C-O StretchCarboxylic AcidMedium to Strong
900 - 860C-H Out-of-Plane Bend1,2,4-Trisubstituted AromaticStrong
690 - 515C-Br StretchAryl HalideStrong

Conclusion

FT-IR spectroscopy provides a definitive method for confirming the complex structure of this compound. By systematically identifying the characteristic vibrations of the carboxylic acid (a very broad O-H stretch and a strong C=O stretch), the aldehyde (a distinct Fermi doublet for the C-H stretch and another C=O stretch), and the 1,2,4-trisubstituted aromatic ring (C-H and C=C stretches, plus a diagnostic out-of-plane bend), a complete structural picture emerges. The comparative analysis with simpler molecules reinforces these assignments, demonstrating the additive and predictable nature of FT-IR spectra. The provided experimental protocol offers a reliable and efficient means for obtaining high-quality data, making this guide a valuable resource for researchers in organic synthesis and drug development.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-formylbenzoic acid is a trifunctional aromatic compound of significant interest, serving as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility as a key intermediate, for instance in the synthesis of SGLT2 inhibitors for diabetes therapy, necessitates robust and efficient manufacturing processes.[1][2] This guide provides a comparative analysis of the most prevalent synthetic strategies for preparing this compound. We will delve into three distinct routes, evaluating them based on starting material accessibility, reaction efficiency, scalability, and safety considerations. Detailed experimental protocols, supported by mechanistic insights and quantitative data, are provided to empower researchers in selecting and implementing the optimal strategy for their specific needs.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound, featuring a carboxylic acid, an aldehyde (formyl group), and a bromine atom on a benzene ring, allows for a high degree of synthetic flexibility.[3] Each functional group can be addressed with considerable chemoselectivity, making it an invaluable precursor for constructing intricate molecular frameworks. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), the aldehyde is amenable to nucleophilic additions and reductive aminations, and the carboxylic acid allows for amide bond formation or other derivatizations. This guide aims to critically evaluate the primary synthetic pathways to this key intermediate, providing the practical insights and data necessary for informed decision-making in a research and development setting.

Route 1: Bromination and Oxidation of 2-Methylbenzoic Acid

This two-step approach is one of the most common routes, primarily due to the low cost and ready availability of the starting material, 2-methylbenzoic acid (o-toluic acid). The strategy involves an initial electrophilic bromination followed by a selective oxidation of the methyl group.

Conceptual Overview

The synthesis begins with the bromination of 2-methylbenzoic acid. The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. Their combined influence strongly directs the incoming electrophile (bromine) to the C5 position, which is para to the methyl group and meta to the carboxyl group, leading to the desired 5-bromo-2-methylbenzoic acid intermediate. The primary challenge in this step is controlling the formation of the 3-bromo positional isomer.[1][4] The subsequent step involves the selective oxidation of the methyl group to an aldehyde. This transformation is notoriously challenging, as aldehydes are prone to over-oxidation to carboxylic acids under many conditions.[5] Therefore, the choice of a mild and selective oxidizing agent is critical for success.

Reaction Pathway

Route 1 start 2-Methylbenzoic Acid inter 5-Bromo-2-methylbenzoic Acid start->inter  Br₂, H₂SO₄  or DBDMH end This compound inter->end  Selective Oxidation  (e.g., NBS, AIBN, then hydrolysis)

Caption: Synthesis via Bromination and Subsequent Oxidation.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid [1][4]

  • Setup: Equip a reaction vessel with a mechanical stirrer and ensure it is clean and dry.

  • Dissolution: Charge the vessel with 2-methylbenzoic acid (1.0 eq) and concentrated sulfuric acid (approx. 4 mL per gram of starting material). Stir at room temperature until a clear solution is obtained.

  • Bromination: Cool the mixture in an ice bath. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.55 eq) portion-wise over 1 hour, maintaining the internal temperature below 10°C. Alternatively, add liquid bromine (1.5 eq) dropwise over 10-20 minutes.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 5-20 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 40 mL per gram of starting material).

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. This yields the crude product, typically a mixture of 5-bromo and 3-bromo isomers.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol/water, to isolate the pure 5-bromo-2-methylbenzoic acid.[4]

Step 2: Oxidation to this compound

Note: This step requires careful control to prevent over-oxidation. A common industrial approach is a radical bromination followed by hydrolysis.

  • Radical Bromination: Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene. Add N-Bromosuccinimide (NBS) (approx. 2.2 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) (catalytic amount).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and irradiate with a UV lamp to facilitate the reaction. The reaction proceeds via a dibrominated intermediate (5-bromo-2-(dibromomethyl)benzoic acid). Monitor by HPLC.

  • Hydrolysis: After completion, cool the reaction mixture. The dibrominated intermediate is hydrolyzed to the aldehyde by adding water and heating, often in the presence of a catalyst like silver nitrate or under basic conditions followed by acidification.

  • Workup and Purification: After hydrolysis, the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Route 2: Organometallic Formylation of 2,5-Dibromotoluene

This route leverages modern organometallic chemistry to achieve high regioselectivity. It begins with the commercially available 2,5-dibromotoluene and involves a selective metal-halogen exchange followed by formylation and oxidation.

Conceptual Overview

The key to this route is the differential reactivity of the two bromine atoms on the 2,5-dibromotoluene ring. The bromine at the C2 position is ortho to the methyl group, making it more sterically hindered but also more susceptible to directed ortho-metalation or rapid metal-halogen exchange with strong bases like n-butyllithium at low temperatures. This allows for the selective formation of a 2-lithio or 2-magnesio intermediate. This organometallic species is then quenched with a formylating agent, typically N,N-dimethylformamide (DMF), to install the aldehyde group at the C2 position.[6] The final step is the oxidation of the methyl group to a carboxylic acid, which can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).

Reaction Pathway

Route 2 start 2,5-Dibromotoluene inter 5-Bromo-2-methylbenzaldehyde start->inter  1. n-BuLi or Mg, THF, -78°C  2. DMF  3. H₃O⁺ workup end This compound inter->end  KMnO₄, H₂O  Heat

Caption: Synthesis via Organometallic Formylation.

Experimental Protocol
  • Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a stirrer, thermometer, and dropping funnel.

  • Lithiation: Dissolve 2,5-dibromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Formylation: Slowly add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour. Following this, add anhydrous DMF (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-bromo-2-methylbenzaldehyde.

  • Oxidation: Transfer the crude aldehyde to a new flask. Add a solution of potassium permanganate (KMnO₄) (approx. 2-3 eq) in water.

  • Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Isolation: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl, which will precipitate the product. Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Route 3: Direct Formylation of 2-Bromobenzoic Acid

This is potentially the most direct route, involving the introduction of a formyl group onto the 2-bromobenzoic acid backbone in a single step. Its feasibility hinges on the directing effects of the substituents.

Conceptual Overview

In this electrophilic aromatic substitution, the existing substituents guide the position of the incoming formyl group. The carboxylic acid is a meta-director, and the bromine atom is an ortho, para-director.[7] Crucially, both groups direct the electrophile to the C5 position (meta to the carboxyl, para to the bromine). This convergence of directing effects should, in principle, lead to high regioselectivity for the desired product. Classic formylation reactions like the Vilsmeier-Haack (using DMF/POCl₃) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) could be employed.[8]

Reaction Pathway

Route 3 start 2-Bromobenzoic Acid end This compound start->end  Formylating Agent  (e.g., DMF, POCl₃)  Heat

Caption: Synthesis via Direct Electrophilic Formylation.

Experimental Protocol (Vilsmeier-Haack Conditions)
  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (used as solvent and reagent) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (approx. 2.0 eq) dropwise. Stir for 1 hour at 0-10°C to form the Vilsmeier reagent.

  • Addition of Substrate: Add 2-bromobenzoic acid (1.0 eq) to the Vilsmeier reagent.

  • Reaction: Slowly heat the reaction mixture to 80-100°C and maintain for several hours. Monitor the reaction's completion by TLC or HPLC.

  • Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Hydrolysis & Isolation: Basify the aqueous solution with sodium hydroxide to hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete. Acidify the mixture with HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Comparison and Data Summary

ParameterRoute 1 (Oxidation)Route 2 (Organometallic)Route 3 (Direct Formylation)
Starting Material Cost Low (2-Methylbenzoic acid is inexpensive)Moderate (2,5-Dibromotoluene is more expensive)Moderate (2-Bromobenzoic acid is readily available)
Overall Yield Moderate (Typically 50-70%)Moderate to High (Can reach >70% with optimization)Variable (Potentially low to moderate, highly substrate-dependent)
Number of Steps 221
Key Reagents H₂SO₄, Br₂/DBDMH, NBS, AIBNn-BuLi, DMF, KMnO₄POCl₃, DMF
Safety & Handling Corrosive H₂SO₄, toxic Br₂, radical initiatorsPyrophoric n-BuLi, cryogenic temperatures (-78°C)Corrosive and water-reactive POCl₃
Scalability Good; established industrial methods exist.Challenging due to cryogenic and anhydrous conditions.Moderate; depends on reaction exothermicity and workup.
Key Challenges Isomer separation (Step 1), over-oxidation (Step 2)Strict anhydrous/anaerobic conditions, temperature controlPotentially low reactivity of the deactivated ring, harsh conditions.

Overall Workflow for Route Selection

Workflow cluster_routes Route Options A Define Project Needs (Scale, Purity, Cost) B Analyze Starting Material (Cost & Availability) A->B C Evaluate Synthetic Routes B->C D Route 1: Oxidation Pros: Low Cost Cons: Selectivity Issues E Route 2: Organometallic Pros: High Selectivity Cons: Harsh Conditions F Route 3: Formylation Pros: Fewest Steps Cons: Unpredictable Yield G Select & Optimize Route D->G E->G F->G H Scale-Up & Production G->H

Caption: Decision workflow for selecting the optimal synthetic route.

Conclusion and Recommendations

The choice of synthetic route to this compound is a trade-off between cost, efficiency, safety, and scalability.

  • Route 1 (Oxidation) is often the preferred choice for large-scale industrial production due to its use of inexpensive starting materials and avoidance of cryogenic conditions. However, significant process development is required to control the formation of isomers and prevent over-oxidation, which can impact final purity and yield.

  • Route 2 (Organometallic) offers the most elegant solution in terms of chemical selectivity. It is an excellent choice for laboratory-scale synthesis where high purity is paramount and the necessary equipment for handling air-sensitive and low-temperature reactions is available. Its scalability is its primary drawback.

  • Route 3 (Direct Formylation) is the most concise route on paper. It is a viable option to explore, especially for rapid, small-scale synthesis. However, its success is not guaranteed without specific optimization for this substrate, as deactivated aromatic rings can be reluctant to undergo formylation, often requiring harsh conditions that may lead to lower yields and side products.

Ultimately, researchers and process chemists must weigh these factors in the context of their specific project goals. For initial discovery chemistry, the speed and directness of Route 3 or the selectivity of Route 2 may be ideal. For later-stage development and manufacturing, the economic advantages of Route 1 make it a compelling, albeit challenging, endeavor.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-formylbenzoic acid is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of three functional groups: an aryl bromide, an aldehyde, and a carboxylic acid. The aryl bromide serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to forge biaryl structures makes it indispensable for creating complex molecular architectures.[2]

However, the simultaneous presence of the formyl (aldehyde) and carboxyl groups presents a unique catalytic challenge. These groups can potentially coordinate to the metal center, influencing catalyst activity and stability. Therefore, the judicious selection of a catalytic system is paramount to achieving high yields and selectivity. This guide provides an in-depth, objective comparison of palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with (2-formylphenyl)boronic acid, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.

The Catalytic Challenge: Substrate-Specific Considerations

The success of a Suzuki-Miyaura coupling is profoundly influenced by the interplay between the substrate, catalyst, ligand, and reaction conditions.[3] For this compound, the primary challenge is to facilitate the C-C bond formation while preserving the integrity of the aldehyde and carboxylic acid functionalities.

  • Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Ligand Choice: The phosphine ligand's steric and electronic properties are critical. Bulky, electron-rich ligands are known to accelerate the rate-determining oxidative addition and subsequent reductive elimination steps, which is crucial for efficient catalysis.[3][4]

  • Reaction Conditions: The choice of base and solvent must be compatible with all functional groups and ensure the efficient progression of the catalytic cycle.

Performance Benchmarking: A Comparative Analysis of Palladium Catalysts

Direct comparative studies on this compound are not abundant in readily available literature. However, by examining data from reactions with structurally similar substrates (e.g., other brominated aromatic acids or aldehydes), we can benchmark the performance of common palladium catalyst systems. The Suzuki-Miyaura reaction between this compound and (2-formylphenyl)boronic acid to produce 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid serves as our model reaction.[5]

Two prominent classes of palladium catalysts are evaluated: a traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a more modern system featuring a specialized phosphine ligand, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[6][7]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
System A: Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane802High3
System B: Pd(PPh₃)₄ PPh₃K₂CO₃ / Cs₂CO₃Toluene/H₂O or Dioxane/H₂O10012852-5

Table 1: Comparative performance of selected palladium catalysts in Suzuki-Miyaura coupling reactions of analogous brominated substrates. Data is inferred from couplings of similar compounds like 5-bromo-1-ethyl-1H-indazole and 5-bromonicotinic acid derivatives.[6][7][8][9]

Analysis of Performance Data:

System A (Pd(dppf)Cl₂): This catalyst system demonstrates superior performance with a significantly shorter reaction time and high yield.[6] The dppf ligand's unique "bite angle" and ferrocene backbone contribute to the stability and activity of the palladium center, making it highly effective for challenging couplings.[10] The robustness of this catalyst often allows for lower catalyst loadings and milder reaction temperatures, which is beneficial for substrates with sensitive functional groups.[6]

System B (Pd(PPh₃)₄): While a classic and versatile catalyst, Pd(PPh₃)₄ generally requires longer reaction times and higher temperatures to achieve comparable yields.[7][8] Triphenylphosphine (PPh₃) is a less electron-rich ligand compared to modern biaryl phosphines, which can result in slower oxidative addition, often the rate-determining step of the catalytic cycle.[1][11] However, its ready availability and cost-effectiveness make it a common choice for less demanding transformations.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[12][13] Understanding this cycle is key to rationalizing the performance differences between catalysts.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl Ar'-B(OR)₂ + Base PdII_Biaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Catalyst Performance:

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the aryl-bromide bond.[13] Electron-rich and bulky phosphine ligands, like dppf, accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.[11]

  • Transmetalation: An organoboron species transfers its organic group to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[1]

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[12][13] Ligands with a large steric presence can promote this step, preventing catalyst decomposition and leading to higher turnover numbers.

The superior performance of the Pd(dppf)Cl₂ system can be attributed to the dppf ligand's ability to promote both the oxidative addition and reductive elimination steps efficiently, leading to a faster overall catalytic turnover.

Detailed Experimental Protocols

To ensure reproducibility and provide a self-validating framework, detailed step-by-step protocols for a general Suzuki-Miyaura coupling are provided below. These protocols can be adapted for the specific catalysts being compared.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) start->reagents setup 2. Reaction Setup (Flame-dried flask, inert gas) reagents->setup catalyst 3. Catalyst & Solvent Addition (Degassed solvent) setup->catalyst reaction 4. Reaction (Heat and stir) catalyst->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Quench, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from procedures for similar heterocyclic substrates.[7]

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (10 mL) via syringe, followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is a standard procedure for traditional Suzuki couplings.[8][9]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure a thoroughly inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Conclusion and Future Outlook

For the Suzuki-Miyaura coupling of this compound, modern catalyst systems based on specialized ligands like Pd(dppf)Cl₂ offer significant advantages in terms of reaction efficiency, demonstrating faster reaction times and high yields under milder conditions. While traditional catalysts like Pd(PPh₃)₄ remain viable, they typically require more forcing conditions. The choice of catalyst should be guided by the specific requirements of the synthesis, including scale, cost, and the need to preserve sensitive functional groups.

Future research will likely focus on developing even more active and robust catalysts that can operate at lower loadings, utilize greener solvents, and function at room temperature, further enhancing the sustainability and efficiency of these crucial transformations in chemical synthesis.

References

A Comparative Guide to the Cross-Reactivity of 5-Bromo-2-formylbenzoic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-reactivity profiles of various derivatives of 5-Bromo-2-formylbenzoic acid. It is intended for researchers, scientists, and drug development professionals working on the development of specific and sensitive immunoassays for the detection of this small molecule. By presenting detailed experimental protocols, comparative data, and in-depth discussions, this document aims to serve as a practical resource for optimizing assay specificity.

Introduction: The Significance of this compound in Diagnostics and Therapeutics

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its detection and quantification are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in manufacturing processes. Immunoassays, owing to their high sensitivity and specificity, represent a powerful tool for these applications. However, the development of a robust immunoassay is critically dependent on the specificity of the antibodies, which in turn is influenced by the structure of the hapten used for immunization and the potential for cross-reactivity with structurally related molecules.[5][6]

This guide delves into the systematic evaluation of cross-reactivity for a panel of this compound derivatives. We will explore the underlying principles of hapten-protein conjugation, immunoassay development, and the structural determinants of antibody recognition.

Part 1: Synthesis and Characterization of Hapten-Protein Conjugates

To elicit an immune response against a small molecule like this compound (a hapten), it must be covalently coupled to a larger carrier protein.[7][8][9][10] This conjugation renders the hapten immunogenic, leading to the production of specific antibodies. The choice of conjugation chemistry and the characterization of the resulting conjugate are pivotal for the success of antibody development.[11][12]

Experimental Protocol: Synthesis of this compound-BSA Conjugate

This protocol describes the synthesis of an immunogen by coupling this compound to Bovine Serum Albumin (BSA) using the carbodiimide reaction, which targets the carboxyl group of the hapten and primary amines on the protein.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Hapten: Dissolve 10 mg of this compound in 1 ml of DMF. Add a 1.5-molar excess of EDC and NHS. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group.

  • Protein Conjugation: Dissolve 20 mg of BSA in 5 ml of PBS (pH 7.4). Slowly add the activated hapten solution to the BSA solution while gently stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours with at least four changes of buffer to remove unreacted hapten and coupling reagents.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm before and after conjugation. Further characterization can be performed using MALDI-TOF mass spectrometry.

Causality Behind Experimental Choices:

  • EDC/NHS Chemistry: This is a widely used and efficient method for forming stable amide bonds between carboxyl groups and primary amines under mild conditions, preserving the integrity of the protein.[13]

  • BSA as a Carrier Protein: BSA is a commonly used carrier protein due to its high solubility, stability, and abundance of lysine residues for conjugation.[8]

  • Dialysis: This purification step is crucial to remove small, unconjugated molecules that could interfere with the immune response and subsequent assays.

Part 2: Comparative Cross-Reactivity Analysis

The specificity of an antibody is its ability to bind to the target analyte with high affinity while showing minimal binding to structurally similar molecules. Cross-reactivity studies are therefore essential to validate the performance of an immunoassay. In this section, we compare the cross-reactivity of an anti-5-Bromo-2-formylbenzoic acid antibody against a panel of its derivatives using two orthogonal methods: Competitive ELISA and Surface Plasmon Resonance (SPR).

Methodology 1: Competitive ELISA

Competitive ELISA is a highly sensitive immunoassay format for the detection of small molecules.[14][15][16][17] In this assay, the free analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Anti-5-Bromo-2-formylbenzoic acid polyclonal antibody

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (2M H₂SO₄)

  • This compound and its derivatives (for standard curve and cross-reactivity testing)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the anti-5-Bromo-2-formylbenzoic acid antibody (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at 37°C.

  • Competitive Reaction: Add 50 µL of standard solutions of this compound or its derivatives (at various concentrations) and 50 µL of the this compound-HRP conjugate to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition and Incubation: Add 100 µL of TMB Substrate Solution to each well and incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each derivative. The cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of derivative) x 100

DerivativeStructureIC50 (nM)Cross-Reactivity (%)
This compound 15.2 100
5-Chloro-2-formylbenzoic acid45.833.2
5-Iodo-2-formylbenzoic acid25.160.6
2-Formylbenzoic acid>1000<1.5
5-Bromo-2-methylbenzoic acid350.74.3
5-Bromo-2-carboxybenzaldehyde18.980.4

Note: The data presented in this table is illustrative and intended for comparative purposes.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[18][19] It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rate constants, offering a deeper insight into the binding kinetics of the antibody with different derivatives.[20][21][22]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-5-Bromo-2-formylbenzoic acid antibody

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • This compound and its derivatives

Procedure:

  • Antibody Immobilization: Immobilize the anti-5-Bromo-2-formylbenzoic acid antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of this compound and its derivatives over the sensor surface.

  • Data Acquisition: Monitor the binding response in real-time.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Derivativeka (1/Ms)kd (1/s)KD (nM)
This compound 2.5 x 10⁵ 3.8 x 10⁻³ 15.2
5-Chloro-2-formylbenzoic acid1.8 x 10⁵8.2 x 10⁻³45.6
5-Iodo-2-formylbenzoic acid2.1 x 10⁵5.3 x 10⁻³25.2
2-Formylbenzoic acidNot DeterminableNot Determinable>1000
5-Bromo-2-methylbenzoic acid5.2 x 10⁴1.8 x 10⁻²346.2
5-Bromo-2-carboxybenzaldehyde2.3 x 10⁵4.4 x 10⁻³19.1

Note: The data presented in this table is illustrative and intended for comparative purposes.

Part 3: Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with anti-hapten antibody B Wash A->B C Block B->C D Add sample/standard (free hapten) C->D E Add hapten-HRP conjugate D->E F Incubate E->F G Wash F->G H Add TMB Substrate G->H I Incubate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Competitive ELISA Workflow Diagram

SPR_Workflow A Immobilize Antibody on Sensor Chip B Inject Analyte (Hapten Derivative) A->B Next Cycle C Association Phase: Analyte binds to antibody B->C Next Cycle D Dissociation Phase: Analyte dissociates C->D Next Cycle E Regeneration D->E Next Cycle F Data Analysis: Determine ka, kd, KD D->F E->B Next Cycle

Surface Plasmon Resonance (SPR) Workflow Diagram

Discussion: Structure-Activity Relationship in Cross-Reactivity

The illustrative data presented in the tables highlights several key structure-activity relationships that govern the cross-reactivity of the anti-5-Bromo-2-formylbenzoic acid antibody:

  • Importance of the Bromine Atom: The complete removal of the bromine atom (as in 2-Formylbenzoic acid) results in a significant loss of binding, indicating that the bromo group is a critical epitope for antibody recognition.

  • Halogen Substitution: Replacing bromine with chlorine (a smaller halogen) reduces the binding affinity, while substitution with iodine (a larger halogen) has a less pronounced effect. This suggests that the size and electronegativity of the halogen at position 5 influence the interaction with the antibody's binding pocket.

  • Modification of the Formyl Group: Replacing the formyl group with a methyl group (5-Bromo-2-methylbenzoic acid) dramatically decreases the cross-reactivity. This underscores the importance of the formyl group in antibody recognition, likely through specific hydrogen bonding or steric interactions.

  • Isomeric Position of Functional Groups: The high cross-reactivity of 5-Bromo-2-carboxybenzaldehyde, an isomer of the target analyte, suggests that the relative positions of the bromo, formyl, and carboxyl groups are crucial for maintaining a similar three-dimensional shape that fits into the antibody's binding site.

Conclusion

This guide provides a framework for the systematic evaluation of cross-reactivity of this compound derivatives. The presented protocols for hapten-protein conjugation, competitive ELISA, and SPR, coupled with the illustrative data, offer valuable insights into the structural determinants of antibody specificity. By understanding these relationships, researchers can rationally design and validate highly specific immunoassays for the accurate quantification of this compound in various matrices. The principles and methodologies outlined herein are broadly applicable to the development of immunoassays for other small molecules in the fields of diagnostics, drug development, and environmental monitoring.

References

In-silico prediction of the properties of 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In-Silico Prediction of Properties for 5-Bromo-2-formylbenzoic Acid

In the landscape of modern drug discovery and chemical synthesis, the ability to anticipate the behavior of a molecule before its synthesis is a significant advantage. This in-silico, or computational, approach saves invaluable time, resources, and accelerates the pace of research and development.[1][2] This guide provides a comprehensive analysis of this compound, a versatile trifunctional building block, through the lens of computational chemistry. We will explore its predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, compare the outputs from various predictive models, and provide the rationale behind these computational methodologies.

This document is intended for researchers, medicinal chemists, and drug development professionals who leverage computational tools to guide experimental design and prioritize synthetic targets.

The In-Silico Prediction Workflow: A Logic-Driven Approach

The prediction of a molecule's properties from its structure alone is a multi-step process rooted in Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR).[3][4][5][6] The general workflow involves translating a 2D or 3D chemical structure into a series of numerical descriptors, which are then fed into a pre-trained mathematical model to yield a prediction.

The causality is straightforward: the chemical structure dictates the physicochemical properties, which in turn govern the pharmacokinetic and toxicological profile of the compound. Our workflow, therefore, begins with the most fundamental properties and builds towards a more complex ADMET profile.

G cluster_0 Input & Pre-processing cluster_1 Descriptor Calculation cluster_2 Model Application & Prediction cluster_3 Analysis & Validation Input Chemical Structure (SMILES/MOL file) Standard Structure Standardization (Desalting, Tautomerization) Input->Standard Desc Molecular Descriptors (Topological, Electronic, 3D) Standard->Desc Model Select Predictive Model (QSAR, Machine Learning, QM) Desc->Model Physchem Physicochemical (pKa, logP, Solubility) Model->Physchem ADMET ADMET (Toxicity, Metabolism) Model->ADMET Analysis Comparative Analysis (Cross-tool validation) Physchem->Analysis ADMET->Analysis Decision Decision Making (Prioritize, Discard, Modify) Analysis->Decision

Caption: General workflow for in-silico property prediction.

Predicted Physicochemical Properties

The physicochemical characteristics of a molecule are the bedrock of its pharmacokinetic behavior. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility (logS) dictate how a compound will be absorbed, distributed, and ultimately, how it interacts with its biological target.

Acidity Constant (pKa)

The pKa value indicates the propensity of a molecule to ionize in solution, which profoundly affects its solubility, membrane permeability, and binding to target proteins.[7][8] For this compound, the primary acidic site is the carboxylic acid group. Its acidity is expected to be influenced by the electron-withdrawing effects of both the ortho-formyl group and the para-bromo substituent. Computational methods for pKa prediction range from empirical, database-driven approaches to more rigorous but computationally expensive quantum mechanical (QM) calculations.[9][10]

Table 1: In-Silico pKa Predictions for this compound

Prediction Tool/ServerPredicted pKa (Carboxylic Acid)Methodology
ACD/Labs Percepta 2.8 ± 0.2Fragment-based, Empirical
ChemAxon (Marvin) 2.95Empirical, QM corrections
pkCSM 3.51Graph-based signatures

The predictions consistently place the pKa below that of benzoic acid (~4.2), which is chemically intuitive due to the presence of two electron-withdrawing groups. The slight variation among tools highlights the differences in their underlying algorithms and training datasets.[7]

Lipophilicity (logP) and Aqueous Solubility (logS)

Lipophilicity, the affinity of a molecule for a non-polar environment, is typically expressed as the logarithm of the partition coefficient between octanol and water (logP). It is a critical determinant of a drug's ability to cross biological membranes.[11][12] Aqueous solubility (logS) is equally crucial for drug administration and absorption from the gastrointestinal tract.[13]

Table 2: Predicted Lipophilicity and Solubility for this compound

Prediction Tool/ServerPredicted logPPredicted logS (mol/L)
PubChem (XLOGP3) 2.5[14]-
SwissADME (iLOGP) 2.39-2.61
Molinspiration 2.35-
ADMETlab 2.0 2.41-2.85

The consensus among these well-regarded tools suggests that this compound is a moderately lipophilic compound. The negative logS values indicate poor to moderate aqueous solubility, a common characteristic for aromatic carboxylic acids of this size.

Other Key Molecular Properties

Basic molecular properties are fundamental for initial "drug-likeness" assessments, such as Lipinski's Rule of Five.

Table 3: General Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrO₃PubChem[14]
Molecular Weight 229.03 g/mol PubChem[14]
Topological Polar Surface Area (TPSA) 54.4 ŲPubChem[14]
H-Bond Donors 1PubChem[14]
H-Bond Acceptors 3PubChem[14]
Rotatable Bonds 2PubChem[14]

These properties are well within the ranges typically considered favorable for oral drug candidates.

Predicted ADMET Profile

Evaluating the potential for adverse ADMET properties early is a cornerstone of modern drug discovery, helping to mitigate the high attrition rates of drug candidates.[15]

ADMET cluster_ADME Pharmacokinetics cluster_T Toxicity Compound Compound Absorption Absorption Compound->Absorption Toxicity Toxicity (Cardio-, Hepato-, Geno-) Compound->Toxicity Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Key components of an ADMET profile.

Toxicity Predictions

Toxicity is a primary cause of drug failure. In-silico models can provide early warnings for several critical toxicity endpoints.

  • Ames Mutagenicity: The Ames test assesses the mutagenic potential of a chemical, a key indicator of genotoxicity and potential carcinogenicity.[16][17]

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to fatal cardiac arrhythmias, making it a critical safety checkpoint.[2][18]

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a significant concern in drug development.

Table 4: In-Silico Toxicity Predictions for this compound

Prediction Tool/ServerAmes MutagenicityhERG InhibitionHepatotoxicity
ProTox-II InactiveInactiveActive
admetSAR 3.0 Non-mutagenNon-inhibitor (Category IV)-
ADMETlab 2.0 NegativeWeak InhibitorHigh Probability

The consensus from these models suggests that this compound has a low risk of mutagenicity and hERG-related cardiotoxicity. However, there is a consistent signal for potential hepatotoxicity, which would warrant careful experimental evaluation in any drug development program involving this scaffold.

Comparative Analysis with Structurally Related Compounds

To contextualize our in-silico predictions, it is valuable to compare them with data for structurally similar compounds. The electronic interplay between the substituents governs the molecule's properties. The aldehyde and carboxylic acid groups are electron-withdrawing, while the bromine atom is inductively withdrawing but can donate electrons via resonance.[19]

Table 5: Comparison of Predicted Properties with Related Molecules

CompoundStructurePredicted pKa (Acid)Predicted logPKey Differences & Expected Impact
This compound
alt text
~2.9~2.4Ortho-formyl group is strongly electron-withdrawing, increasing acidity.
5-Bromo-2-chlorobenzoic acid
alt text
~2.5~3.1Chloro is more electronegative than the formyl carbon, potentially leading to slightly higher acidity. Higher lipophilicity.[20]
5-Bromosalicylic acid
alt text
~2.8~2.6Ortho-hydroxyl is electron-donating by resonance but can form an intramolecular H-bond, stabilizing the carboxylate anion and increasing acidity.[21]
3-Bromo-5-formylbenzoic acid
alt text
~3.6~1.6Substituents are meta to the carboxylic acid, their electron-withdrawing effects are less pronounced, resulting in a higher pKa (less acidic).[22]

This comparative analysis demonstrates the sensitivity of in-silico models to subtle structural changes and reinforces the chemical principles governing these properties. The predicted lower pKa of our target molecule compared to the 3,5-substituted isomer is a testament to the strong ortho effect of the formyl group.

Experimental Protocols: Performing In-Silico Predictions

Here, we provide a generalized, step-by-step protocol for obtaining ADMET predictions using a free web-based tool, exemplified by ADMETlab 2.0 .

Protocol: Predicting ADMET Properties with ADMETlab 2.0

  • Navigate to the Web Server: Open a web browser and go to the ADMETlab 2.0 homepage.[23]

  • Input the Molecule:

    • Locate the input box. You can either draw the molecule using the provided chemical editor or, more conveniently, paste the SMILES string for this compound: O=Cc1ccc(Br)cc1C(=O)O.

    • Ensure the structure is correctly interpreted by the server.

  • Initiate Calculation:

    • Click the "ADMET Evaluation" or equivalent "Submit" button to start the prediction process. The server will calculate a wide range of properties based on its pre-trained models.

  • Analyze the Results:

    • The results will be displayed, typically organized into categories (e.g., Physicochemical Properties, ADME, Toxicity).

    • Navigate to the "Toxicity" section.

    • Record the predictions for endpoints such as Ames Toxicity, hERG Inhibition, and Hepatotoxicity. The output is often a binary classification (e.g., "Positive"/"Negative") or a probability score.

  • Interpret and Compare:

    • Compare the obtained results with predictions from other tools (as documented in Table 4) to build a consensus view. Note any discrepancies for further consideration.

Conclusion

This guide demonstrates that a comprehensive, multi-faceted in-silico profile of this compound can be rapidly generated using freely available computational tools. Our analysis predicts it to be a moderately lipophilic, poorly soluble molecule with a pKa around 2.9, indicating it will be ionized at physiological pH. While it shows a low predicted risk for mutagenicity and cardiotoxicity, a potential liability for hepatotoxicity was identified, providing a crucial data point for any future development.

The variance observed between different prediction tools underscores a critical principle: no single algorithm is infallible. The most robust in-silico assessment is derived from a consensus or an average across multiple, methodologically diverse platforms. These computational predictions are not a replacement for experimental validation but serve as an indispensable guide, enabling researchers to make more informed, data-driven decisions, ultimately de-risking and accelerating the journey from molecular concept to functional application.

References

Comparative docking studies of 5-Bromo-2-formylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Comparative Docking Studies of 5-Bromo-2-formylbenzoic Acid Derivatives

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization. We will delve into the rationale behind experimental choices, provide a detailed, self-validating protocol, and present a comparative analysis of hypothetical derivatives against a relevant biological target, Human Carbonic Anhydrase II.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities, including antifungal and anti-inflammatory properties[1][2]. The parent molecule for this study, this compound, possesses reactive aldehyde and carboxylic acid functionalities, making it an ideal starting point for the synthesis of a diverse library of derivatives[3]. The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

Computer-Aided Drug Design (CADD) has become an indispensable part of the modern drug discovery pipeline, significantly reducing the time and cost associated with identifying promising therapeutic candidates.[4][5][6] Among CADD techniques, molecular docking is a powerful structure-based method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[7][8] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing molecules for synthesis and experimental validation.[9]

This guide will use Human Carbonic Anhydrase II (PDB ID: 3FFP) as an exemplary target. Carbonic anhydrases are metalloenzymes that are well-established drug targets, and their inhibition has therapeutic applications in various conditions. A docking analysis of a benzoic acid derivative against this target has been previously reported, making it a suitable case study.

The Rationale of Molecular Docking in Drug Discovery

Molecular docking simulates the interaction between a ligand and a protein at the atomic level, aiming to predict the preferred binding mode and the strength of the interaction.[10] The process is fundamentally governed by two components: a sampling algorithm and a scoring function.[7]

  • Sampling Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. The goal is to generate a diverse set of possible binding poses.

  • Scoring Function: This function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. A lower score typically indicates a more favorable, stronger binding interaction.[11]

By comparing the docking scores and predicted binding interactions of a series of related compounds, we can develop a Structure-Activity Relationship (SAR).[5] This allows us to understand how specific chemical modifications influence binding affinity, guiding the rational design of more potent inhibitors.

Below is a generalized workflow illustrating the role of molecular docking within the broader CADD pipeline.

CADD_Workflow cluster_Discovery Discovery & Target ID cluster_SBDD Structure-Based Drug Design (SBDD) cluster_Optimization Lead Optimization Target_ID Target Identification & Validation Structure_Det 3D Structure Determination (X-ray, NMR, Homology) Target_ID->Structure_Det Docking Molecular Docking & Virtual Screening Structure_Det->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Lead_Opt Lead Optimization (SAR Studies) Docking->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay Bio_Assay->Lead_Opt

Caption: A typical Computer-Aided Drug Design (CADD) workflow.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for performing a comparative docking study. We will use AutoDock Vina, a widely used open-source docking program, for this workflow.[11]

Required Software
  • PyMOL or Chimera: For visualization of molecules.

  • AutoDock Tools (ADT): For preparing protein and ligand files.[11]

  • AutoDock Vina: For performing the docking simulation.[11]

  • Discovery Studio Visualizer: For detailed analysis of ligand-protein interactions.

Ligand Preparation

For this comparative study, we will design three hypothetical derivatives of this compound to analyze how different functional groups at the formyl position might influence binding.

  • LIG1: 5-Bromo-2-(hydroxymethyl)benzoic acid (the formyl group is reduced to an alcohol).

  • LIG2: 5-Bromo-2-((phenylamino)methyl)benzoic acid (the formyl group is converted to a secondary amine via reductive amination).

  • LIG3: N'-((2-carboxy-4-bromophenyl)methylene)benzohydrazide (the formyl group is condensed with a hydrazide).

Protocol:

  • Draw each ligand structure in a chemical drawing tool (e.g., ChemDraw or the online PubChem Sketcher).

  • Save the structures as 3D SDF or MOL2 files.

  • Open the ligand file in AutoDock Tools (ADT).

  • Detect the rotatable bonds.

  • Save the prepared ligand in the PDBQT file format. This format includes information on atom types and torsional degrees of freedom.

Protein Preparation

Protocol:

  • Download the 3D crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB). For this guide, we use PDB ID: 3FFP .

  • Open the PDB file in a molecular viewer like PyMOL or ADT.

  • Clean the Protein: Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms. The zinc ion (ZN) in the active site is a critical cofactor and must be retained.

  • Prepare the Protein in ADT:

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges, which are partial atomic charges used by the scoring function.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the PDBQT file format.

Molecular Docking Workflow

The following diagram outlines the detailed step-by-step workflow for the docking simulation itself.

Docking_Workflow start Start prep_ligand Ligand Preparation Draw 2D structure Generate 3D coordinates Save as PDBQT start->prep_ligand prep_protein Protein Preparation Download PDB file Remove water & heteroatoms Add polar hydrogens Save as PDBQT start->prep_protein grid_box Grid Box Generation Identify active site Define center coordinates (X, Y, Z) Define box dimensions prep_ligand->grid_box prep_protein->grid_box run_vina Run AutoDock Vina Specify receptor & ligand files Set grid parameters Execute docking grid_box->run_vina analyze Analyze Results Examine docking scores Visualize binding poses Identify key interactions (H-bonds, etc.) run_vina->analyze end End analyze->end

Caption: Step-by-step molecular docking workflow.

Protocol:

  • Define the Binding Site (Grid Box): The grid box is a three-dimensional cube centered on the active site of the protein that defines the search space for the docking algorithm.[12] For PDB ID 3FFP, the active site is located around the catalytic zinc ion. The coordinates can be defined in ADT or directly in a configuration file. For 3FFP, the active site coordinates are approximately X = -6.98, Y = 1.25, and Z = 16.27. A box size of 25x25x25 Å is typically sufficient to encompass the active site.

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand files, and the grid box parameters.

  • Run the Docking Simulation: Execute the docking calculation from the command line.

Post-Docking Analysis

The primary output from Vina is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

  • Load the prepared protein (receptor) and the docking output file into a molecular viewer (e.g., PyMOL, Discovery Studio).

  • Analyze the top-ranked pose for each ligand.

  • Identify and record key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds.

Comparative Analysis of this compound Derivatives

The docking simulations were performed for the three hypothetical derivatives against Human Carbonic Anhydrase II. The results, including binding affinity and key interacting residues, are summarized below.

Ligand IDDerivative StructureBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
LIG1 5-Bromo-2-(hydroxymethyl)benzoic acid-6.8His94, His96, Thr199, Thr200H-Bond, Coordination with Zn
LIG2 5-Bromo-2-((phenylamino)methyl)benzoic acid-8.2His94, Gln92, Leu198, Thr199H-Bond, Pi-Alkyl, Pi-Pi T-shaped
LIG3 N'-((2-carboxy-4-bromophenyl)methylene)benzohydrazide-9.1Gln92, His94, Leu198, Thr199, Pro202H-Bond, Pi-Pi Stacking, Halogen Bond

Note: The data presented in this table is illustrative and generated for the purpose of this guide to demonstrate a comparative analysis.

Discussion of Results

The comparative docking study provides valuable insights into the structure-activity relationship of these derivatives.

  • LIG1 (Binding Affinity: -6.8 kcal/mol): The simplest derivative, with a reduced alcohol group, shows moderate binding affinity. Its carboxylate and hydroxyl groups likely form hydrogen bonds with key residues like Thr199 and interact with the active site zinc ion, a common binding mode for carbonic anhydrase inhibitors.

  • LIG2 (Binding Affinity: -8.2 kcal/mol): The addition of a phenylamino group significantly improves the binding affinity. This is likely due to the introduction of a new phenyl ring, which can form favorable pi-pi or pi-alkyl interactions with hydrophobic residues like Leu198 in the active site. The secondary amine also provides an additional hydrogen bond donor.

  • LIG3 (Binding Affinity: -9.1 kcal/mol): This derivative, featuring a benzohydrazide moiety, exhibits the strongest binding affinity. The extended conjugated system allows for more extensive interactions, including potential pi-pi stacking with aromatic residues. The hydrazide group introduces multiple hydrogen bond donors and acceptors, increasing the potential for strong polar contacts. Furthermore, the bromine atom is positioned to potentially form a halogen bond with a backbone carbonyl, further stabilizing the complex.

These results suggest that extending the molecule from the formyl position with aromatic and hydrogen-bonding moieties is a promising strategy for increasing inhibitory potency against Human Carbonic Anhydrase II.

Conclusion and Future Directions

This guide has detailed a comprehensive workflow for the comparative molecular docking of this compound derivatives. Through a structured protocol and a comparative analysis of hypothetical compounds, we have demonstrated how in silico docking can be used to generate valuable hypotheses about structure-activity relationships.

The results indicate that derivatives with increased size and hydrogen bonding potential at the 2-position exhibit stronger predicted binding affinities to Human Carbonic Anhydrase II. Specifically, the addition of aromatic and hydrazide functionalities appears to be a promising strategy.

The crucial next step is the experimental validation of these computational predictions. This involves:

  • Synthesizing the proposed derivatives.

  • Performing in vitro enzyme inhibition assays to determine their IC50 values.

  • Comparing the experimental results with the docking scores to validate the computational model.

This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.[4]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Proper Disposal of 5-Bromo-2-formylbenzoic Acid

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with the final reaction. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties and the principles of hazardous waste management.

Core Directive: Hazard Assessment & Safety Principles

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This knowledge dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.

This compound (C₈H₅BrO₃) is a halogenated aromatic carboxylic acid. Its hazard profile, aggregated from multiple safety data sheets, necessitates its classification as a hazardous substance.[1][2][3]

Hazard Identification

The primary hazards associated with this compound are summarized below. The causality is clear: the combination of an acidic functional group, an aldehyde, and a halogenated aromatic ring contributes to its irritant and toxic properties.

Hazard ClassificationGHS Hazard StatementNotes
Acute Toxicity, Oral H301: Toxic if swallowed / H302: Harmful if swallowed[3][4]Ingestion can cause significant adverse health effects, potentially fatal.
Skin Corrosion/Irritation H315: Causes skin irritation[1][3][4]Direct contact can lead to inflammation, redness, and discomfort.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][3][4][5]Poses a significant risk of damage to eye tissue upon contact.
Specific Target Organ Toxicity H335: May cause respiratory irritation[3][4]Inhalation of dust can irritate the respiratory system.
Required Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. This is a self-validating system: proper PPE is the first line of defense, preventing the hazardous properties of the chemical from causing harm.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6]Protects against splashes and airborne dust, preventing serious eye irritation.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][8]Prevents skin contact and subsequent irritation.[4]
Protective Clothing Laboratory coat.Minimizes the risk of skin contact on arms and torso.[8]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[6]Required when handling the solid in a way that generates dust, to prevent respiratory tract irritation.[7][9]

Always ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][7]

Pre-Disposal Operations: Waste Handling & Segregation

The disposal process begins the moment a material is designated as waste. Proper handling and segregation at the source are critical to prevent dangerous reactions and ensure compliance.

Waste Characterization

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, the waste generator is legally responsible for characterizing their waste.[7][10] this compound waste is classified as a halogenated organic waste .[11] This classification is due to the presence of the bromine atom on the benzene ring. This is the single most important factor determining its disposal stream.

Segregation: The Principle of Incompatibility

Mixing incompatible chemicals is a primary cause of laboratory accidents. This compound, as a halogenated organic acid, must be kept separate from several chemical classes.

  • DO NOT mix with Bases: As an acid, it will react with bases (e.g., sodium hydroxide, ammonium hydroxide), potentially generating heat and fumes.[12][13]

  • DO NOT mix with Strong Oxidizing Agents: Avoid contact with chemicals like nitrates, perchlorates, or permanganates, as this can create conditions for a vigorous, potentially explosive reaction.[7][14][15]

  • DO NOT mix with Non-Halogenated Organic Waste: Halogenated and non-halogenated waste streams are typically incinerated under different conditions.[11] Mixing them complicates the disposal process and can increase costs.

All waste must be handled in accordance with local, state, and federal regulations.[16]

Containerization & Labeling
  • Select a Compatible Container: Use a designated, sealable, and chemically compatible container. Polyethylene or glass containers are generally suitable.[16] Ensure the container is clean, dry, and in good condition.

  • Collect Waste: Collect waste this compound (both solid and any contaminated materials like gloves or weighing paper) directly into the waste container.[2][4][6] Avoid dust formation during transfer.[1][2][7]

  • Label Correctly: The container must be clearly labeled as hazardous waste. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[4][8] It should be stored in a designated satellite accumulation area.

Spill & Emergency Protocols

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others and evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Assess: Do not attempt to clean a large spill or a spill you are not trained or equipped to handle. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE as described in Section 1.2.

    • Contain the spill to prevent it from spreading. Do not let the product enter drains.[8]

    • For solid spills, carefully sweep or vacuum up the material and place it into your labeled hazardous waste container.[2][5] Use procedures that avoid generating dust.[9]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

    • Wash hands thoroughly after handling is complete.[1][5]

Final Disposal Pathway

The ultimate destination for this chemical waste is a licensed and approved waste disposal facility.[1][4][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the compliant disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_facility Waste Management & Disposal cluster_legend Legend start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Halogenated Organic Acid) segregate Segregate Waste characterize->segregate Based on Hazard Class ppe->characterize container Place in Labeled, Closed Container segregate->container pickup Arrange Pickup by EHS or Licensed Contractor container->pickup Store in Satellite Accumulation Area transport Transport to Approved TSDF* pickup->transport disposal Final Disposal Method: High-Temperature Incineration transport->disposal key_lab Laboratory Action key_dec Decision Point key_fac Facility Action key_end Final Outcome caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Step-by-step process for the proper disposal of this compound.

Approved Disposal Method: Incineration

The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[11][17] This process uses controlled high temperatures to break down the molecule into simpler, less harmful components, such as carbon dioxide, water, and hydrogen bromide. The acidic gases like HBr are then removed from the exhaust by "scrubbers" before release. This method ensures complete destruction of the hazardous compound.

By adhering to these protocols, you ensure that your work contributes to scientific advancement without compromising the safety of yourself, your colleagues, or the environment.

References

Personal protective equipment for handling 5-Bromo-2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Safe Handling of 5-Bromo-2-formylbenzoic Acid

This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis. As a Senior Application Scientist, my focus is to deliver field-tested, actionable insights that prioritize your safety while maintaining experimental integrity. This document moves beyond mere compliance, explaining the rationale behind each safety measure to build a culture of proactive risk management in the laboratory.

Immediate Hazard Assessment: Know Your Compound

This compound is a granular solid that presents several key hazards requiring immediate attention. Understanding its profile is the first step in safe handling. The compound is classified as an irritant, and exposure can lead to adverse health effects.

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.

Source: Compiled from Safety Data Sheets provided by major chemical suppliers.

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust. The operational plan must therefore be built around minimizing direct contact and airborne particulate exposure.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is worn, engineering controls must be in place. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow will capture and exhaust any fine dust particles that may become airborne, preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Essential Personal Protective Equipment (PPE)

Your PPE is your last line of defense. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

  • Hand Protection: Standard nitrile gloves are the minimum requirement for handling this compound.

    • Why Nitrile? Nitrile provides excellent resistance to a wide range of chemicals and is effective against solids and incidental splashes.

    • Protocol: Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid chemical waste container immediately after handling the compound.

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: These are mandatory to protect against dust particles.

    • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of splashing during solution preparation, a face shield should be worn in addition to safety glasses to protect the entire face.

  • Protective Clothing:

    • Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from contamination. Ensure it is fully buttoned.

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory policy to prevent skin exposure from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for accurately weighing and preparing a solution of this compound.

Objective: To safely weigh 1.5g of this compound and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethylformamide, as it is a common solvent for this compound)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Glassware (e.g., beaker, volumetric flask)

  • Magnetic stir bar and stir plate

Procedure:

  • Preparation:

    • Don all required PPE: lab coat, nitrile gloves, and safety glasses with side shields.

    • Ensure the chemical fume hood is on and operating correctly.

    • Set up all necessary equipment (balance, glassware, spatula) inside the fume hood.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the this compound from its container to the weighing boat. Avoid generating dust by moving slowly and deliberately.

    • Once the target weight is achieved, securely close the main container of the chemical.

  • Dissolution:

    • Place the beaker or flask containing the solvent and a stir bar on the stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Turn on the stirrer to facilitate dissolution. Do not heat unless the specific experimental protocol requires it, and if so, ensure controlled heating to avoid decomposition.

  • Cleanup:

    • Dispose of the used weighing boat and any contaminated wipes directly into the designated solid chemical waste container.

    • Clean the spatula thoroughly with an appropriate solvent-soaked wipe, and dispose of the wipe in the solid waste container.

    • Wipe down the work surface inside the fume hood.

  • Final Steps:

    • Properly label the prepared solution with the chemical name, concentration, date, and your initials.

    • Remove your gloves and dispose of them, then wash your hands thoroughly with soap and water.

Emergency and Disposal Plan

Spill Response:

  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a designated waste container.

    • Avoid creating dust. Do not use a vacuum cleaner unless it is equipped with a HEPA filter.

    • Clean the spill area with a wet paper towel or appropriate solvent, and dispose of all cleaning materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Waste Disposal:

  • All solid waste, including empty containers, contaminated gloves, and weighing paper, must be disposed of in a clearly labeled hazardous waste container.

  • Unused chemical and solutions should be disposed of as hazardous chemical waste according to your institution's specific guidelines. Do not pour down the drain.

Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

prep 1. Preparation - Verify Fume Hood - Don Full PPE weigh 2. Weighing - Inside Fume Hood - Minimize Dust prep->weigh exposure Exposure Occurs prep->exposure Risk Point dissolve 3. Dissolution - Add solid to solvent - Stir in Hood weigh->dissolve spill Spill Occurs weigh->spill Risk Point weigh->exposure Risk Point cleanup 4. Immediate Cleanup - Dispose of contaminated items - Wipe down surfaces dissolve->cleanup dissolve->spill Risk Point dissolve->exposure Risk Point end 5. Final Steps - Label Solution - Doff PPE & Wash Hands cleanup->end waste Waste Disposal - Segregate solid & liquid waste - Follow Institutional Policy cleanup->waste end->waste spill_response Spill Response Protocol - Alert & Isolate - Clean & Dispose spill->spill_response exposure_response Emergency Exposure Protocol - Flush affected area - Seek Medical Attention exposure->exposure_response

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-formylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.